Coenzyme A, S-(2-oxopentadecyl)-
Description
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Structure
2D Structure
Properties
Molecular Formula |
C36H64N7O17P3S |
|---|---|
Molecular Weight |
991.9 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31?,35-/m1/s1 |
InChI Key |
JKWHUJMJVNMKEF-DJEJIMQCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
coenzyme A, S-(2-oxopentadecyl)- S-(2-oxopentadecyl)-CoA S-(2-oxopentadecyl)-coenzyme A S-(2-oxopentadecyl)-coenzyme A, tetralithium salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Coenzyme A, S-(2-oxopentadecyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A, S-(2-oxopentadecyl)- is a synthetic analog of myristoyl-Coenzyme A (myristoyl-CoA) that serves as a powerful research tool in the study of protein N-myristoylation. First synthesized and described in 1989, this molecule is a potent inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for attaching a myristoyl group to the N-terminal glycine of a multitude of cellular proteins.[1] This lipid modification is crucial for the proper localization and function of proteins involved in a vast array of cellular processes, including signal transduction, oncogenesis, and viral replication.[2]
The key structural feature of S-(2-oxopentadecyl)-CoA is the substitution of the hydrolytically labile thioester bond found in myristoyl-CoA with a stable thioether linkage.[2] This modification renders the molecule resistant to cleavage by NMT, allowing it to act as a competitive inhibitor that binds to the enzyme's active site with high affinity.[2] This property makes it an invaluable probe for elucidating the catalytic mechanism of NMT and for studying the functional consequences of inhibiting protein N-myristoylation.
This guide provides a comprehensive overview of Coenzyme A, S-(2-oxopentadecyl)-, including its chemical and physical properties, its mechanism of action as an NMT inhibitor, detailed experimental protocols for its use, and its application in studying N-myristoylation-dependent signaling pathways.
Chemical and Physical Properties
Coenzyme A, S-(2-oxopentadecyl)- is a complex molecule comprising a pantothenic acid moiety, a β-mercaptoethylamine unit, and a 3'-phospho-adenosine diphosphate group, with a 2-oxopentadecyl chain attached via a thioether bond.
| Property | Value | Reference |
| Molecular Formula | C36H64N7O17P3S | [3] |
| Molecular Weight | 991.9 g/mol | [3] |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate | [3] |
| CAS Number | 121124-66-1 | [4] |
| Synonyms | S-(2-oxopentadecyl)-CoA, S-(2-oxopentadecyl)-coenzyme A | [4] |
Mechanism of Action and Quantitative Data
Coenzyme A, S-(2-oxopentadecyl)- acts as a competitive inhibitor of N-myristoyltransferase. It competes with the natural substrate, myristoyl-CoA, for binding to the active site of the enzyme. Due to the stable thioether bond, the 2-oxopentadecyl moiety cannot be transferred to a peptide substrate, effectively blocking the myristoylation reaction.
Inhibition Kinetics
The inhibitory potency of Coenzyme A, S-(2-oxopentadecyl)- has been characterized in several studies. The inhibitor dissociation constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Enzyme | Ki (nM) | Comments |
| Human NMT1 | 14.7 ± 2.2 | Determined through kinetic studies. |
| NMT (unspecified) | 24 | Determined in an in vitro enzyme assay. |
Structure-activity relationship studies have highlighted that both the adenosine portion of the Coenzyme A molecule and the 2-keto group on the pentadecyl chain are crucial for its potent inhibitory activity.
Experimental Protocols
Synthesis of Coenzyme A, S-(2-oxopentadecyl)-
The synthesis of Coenzyme A, S-(2-oxopentadecyl)- was first reported by Paige et al. in 1989. The following is a summary of the synthetic scheme. For a detailed, step-by-step protocol, it is essential to consult the original publication.
Starting Materials: Coenzyme A (lithium salt), 1-bromo-2-pentadecanone.
General Procedure:
-
Alkylation: Coenzyme A is reacted with 1-bromo-2-pentadecanone in a suitable solvent system, typically a mixture of isopropanol and water, under basic conditions (e.g., adjusted to pH 8 with NaOH). The reaction mixture is stirred at room temperature for several hours.
-
Purification: The crude product is purified by a series of chromatographic steps. This may include initial purification on a reversed-phase C18 column followed by further purification using high-performance liquid chromatography (HPLC) on a semi-preparative C18 column.
-
Characterization: The final product is characterized by techniques such as proton nuclear magnetic resonance (¹H NMR) and mass spectrometry to confirm its structure and purity.
N-Myristoyltransferase (NMT) Inhibition Assay
Several assay formats can be used to measure the inhibitory activity of Coenzyme A, S-(2-oxopentadecyl)- against NMT. A common method is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.
Materials:
-
Recombinant human NMT1
-
Myristoyl-CoA
-
A peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of the c-Src protein)
-
Coenzyme A, S-(2-oxopentadecyl)- (or other test inhibitors)
-
Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)
-
A fluorescent probe that reacts with the free thiol group of CoA, such as 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)
-
A microplate reader capable of measuring fluorescence.
Procedure:
-
Prepare Reagents: Dissolve all reagents in the assay buffer. Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Setup: In a 96-well black microplate, add the assay buffer, the NMT enzyme, and the inhibitor at various concentrations.
-
Initiate Reaction: Start the reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Detection: Stop the reaction (e.g., by adding a quenching agent) and add the CPM fluorescent probe. Allow the reaction between CoA and CPM to proceed.
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 465 nm).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the substrate is known.
Visualizations
N-Myristoylation-Dependent Signaling Pathway
References
- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 4. N-Myristoylation Regulates the SnRK1 Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of S-(2-oxopentadecyl)-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-(2-oxopentadecyl)-Coenzyme A (S-(2-oxopentadecyl)-CoA) is a potent and specific inhibitor of N-myristoyltransferase (NMT), an enzyme critical for the viability of a wide range of eukaryotic and viral proteins. As a non-hydrolyzable analog of myristoyl-CoA, it acts as a powerful molecular probe to study the roles of N-myristoylation in cellular processes and represents a promising scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the mechanism of action of S-(2-oxopentadecyl)-CoA, including its inhibitory kinetics, the downstream cellular consequences of NMT inhibition, detailed experimental protocols for its study, and visualizations of the affected signaling pathways.
Core Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)
The primary and most well-characterized mechanism of action of S-(2-oxopentadecyl)-CoA is the potent inhibition of N-myristoyltransferase (NMT). NMT is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of a myristoyl group (a C14 saturated fatty acid) from myristoyl-CoA to the N-terminal glycine residue of a multitude of cellular and viral proteins. This irreversible modification, known as N-myristoylation, is crucial for protein localization, stability, and function.
S-(2-oxopentadecyl)-CoA is a synthetic analog of the natural substrate, myristoyl-CoA. Its key structural features, the 2-keto group on the pentadecyl chain and the adenosine moiety of the Coenzyme A, are essential for its strong inhibitory activity.[1] Unlike the thioester bond in myristoyl-CoA, the thioether linkage in S-(2-oxopentadecyl)-CoA is resistant to cleavage by NMT, making it a non-hydrolyzable analog.[2]
The proposed mechanism of inhibition involves S-(2-oxopentadecyl)-CoA binding to the active site of NMT, effectively blocking the enzyme at the acyl-CoA-NMT-peptide ternary complex stage.[1] This prevents the transfer of the myristoyl group to the target peptide, leading to the accumulation of non-myristoylated and often non-functional proteins.
Quantitative Data: Inhibitory Potency
The inhibitory potency of S-(2-oxopentadecyl)-CoA and its analogs against NMT has been quantified in various studies. This data is crucial for understanding structure-activity relationships and for the design of more potent inhibitors.
| Compound | Key Structural Features | Inhibitory Potency (Ki/IC50) | Organism/Enzyme Source | Reference |
| S-(2-oxopentadecyl)-CoA | Non-hydrolyzable myristoyl-CoA analog with a 2-keto group | Ki = 24 nM | Not specified | [1] |
| S-(2,2-difluoro-3-oxohexadecyl)-CoA | Fluorinated non-hydrolyzable analog | IC50 = 110 nM | NMT | [3] |
| S-(-3,3-difluoro-2-oxopentadecyl)-CoA | Fluorinated non-hydrolyzable analog | IC50 = 80 nM | NMT | [3] |
| S-(2-hydroxypentadecyl)-CoA | Myristoyl-CoA analog with a 2-hydroxy group | Less potent than the 2-keto analog | NMT | [4] |
| S-(2-oxopentadecyl)-pantetheine | Lacks the adenosine moiety of Coenzyme A | Significantly less potent than S-(2-oxopentadecyl)-CoA | NMT | [4] |
Signaling Pathways Affected by NMT Inhibition
The inhibition of NMT by S-(2-oxopentadecyl)-CoA has profound effects on numerous cellular signaling pathways due to the reliance of key signaling proteins on N-myristoylation for their proper function and localization.
Src Kinase Signaling Pathway
Many members of the Src family of non-receptor tyrosine kinases, which are pivotal in regulating cell proliferation, differentiation, and survival, are N-myristoylated. Inhibition of NMT disrupts the membrane localization of Src, leading to a decrease in its kinase activity and downstream signaling.[1][5] This can result in cell cycle arrest and inhibition of tumor progression.[1][5]
Caption: Inhibition of Src Kinase Signaling by S-(2-oxopentadecyl)-CoA.
G-Protein Signaling Pathway
The α-subunits of heterotrimeric G-proteins often require N-myristoylation for their membrane association and interaction with G-protein coupled receptors (GPCRs). NMT inhibition can, therefore, disrupt GPCR signaling cascades that regulate a vast array of physiological processes.
Caption: Disruption of G-Protein Signaling by NMT Inhibition.
Induction of Cellular Stress and Apoptosis
Prolonged inhibition of NMT leads to the accumulation of non-myristoylated proteins, which can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[6][7] This cellular stress can subsequently lead to cell cycle arrest, typically at the G1 phase, and ultimately induce apoptosis.[6][7]
Caption: NMT Inhibition-Induced Cellular Stress and Apoptosis.
Experimental Protocols
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds like S-(2-oxopentadecyl)-CoA against NMT.[8][9]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)
-
S-(2-oxopentadecyl)-CoA or other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Fluorescent probe for Coenzyme A detection (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of S-(2-oxopentadecyl)-CoA in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant NMT enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Add the CPM fluorescent probe to each well. CPM reacts with the free Coenzyme A produced during the myristoylation reaction to generate a fluorescent signal.
-
Incubate for 10 minutes at room temperature to allow the reaction with CPM to complete.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 470 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a Fluorescence-Based NMT Inhibition Assay.
X-ray Crystallography of NMT in Complex with S-(2-oxopentadecyl)-CoA
This protocol provides a general framework for obtaining a crystal structure of NMT bound to S-(2-oxopentadecyl)-CoA, which is invaluable for understanding the molecular basis of inhibition.
Materials:
-
Highly purified recombinant NMT
-
S-(2-oxopentadecyl)-CoA
-
Crystallization screening kits
-
Cryoprotectant solutions
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Protein Purification: Express and purify NMT to >95% homogeneity.
-
Complex Formation: Incubate the purified NMT with a molar excess of S-(2-oxopentadecyl)-CoA to ensure complete binding.
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, salts, and additives).
-
Crystal Optimization: Refine the initial hit conditions by varying the concentrations of the precipitant, protein, and inhibitor, as well as the temperature, to obtain diffraction-quality crystals.
-
Cryo-protection: Soak the crystals in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling.
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known NMT structure as a search model. Refine the model against the experimental data to obtain the final structure of the NMT-inhibitor complex.
Caption: General Workflow for X-ray Crystallography of an NMT-Inhibitor Complex.
Conclusion
S-(2-oxopentadecyl)-CoA is a cornerstone tool for the study of N-myristoylation. Its potent and specific inhibition of NMT allows for the detailed investigation of the myriad cellular processes that depend on this crucial lipid modification. The disruption of key signaling pathways, such as those mediated by Src kinases and G-proteins, and the induction of cellular stress and apoptosis, underscore the therapeutic potential of NMT inhibitors in diseases like cancer and infectious diseases. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the mechanism of action of S-(2-oxopentadecyl)-CoA and to advance the development of novel NMT-targeted therapies.
References
- 1. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
S-(2-oxopentadecyl)-coenzyme A: A Technical Guide to a Potent N-Myristoyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-(2-oxopentadecyl)-coenzyme A is a synthetic, non-hydrolyzable analog of myristoyl-CoA that serves as a potent inhibitor of N-myristoyltransferase (NMT). This enzyme-catalyzed post-translational modification, known as N-myristoylation, is critical for the proper cellular localization and function of a wide array of proteins involved in signal transduction, oncogenesis, and infectious disease. By mimicking the natural substrate, S-(2-oxopentadecyl)-CoA binds tightly to the NMT active site, effectively blocking the transfer of myristate to target proteins. This guide provides an in-depth technical overview of S-(2-oxopentadecyl)-CoA, including its mechanism of action, inhibitory activity, the experimental protocols to assess its function, and its impact on key cellular signaling pathways.
Introduction
N-myristoylation is the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a protein. This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is essential for the biological activity of numerous proteins.[1][2] In humans, two isoforms of NMT, NMT1 and NMT2, have been identified, sharing a significant degree of sequence homology but exhibiting distinct and sometimes overlapping functions.[3] NMT1, in particular, has been implicated in cancer cell proliferation, making it an attractive target for anti-cancer drug development.[3][4]
S-(2-oxopentadecyl)-coenzyme A was developed as a research tool to probe the function of NMT.[3] Its design features the replacement of the hydrolyzable thioester linkage of myristoyl-CoA with a stable thioether bond, rendering it resistant to enzymatic cleavage.[3] This characteristic allows it to act as a stable competitive inhibitor, forming a dead-end complex with the enzyme and the peptide substrate.[5]
Quantitative Inhibitory Activity
S-(2-oxopentadecyl)-CoA is a highly potent inhibitor of N-myristoyltransferase. Its inhibitory activity has been quantified, demonstrating tight binding to the enzyme.
| Compound | Target | Parameter | Value | Reference |
| S-(2-oxopentadecyl)-coenzyme A | N-myristoyltransferase (NMT) | Ki | 24 nM | [3][5] |
Mechanism of Action
S-(2-oxopentadecyl)-CoA acts as a competitive inhibitor of NMT with respect to myristoyl-CoA. Its mechanism of inhibition is attributed to its structural similarity to the natural substrate, myristoyl-CoA, combined with its resistance to hydrolysis. The key features of its mechanism are:
-
Non-hydrolyzable Thioether Linkage: Unlike the thioester bond in myristoyl-CoA, the thioether bond in S-(2-oxopentadecyl)-CoA is not susceptible to cleavage by NMT.[3]
-
Stable Ternary Complex Formation: The inhibitor binds to the NMT active site, and in the presence of a peptide substrate, it is proposed to block the reaction at the stage of an acyl-CoA-NMT-peptide complex, effectively halting the catalytic cycle.[5]
-
Structural Determinants of Binding: Structure-activity relationship studies have indicated that both the adenosine moiety of the Coenzyme A portion and the 2-keto group of the acyl chain are crucial for its potent inhibitory effect.[3][5]
Experimental Protocols
Synthesis of S-(2-oxopentadecyl)-coenzyme A
In Vitro N-myristoyltransferase (NMT) Enzyme Assay
Several methods can be employed to determine the inhibitory activity of compounds like S-(2-oxopentadecyl)-CoA against NMT. A common approach is a fluorescence-based assay that detects the release of coenzyme A (CoA) during the myristoylation reaction.
Principle: The NMT-catalyzed transfer of the myristoyl group from myristoyl-CoA to a peptide substrate releases CoA. The free thiol group of CoA can then react with a fluorogenic maleimide derivative, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a fluorescent adduct that can be quantified.
General Protocol:
-
Reagents:
-
Purified recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like Src)
-
S-(2-oxopentadecyl)-coenzyme A (or other inhibitors)
-
CPM dye
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing Triton X-100 and DTT)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NMT enzyme, and the peptide substrate in a microplate well.
-
Add the inhibitor (S-(2-oxopentadecyl)-coenzyme A) at various concentrations.
-
Initiate the reaction by adding myristoyl-CoA.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Stop the reaction after a defined time or monitor the reaction kinetically in real-time.
-
Add the CPM dye to the reaction mixture.
-
Incubate to allow the reaction between CoA and CPM to proceed.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 470 nm).
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 or Ki value.
-
Workflow for NMT Inhibition Assay:
Caption: Workflow for an in vitro NMT inhibition assay.
Impact on Cellular Signaling Pathways
N-myristoylation is a critical modification for the function and localization of numerous proteins involved in cellular signaling. Inhibition of NMT by S-(2-oxopentadecyl)-CoA can therefore have profound effects on these pathways.
Src Kinase Signaling
Many members of the Src family of non-receptor tyrosine kinases are N-myristoylated. This modification is essential for their association with the plasma membrane, where they participate in signaling cascades that regulate cell growth, proliferation, and survival.
-
Mechanism: NMT inhibition prevents the myristoylation of Src, leading to its mislocalization to the cytoplasm.[6] This prevents its interaction with upstream activators and downstream targets at the cell membrane, thereby attenuating Src-mediated signaling.[6]
Caption: Effect of NMT inhibition on Src signaling.
AMPK and mTORC1 Signaling
Recent evidence has linked NMT activity to the regulation of key metabolic signaling pathways, including those governed by AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1).
-
AMPK Pathway: The β-subunit of AMPK is myristoylated, and this modification is important for its proper function. NMT1-mediated myristoylation facilitates the recruitment of AMPK to lysosomes, a critical step for its activation.[7]
-
mTORC1 Pathway: NMT1 is required for the myristoylation of LAMTOR1, a component of the Ragulator complex that is essential for the lysosomal localization and activation of mTORC1.[8] Inhibition of NMT leads to the mislocalization of LAMTOR1, preventing mTORC1 activation and subsequently inhibiting protein synthesis and cell growth.[8]
Caption: NMT1's role in AMPK and mTORC1 signaling.
Conclusion
S-(2-oxopentadecyl)-coenzyme A is a valuable tool for studying the biological roles of N-myristoyltransferase. Its potent and stable inhibitory activity allows for the effective blockade of N-myristoylation, enabling the elucidation of the downstream consequences on cellular signaling and function. The disruption of critical pathways involved in cancer cell proliferation and survival, such as Src, AMPK, and mTORC1 signaling, highlights the therapeutic potential of targeting NMT. Further research into isoform-specific NMT inhibitors, guided by the understanding gained from tools like S-(2-oxopentadecyl)-coenzyme A, will be crucial for the development of novel therapeutics for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-myristoyltransferase deficiency impairs AMPK activation and promotes synovial tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-myristoyltransferase-1 is necessary for lysosomal degradation and mTORC1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Hydrolyzable Myristoyl-CoA Analog: A Technical Guide to S-(2-oxopentadecyl)-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-oxopentadecyl)-Coenzyme A (S-(2-oxopentadecyl)-CoA) is a pivotal research tool in the study of protein N-myristoylation, a critical lipid modification that influences the function and localization of a multitude of proteins involved in cellular signaling. First described by Paige and colleagues in 1989, this synthetic molecule is a non-hydrolyzable analog of myristoyl-CoA, the natural substrate for N-myristoyltransferase (NMT).[1] Its resistance to enzymatic cleavage allows it to act as a potent competitive inhibitor of NMT, effectively "trapping" the enzyme and enabling detailed investigation of its catalytic mechanism and the functional roles of myristoylated proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of S-(2-oxopentadecyl)-CoA, with a focus on its utility in studying NMT-dependent signaling pathways.
Discovery and Properties
S-(2-oxopentadecyl)-CoA was designed to mimic the structure of myristoyl-CoA, with the key difference being the replacement of the labile thioester bond with a stable thioether linkage. This structural modification prevents the transfer of the fatty acyl group to the N-terminal glycine of substrate proteins, thereby inhibiting the N-myristoylation process.
Chemical Properties:
| Property | Value |
| Molecular Formula | C36H64N7O17P3S |
| Molecular Weight | 991.9 g/mol |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
Synthesis of S-(2-oxopentadecyl)-CoA
The synthesis of S-(2-oxopentadecyl)-CoA involves a two-step process: the preparation of 2-bromopentadecanone followed by its reaction with Coenzyme A.
Experimental Protocol: Synthesis of S-(2-oxopentadecyl)-CoA
Materials:
-
1-Tetradecene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate
-
Coenzyme A (free acid)
-
Lithium hydroxide
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Step 1: Synthesis of 2-Bromopentadecanone
-
A solution of 1-tetradecene in a mixture of DMSO and water is prepared.
-
N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by thin-layer chromatography).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromopentadecanone.
Step 2: Synthesis of S-(2-oxopentadecyl)-CoA
-
Coenzyme A (free acid) is dissolved in a solution of lithium hydroxide in water under an inert atmosphere (argon or nitrogen).
-
A solution of 2-bromopentadecanone in a suitable organic solvent (e.g., ethanol) is added to the Coenzyme A solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The progress of the reaction is monitored by reverse-phase high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is acidified and the product is purified by preparative reverse-phase HPLC.
-
The fractions containing the desired product are pooled, lyophilized, and stored at -20°C or below.
Inhibition of N-Myristoyltransferase (NMT)
S-(2-oxopentadecyl)-CoA is a potent competitive inhibitor of N-myristoyltransferase. It binds to the myristoyl-CoA binding site of the enzyme, preventing the binding of the natural substrate.
Quantitative Inhibition Data:
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Assay Conditions | Reference |
| S-(2-oxopentadecyl)-CoA | Bovine Brain NMT | 24 nM | In vitro enzyme assay | (Paige et al., 1989)[1] |
Experimental Protocol: N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)
This protocol describes a continuous, fluorescence-based assay to determine the inhibitory activity of compounds like S-(2-oxopentadecyl)-CoA against NMT. The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, which reacts with a fluorogenic maleimide derivative to produce a fluorescent signal.[2]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like Src)
-
S-(2-oxopentadecyl)-CoA (or other test inhibitor)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the peptide substrate in assay buffer.
-
Prepare a stock solution of myristoyl-CoA in assay buffer.
-
Prepare a stock solution of CPM in DMSO.
-
Prepare serial dilutions of S-(2-oxopentadecyl)-CoA in assay buffer containing a fixed percentage of DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
NMT enzyme solution
-
S-(2-oxopentadecyl)-CoA dilution (or vehicle control)
-
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
To each well, add a mixture of the peptide substrate and myristoyl-CoA to start the enzymatic reaction.
-
Immediately add the CPM solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the CPM-CoA adduct (e.g., Ex: 390 nm, Em: 460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of myristoyl-CoA is known.
-
Visualization of NMT-Dependent Signaling
N-myristoylation is crucial for the proper localization and function of many signaling proteins. A prime example is the Src family of non-receptor tyrosine kinases, where myristoylation is required for their association with the plasma membrane, a prerequisite for their activation and downstream signaling.
Experimental Workflow: Investigating NMT Inhibition
Caption: Workflow for the synthesis, in vitro testing, and cellular application of S-(2-oxopentadecyl)-CoA.
Signaling Pathway: Src Kinase Activation
The following diagram illustrates the critical role of N-myristoylation in the activation of Src kinase, a key regulator of cell proliferation, differentiation, and survival. Inhibition of NMT with S-(2-oxopentadecyl)-CoA would block the initial membrane localization step, thereby preventing Src activation.
Caption: N-myristoylation-dependent activation of the Src kinase signaling pathway.
Conclusion
S-(2-oxopentadecyl)-CoA remains an indispensable tool for researchers investigating the roles of N-myristoylation in cellular processes and as a potential therapeutic target. Its ability to potently and specifically inhibit N-myristoyltransferase allows for the dissection of complex signaling pathways and provides a valuable lead compound for the development of novel therapeutics targeting diseases driven by aberrant myristoylation, such as cancers and infectious diseases. This guide provides the foundational knowledge and experimental protocols to effectively utilize this important chemical probe in a research setting.
References
A Technical Guide to Non-hydrolyzable Analogs of Myristoyl-CoA for Researchers and Drug Development Professionals
November 2025
Introduction
N-myristoylation, the covalent attachment of a myristate group to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, function, and interaction with other cellular components. This process is catalyzed by the enzyme N-myristoyltransferase (NMT). Dysregulation of N-myristoylation has been implicated in a variety of diseases, including cancer, and viral and fungal infections, making NMT a compelling target for therapeutic intervention. The study of NMT and the development of its inhibitors are greatly facilitated by the use of myristoyl-CoA analogs that are resistant to enzymatic hydrolysis. This technical guide provides an in-depth overview of non-hydrolyzable myristoyl-CoA analogs, their biochemical properties, and their application in research and drug discovery.
Core Concept: Non-hydrolyzable Myristoyl-CoA Analogs
The key feature of a non-hydrolyzable myristoyl-CoA analog is the replacement of the labile thioester bond between myristic acid and Coenzyme A (CoA) with a more stable linkage. This modification prevents the transfer of the myristoyl group by NMT, allowing the analog to act as a competitive inhibitor that binds to the enzyme's active site without being turned over. This stability makes these analogs invaluable tools for biochemical and structural studies of NMT.
A prime example of such an analog is S-(2-oxopentadecyl)-CoA , where the thioester is replaced by a thioether linkage. This compound has been instrumental in characterizing NMT and serves as a scaffold for the development of more potent and selective inhibitors.
Quantitative Data: Inhibition of N-Myristoyltransferase
The potency of non-hydrolyzable myristoyl-CoA analogs is typically quantified by their inhibitor dissociation constant (K_i) or their half-maximal inhibitory concentration (IC_50). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the inhibitory activities of several key non-hydrolyzable analogs against NMT.
| Analog Name | Modification | K_i (nM) | IC_50 (nM) | Reference(s) |
| S-(2-oxopentadecyl)-CoA | Thioester replaced with thioether and keto group at C2 | 24 | - | [1] |
| S-(2-hydroxypentadecyl)-CoA | Thioester replaced with thioether and hydroxyl group at C2 | - | - | [1] |
| 2-hydroxymyristoyl-CoA | Hydroxyl group at C2 of myristic acid | 45 | - | [2][3] |
| 2-fluoromyristoyl-CoA | Fluorine at C2 of myristic acid | 200 | - | [2][3] |
| 2-bromomyristoyl-CoA | Bromine at C2 of myristic acid | 450 | - | [2][3] |
| DDD85646 | Small molecule inhibitor | - | 3, 4, 13.7, 17, 21.33 | [3] |
| IMP-1088 | Small molecule inhibitor | - | <1, 7.61 | [3] |
Note: K_i and IC_50 values can vary depending on the assay conditions and the source of the enzyme.[4][5][6] The relationship between K_i and IC_50 is dependent on the concentration of the substrate used in the assay.
Experimental Protocols
Synthesis of S-(2-oxopentadecyl)-CoA
The synthesis of S-(2-oxopentadecyl)-CoA involves the formation of a stable thioether bond between Coenzyme A and a modified myristic acid analog. While detailed synthetic schemes can be complex, a general approach is outlined below. This is a multi-step chemical synthesis that should be performed by chemists experienced in organic synthesis.
General Workflow for Synthesis:
Caption: General workflow for the synthesis of S-(2-oxopentadecyl)-CoA.
Step-by-Step Outline:
-
Preparation of the Alkylating Agent: 1-bromo-2-pentadecanone is a key intermediate. This can be synthesized from myristic acid through a series of reactions, including conversion to the acid chloride, followed by reaction with diazomethane and subsequent treatment with HBr.
-
Thioether Formation: Coenzyme A (typically as a lithium salt for better solubility in organic solvents) is reacted with 1-bromo-2-pentadecanone in a suitable solvent system. The thiol group of Coenzyme A acts as a nucleophile, displacing the bromide to form the stable thioether linkage.
-
Purification: The crude product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC) to isolate the S-(2-oxopentadecyl)-CoA from unreacted starting materials and byproducts.
-
Characterization: The final product is characterized by methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of non-hydrolyzable myristoyl-CoA analogs on NMT. The assay measures the transfer of radiolabeled myristate from [³H]myristoyl-CoA to a peptide substrate. The amount of radioactivity incorporated into the peptide is then quantified.
Experimental Workflow for NMT Inhibition Assay:
Caption: Workflow for a radioactive NMT inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM EGTA.
-
NMT Enzyme: Purify recombinant NMT or use a commercially available source. Dilute the enzyme in assay buffer to the desired concentration.
-
Peptide Substrate: Synthesize or purchase a peptide substrate with an N-terminal glycine. A common substrate is derived from the N-terminus of the c-Src protein (e.g., GSSKSKPK). Dissolve the peptide in assay buffer.
-
[³H]Myristoyl-CoA: Obtain commercially. Prepare a stock solution and dilute to the desired specific activity.
-
Inhibitor Stock: Dissolve the non-hydrolyzable analog in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, NMT enzyme, peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]myristoyl-CoA. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of an acidic solution (e.g., 10% trichloroacetic acid).
-
-
Quantification:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper disc.[7]
-
Wash the paper discs extensively with an appropriate buffer (e.g., 10 mM phosphoric acid) to remove unreacted [³H]myristoyl-CoA.
-
Place the dried paper discs into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC_50 value, which is the concentration of inhibitor that reduces NMT activity by 50%, by fitting the data to a dose-response curve.[8]
-
Signaling Pathways Involving N-Myristoylation
N-myristoylation is a key event in several critical signaling pathways, primarily by facilitating the membrane localization of signaling proteins.
G-Protein Alpha Subunit Signaling
Heterotrimeric G-proteins are crucial molecular switches in signal transduction. The myristoylation of the Gα subunit is essential for its association with the plasma membrane and its interaction with G-protein coupled receptors (GPCRs) and effector proteins.[9][10][11]
Caption: Myristoylation-dependent G-protein signaling cascade.
Src Family Kinase Signaling
Src family kinases (SFKs) are non-receptor tyrosine kinases that play central roles in cell growth, differentiation, and survival. N-myristoylation of SFKs is required for their localization to the plasma membrane and other cellular membranes, which is a prerequisite for their activation and downstream signaling.[7][12][13]
Caption: Role of myristoylation in Src family kinase activation.
Conclusion
Non-hydrolyzable analogs of myristoyl-CoA are indispensable tools for the study of N-myristoylation. They have been pivotal in elucidating the mechanism of NMT and in the development of potent and selective inhibitors. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing these powerful chemical probes to advance our understanding of N-myristoylation and to develop novel therapeutics targeting this important post-translational modification.
References
- 1. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 2. Src Family Kinases Overview [sigmaaldrich.com]
- 3. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xenotech.com [xenotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-myristoyl transferase assay using phosphocellulose paper binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Src family kinase - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to S-(2-oxopentadecyl)-CoA: Structure, Properties, and Application in N-Myristoyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-(2-oxopentadecyl)-CoA, a critical tool in the study of protein N-myristoylation. This document details its chemical structure, physicochemical properties, and its primary application as a potent inhibitor of N-myristoyltransferase (NMT). It includes detailed experimental protocols for NMT inhibition assays and visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: Structure and Chemical Identity
S-(2-oxopentadecyl)-CoA is a synthetic analog of myristoyl-CoA, the activated form of the 14-carbon saturated fatty acid, myristic acid.[1] Its unique structure is central to its function as a research tool. The key distinction lies in the replacement of the hydrolyzable thioester linkage found in myristoyl-CoA with a stable thioether bond.[1] Additionally, the presence of a carbonyl (oxo) group at the second carbon of the pentadecyl chain is crucial for its inhibitory activity.[1]
The full IUPAC name for S-(2-oxopentadecyl)-CoA is [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate.
Physicochemical and Biochemical Properties
The structural modifications of S-(2-oxopentadecyl)-CoA confer specific chemical and biochemical properties that make it an invaluable molecular probe.
| Property | Value | Source(s) |
| Molecular Formula | C36H64N7O17P3S | [2][3] |
| Molecular Weight | 991.9 g/mol | [2][3] |
| Inhibitory Potency (Ki) | 24 nM against N-myristoyltransferase | [1] |
| Mechanism of Action | Non-hydrolyzable analog of myristoyl-CoA; potent inhibitor of N-myristoyltransferase (NMT). It is recognized by NMT but cannot be cleaved, blocking the enzyme's catalytic activity.[1] | [1] |
| Key Structural Features | Stable thioether linkage (in place of a thioester bond) and a 2-keto group on the acyl chain. Both the adenosine moiety of the Coenzyme A and the 2-keto group are essential for its potent inhibitory effect.[1] | [1] |
Application in Research: A Potent NMT Inhibitor
S-(2-oxopentadecyl)-CoA is primarily utilized as a potent and specific inhibitor of N-myristoyltransferase (NMT). NMT is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate to the N-terminal glycine of a wide range of proteins. This modification, known as N-myristoylation, is crucial for protein localization, stability, and function in numerous signaling pathways.
The non-hydrolyzable nature of S-(2-oxopentadecyl)-CoA allows it to bind tightly to the active site of NMT without being transferred to a peptide substrate. This effectively blocks the myristoylation of NMT target proteins, enabling researchers to dissect the roles of N-myristoylation in cellular processes.
Signaling Pathways Modulated by NMT Inhibition
Inhibition of NMT by S-(2-oxopentadecyl)-CoA has been shown to impact several critical signaling pathways that are often dysregulated in diseases such as cancer. The myristoylation of key proteins within these pathways is essential for their proper localization and function.
Figure 1. Signaling pathways affected by NMT inhibition.
Experimental Protocols
Synthesis of S-(2-oxopentadecyl)-CoA
The detailed chemical synthesis of S-(2-oxopentadecyl)-CoA was first described by Paige et al. in their 1989 publication in the Journal of Medicinal Chemistry. The synthesis involves the generation of the 2-oxopentadecyl moiety and its subsequent coupling to the thiol group of Coenzyme A to form the stable thioether linkage. For the complete, step-by-step synthesis protocol, readers are directed to the original publication:
-
Paige, L. A., Zheng, G. Q., DeFrees, S. A., Cassady, J. M., & Geahlen, R. L. (1989). S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase. Journal of medicinal chemistry, 32(8), 1665–1667.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of S-(2-oxopentadecyl)-CoA on NMT. The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a thiol-reactive fluorescent probe.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of a known NMT substrate like Src)
-
S-(2-oxopentadecyl)-CoA (or other test inhibitors)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100
-
Fluorescent Probe: 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of myristoyl-CoA, peptide substrate, and S-(2-oxopentadecyl)-CoA in an appropriate solvent (e.g., water or DMSO).
-
Prepare a working solution of CPM in DMSO.
-
Prepare serial dilutions of S-(2-oxopentadecyl)-CoA to determine the IC50 value.
-
-
Enzyme Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
S-(2-oxopentadecyl)-CoA at various concentrations.
-
Recombinant NMT enzyme.
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding the CPM solution. The maleimide group of CPM will react with the free thiol group of the CoA produced during the reaction, resulting in a fluorescent adduct.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~390 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of S-(2-oxopentadecyl)-CoA on NMT activity and its downstream cellular consequences.
Figure 2. Experimental workflow for NMT inhibition studies.
Conclusion
S-(2-oxopentadecyl)-CoA is a cornerstone tool for the study of N-myristoyltransferase. Its unique chemical properties as a stable, non-hydrolyzable analog of myristoyl-CoA make it an exceptionally potent and specific inhibitor. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their investigations of NMT-dependent signaling pathways and for the development of novel therapeutic strategies targeting protein N-myristoylation.
References
The Pivotal Role of the 2-Oxo Group in S-(2-Oxopentadecyl)-CoA: A Non-Hydrolyzable Probe for N-Myristoyltransferase
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-oxopentadecyl)-CoA is a synthetic, non-hydrolyzable analog of myristoyl-CoA that has become an invaluable tool in the study of N-myristoyltransferase (NMT), an enzyme crucial for the function of a wide array of cellular and viral proteins. The strategic placement of a carbonyl (oxo) group at the second carbon of the pentadecyl chain is central to its utility, conferring potent inhibitory activity and metabolic stability. This technical guide delves into the function of this 2-oxo group, detailing its impact on enzyme binding and catalysis, and provides a comprehensive overview of the experimental data and methodologies that have elucidated its significance.
Introduction: The Significance of N-Myristoylation and the Need for Stable Analogs
N-myristoylation is a vital lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a specific set of proteins. This process is catalyzed by N-myristoyltransferase (NMT) and is critical for protein-membrane interactions, signal transduction, and the structural integrity of proteins. Given its essential role in the lifecycle of various pathogens and in the proliferation of cancer cells, NMT has emerged as a promising target for therapeutic intervention.
The study of NMT has been significantly advanced by the development of substrate analogs that can probe the enzyme's active site and mechanism. S-(2-oxopentadecyl)-CoA was first described in 1989 as a non-hydrolyzable analog of myristoyl-CoA.[1] Its design, featuring a stable thioether linkage in place of the labile thioester bond of the natural substrate, and a 2-oxo group, allows it to act as a potent inhibitor, effectively trapping the enzyme in a bound state.[1][2]
The Critical Function of the 2-Oxo Group
The defining characteristic of S-(2-oxopentadecyl)-CoA is the presence of a carbonyl group at the C2 position of the fatty acid chain. This feature, in conjunction with the thioether linkage to coenzyme A, is directly responsible for its potent inhibitory effect on NMT.[1][3]
2.1. Enhanced Binding Affinity and Inhibition:
The 2-oxo group is essential for the strong inhibitory activity of S-(2-oxopentadecyl)-CoA against NMT.[3] Structure-activity relationship studies have demonstrated that the presence of this keto group is a necessary feature for high-affinity binding to the enzyme's active site.[3] This is evidenced by a reported inhibitor dissociation constant (Ki) of 24 nM.[3] The carbonyl oxygen is believed to participate in key hydrogen bonding interactions within the active site, mimicking the transition state of the myristoyl transfer reaction.
2.2. Mechanism of Inhibition:
S-(2-oxopentadecyl)-CoA functions as a reversible competitive inhibitor with respect to myristoyl-CoA.[4] It is recognized by NMT and binds to the active site, but it cannot be processed as a substrate due to the stability of the thioether bond.[1] The proposed mechanism of inhibition involves the formation of a stable ternary complex, consisting of the enzyme, the peptide substrate, and S-(2-oxopentadecyl)-CoA.[3] This effectively sequesters the enzyme and prevents the transfer of myristate to the peptide substrate, thereby halting the catalytic cycle.[3]
Quantitative Data on NMT Inhibition
The inhibitory potency of S-(2-oxopentadecyl)-CoA and related analogs has been quantified in several studies. The following tables summarize the key kinetic data.
| Inhibitor | Target Enzyme | Ki (nM) | Inhibition Type | Reference |
| S-(2-oxopentadecyl)-CoA | Bovine Brain NMT | 24 | Competitive vs. Myristoyl-CoA | Zheng et al., 1994[3] |
| S-(2-ketopentadecyl)-CoA | Bovine Brain NMT | 110 - 24,000 (range) | Competitive vs. Myristoyl-CoA | Glover et al., 1991[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the characterization of S-(2-oxopentadecyl)-CoA.
4.1. Synthesis of S-(2-oxopentadecyl)-CoA:
The synthesis of S-(2-oxopentadecyl)-CoA is achieved through the alkylation of coenzyme A with a suitable halo-ketone precursor.
-
Step 1: Synthesis of 1-bromo-2-pentadecanone. Myristic acid is converted to its acid chloride using oxalyl chloride. The resulting myristoyl chloride is then reacted with diazomethane to form the corresponding diazoketone. Treatment of the diazoketone with HBr yields 1-bromo-2-pentadecanone.
-
Step 2: Alkylation of Coenzyme A. Coenzyme A is dissolved in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5) containing a reducing agent like dithiothreitol to ensure the sulfhydryl group is in its reduced state. 1-bromo-2-pentadecanone, dissolved in an organic solvent such as ethanol, is added to the coenzyme A solution. The reaction mixture is stirred at room temperature for several hours.
-
Step 3: Purification. The resulting S-(2-oxopentadecyl)-CoA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium bicarbonate). The fractions containing the product are identified by UV absorbance at 260 nm and subsequently lyophilized.
4.2. N-Myristoyltransferase (NMT) Activity Assay:
NMT activity is typically measured using a filter paper-based assay that quantifies the incorporation of radiolabeled myristate into a peptide substrate.
-
Reagents:
-
NMT enzyme (purified from bovine brain or recombinant)
-
[³H]Myristoyl-CoA
-
Peptide substrate (e.g., a synthetic peptide corresponding to the N-terminus of a known NMT substrate like the catalytic subunit of cAMP-dependent protein kinase)
-
S-(2-oxopentadecyl)-CoA (or other inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, and 0.1% Triton X-100)
-
Stop solution (e.g., 10% trichloroacetic acid)
-
Scintillation fluid
-
-
Procedure:
-
The assay is performed in a total volume of 50 µL.
-
Varying concentrations of the inhibitor, S-(2-oxopentadecyl)-CoA, are pre-incubated with the NMT enzyme in the assay buffer for 10-15 minutes at 30°C.
-
The reaction is initiated by the addition of the peptide substrate and [³H]Myristoyl-CoA.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 30°C.
-
The reaction is terminated by spotting an aliquot of the reaction mixture onto P81 phosphocellulose filter paper.
-
The filter papers are washed extensively with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unincorporated [³H]Myristoyl-CoA.
-
The radioactivity retained on the filter papers, corresponding to the myristoylated peptide, is quantified by liquid scintillation counting.
-
Inhibition data is analyzed using appropriate kinetic models to determine the Ki value.
-
Visualizing the Role of the 2-Oxo Group
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Figure 1. Mechanism of NMT inhibition by S-(2-oxopentadecyl)-CoA.
Figure 2. Experimental workflow for synthesis and evaluation of S-(2-oxopentadecyl)-CoA.
Conclusion
The 2-oxo group in S-(2-oxopentadecyl)-CoA is a masterful piece of chemical design that transforms a substrate analog into a potent and specific inhibitor of N-myristoyltransferase. Its ability to enhance binding affinity and contribute to the formation of a stable, non-reactive enzyme-inhibitor complex has made S-(2-oxopentadecyl)-CoA an indispensable tool for dissecting the mechanism of NMT and for validating it as a drug target. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to utilize this powerful inhibitor in their own investigations into the critical role of N-myristoylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thioether Linkage: A Linchpin of Stability in S-(2-oxopentadecyl)-coenzyme A for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-oxopentadecyl)-coenzyme A is a pivotal tool in the study of protein N-myristoylation, a critical lipid modification process implicated in a vast array of cellular signaling pathways, protein trafficking, and the viability of various pathogens. The unique properties of this molecule, particularly its enhanced stability, are directly attributable to the substitution of the native thioester bond with a chemically robust thioether linkage. This in-depth guide elucidates the role of this thioether linkage in the stability of S-(2-oxopentadecyl)-coenzyme A, providing a comprehensive overview for researchers and drug development professionals. We will delve into a comparative analysis of its stability relative to its natural counterpart, myristoyl-CoA, present detailed experimental protocols for its characterization, and visualize the underlying biochemical interactions.
The core of S-(2-oxopentadecyl)-coenzyme A's utility lies in its function as a non-hydrolyzable analog of myristoyl-CoA.[1] In native biological systems, the thioester bond of myristoyl-CoA is susceptible to enzymatic cleavage by N-myristoyltransferase (NMT), which facilitates the transfer of the myristoyl group to the N-terminal glycine of target proteins. By replacing this reactive thioester with a stable thioether bond, S-(2-oxopentadecyl)-coenzyme A can effectively bind to the active site of NMT without undergoing catalysis.[1] This renders it a potent competitive inhibitor, effectively "trapping" the enzyme in a bound state and enabling detailed structural and functional studies of the enzyme-substrate complex.
The Decisive Role of the Thioether Linkage in Molecular Stability
The chemical distinction between a thioester and a thioether linkage is fundamental to understanding the stability of S-(2-oxopentadecyl)-coenzyme A. The thioester bond in myristoyl-CoA, while essential for its biological reactivity in acyl transfer, is inherently more susceptible to nucleophilic attack and hydrolysis. In contrast, the carbon-sulfur-carbon bond of the thioether is significantly more resistant to cleavage under physiological conditions.
| Feature | Myristoyl-CoA | S-(2-oxopentadecyl)-coenzyme A | Significance |
| Linkage Type | Thioester (-S-CO-) | Thioether (-S-CH2-) | The thioether linkage is inherently more resistant to nucleophilic attack and hydrolysis. |
| Enzymatic Stability | Readily hydrolyzed by N-myristoyltransferase (NMT) and other thioesterases. | Resistant to hydrolysis by NMT.[1] | This resistance allows it to act as a stable analog and potent inhibitor of NMT. |
| Biological Activity | Acyl group donor in N-myristoylation. | Competitive inhibitor of NMT. | Enables the study of NMT kinetics and structure by forming a stable enzyme-inhibitor complex. |
| Inhibitory Potency (Ki) | Not applicable (substrate) | 24 nM against NMT[3] | Demonstrates high-affinity binding to the NMT active site. |
Experimental Protocols
N-Myristoyltransferase (NMT) Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC50) of S-(2-oxopentadecyl)-coenzyme A against N-myristoyltransferase. The assay measures the incorporation of a radiolabeled myristoyl group from [³H]myristoyl-CoA into a synthetic peptide substrate.
Materials:
-
Recombinant human N-myristoyltransferase (hNMT1)
-
[³H]myristoyl-CoA
-
Synthetic peptide substrate (e.g., GNAAAARR-NH2)
-
S-(2-oxopentadecyl)-coenzyme A
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 1 mM DTT
-
Scintillation cocktail
-
Phosphocellulose paper discs
-
Wash Buffer: 10 mM Tris-HCl, pH 7.4, 1 M NaCl
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution of S-(2-oxopentadecyl)-coenzyme A in the Assay Buffer.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for the assay.
-
In microcentrifuge tubes, prepare the reaction mixtures by adding the following components in order:
-
Assay Buffer
-
A fixed concentration of the synthetic peptide substrate.
-
Varying concentrations of S-(2-oxopentadecyl)-coenzyme A or vehicle control.
-
A fixed concentration of recombinant hNMT1.
-
-
Pre-incubate the mixtures at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of [³H]myristoyl-CoA.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper discs.
-
Immediately immerse the discs in the Wash Buffer.
-
Wash the discs three times with the Wash Buffer for 5 minutes each to remove unincorporated [³H]myristoyl-CoA.
-
Rinse the discs with acetone and allow them to air dry.
-
Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of S-(2-oxopentadecyl)-coenzyme A relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Stability Assessment of S-(2-oxopentadecyl)-coenzyme A using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the chemical stability of S-(2-oxopentadecyl)-coenzyme A under various conditions (e.g., pH, temperature). The method relies on monitoring the degradation of the parent compound over time using reverse-phase HPLC. A similar approach has been successfully used to study the stability of other Coenzyme A derivatives.[4]
Materials:
-
S-(2-oxopentadecyl)-coenzyme A
-
A series of buffers with different pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of S-(2-oxopentadecyl)-coenzyme A in a stable buffer (e.g., pH 5).
-
For each condition to be tested (e.g., different pH and temperature), dilute the stock solution into the respective buffer to a known final concentration.
-
Immediately inject a sample of the "time zero" solution into the HPLC to obtain the initial peak area corresponding to the intact S-(2-oxopentadecyl)-coenzyme A.
-
Incubate the remaining solutions at the desired temperatures.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.
-
The HPLC method should be optimized to achieve good separation of the parent compound from any potential degradation products. A typical gradient could be:
-
0-5 min: 5% Mobile Phase B
-
5-25 min: Linear gradient from 5% to 95% Mobile Phase B
-
25-30 min: 95% Mobile Phase B
-
30-35 min: Return to 5% Mobile Phase B and equilibrate
-
-
Monitor the elution profile at a suitable wavelength for Coenzyme A derivatives (e.g., 260 nm).
-
Quantify the peak area of the intact S-(2-oxopentadecyl)-coenzyme A at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the "time zero" sample.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the degradation rate constant (k) can be determined from the slope. The half-life (t₁/₂) can then be calculated as 0.693/k.
Visualizations of a Key Biological Interaction and Experimental Workflow
Caption: Enzymatic reaction versus inhibition of N-myristoyltransferase.
Caption: Experimental workflow for NMT inhibition assay.
Conclusion
The strategic replacement of the thioester linkage with a thioether in S-(2-oxopentadecyl)-coenzyme A is a prime example of rational molecular design yielding a powerful research tool. This single chemical modification confers remarkable stability, transforming a transient substrate into a potent and stable inhibitor. This stability is paramount to its function, allowing for the detailed kinetic and structural characterization of N-myristoyltransferase, an enzyme of significant interest in both fundamental cell biology and as a therapeutic target. The experimental protocols provided herein offer a practical guide for researchers to leverage the unique properties of S-(2-oxopentadecyl)-coenzyme A in their investigations. As the quest for novel therapeutics continues, the principles demonstrated by the design of this stable analog will undoubtedly inspire the development of other sophisticated molecular probes for a wide range of biological targets.
References
- 1. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 4. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Inhibiting N-myristoyltransferase: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-myristoyltransferase (NMT), an essential eukaryotic enzyme, catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a diverse range of substrate proteins. This irreversible modification, known as N-myristoylation, is critical for the proper localization, stability, and function of numerous proteins involved in pivotal cellular processes. The dependence of key signaling pathways on N-myristoylation has positioned NMT as a compelling therapeutic target for a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions. Inhibition of NMT disrupts these vital cellular functions, leading to downstream effects such as cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis. This technical guide provides an in-depth exploration of the biological significance of NMT inhibition, presenting quantitative data on inhibitor efficacy, detailed experimental protocols for assessing NMT activity and its cellular consequences, and visual representations of the key signaling pathways impacted.
Introduction to N-Myristoyltransferase and its Inhibition
N-myristoylation is a crucial post-translational modification that governs the function of over 100 human proteins.[1] The enzyme responsible, N-myristoyltransferase, exists in two isoforms in humans, NMT1 and NMT2, which share approximately 77% amino acid sequence identity.[2] These enzymes transfer myristate from myristoyl-CoA to the N-terminal glycine of target proteins, a process essential for:
-
Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes, a prerequisite for their function in signal transduction.[3]
-
Protein-Protein Interactions: Myristoylation can modulate the conformation of proteins, influencing their ability to interact with other proteins.
-
Protein Stability: The modification can protect proteins from degradation.
Given the critical roles of NMT substrates in oncogenic signaling, pathogen viability, and inflammatory responses, the development of NMT inhibitors has emerged as a promising therapeutic strategy.[3][4][5] Inhibition of NMT leads to a pleiotropic cellular response, disrupting multiple signaling cascades and cellular processes simultaneously.
Quantitative Analysis of NMT Inhibitor Activity
A growing number of small molecule inhibitors targeting human NMTs have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), both in enzymatic assays and in cell-based viability assays.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Viability) | Reference |
| PCLX-001 (Zelenirstat) | NMT1 | 5 nM | BL2 (Lymphoma) | Not Specified | [6] |
| NMT2 | 8 nM | DOHH2 (Lymphoma) | Not Specified | [6] | |
| Hs 578T (Breast Cancer) | 100-200 nM | [7] | |||
| MDA-MB-231 (Breast Cancer) | Not Specified | [7] | |||
| BT-20 (Breast Cancer) | >28,000 nM | [7] | |||
| DDD85646 (IMP-366) | Human NMT | 4 nM | Trypanosoma brucei | 2 nM | [8] |
| Trypanosoma brucei NMT | 2 nM | Leishmania donovani | 4.4 nM | [8] | |
| IMP-1088 | NMT1 | <1 nM | HeLa (Cervical Cancer) | >1,000 nM (no cytotoxicity) | [1][9] |
| NMT2 | <1 nM | HeLa (Rhinovirus-infected) | 17 nM (antiviral) | [9] | |
| B13 | NMT1 | Not Specified | Prostate Cancer Cells | Not Specified | [2] |
| LCL204 | NMT1 | Not Specified | Prostate Cancer Cells | Not Specified | [2] |
Cellular Consequences of NMT Inhibition
The inhibition of NMT triggers a cascade of cellular events, primarily culminating in cell death. The key consequences include:
Cell Cycle Arrest
A hallmark of NMT inhibition in cancer cells is the induction of cell cycle arrest, predominantly in the G1 phase.[8][10] This arrest prevents cells from progressing to the S phase, where DNA replication occurs. Mechanistically, NMT inhibition can affect the myristoylation and function of proteins involved in cell cycle progression, such as Src family kinases, which can influence pathways that regulate the G1/S transition.[2] The G1 arrest is often characterized by a decrease in the levels of proteins that promote cell cycle progression, such as cyclin D and cyclin-dependent kinases (CDK4/6), and an increase in cell cycle inhibitors.[11][12]
Endoplasmic Reticulum (ER) Stress
NMT inhibition leads to the accumulation of non-myristoylated proteins, many of which are destined for cellular membranes. The mislocalization and potential misfolding of these proteins can trigger the Unfolded Protein Response (UPR), a hallmark of ER stress.[6][9][13] This is evidenced by the upregulation of key ER stress markers, including:
-
Binding immunoglobulin protein (BiP)/GRP78: A central chaperone that is upregulated during ER stress.[14][15]
-
Inositol-requiring enzyme 1α (IRE1α): An ER-resident transmembrane protein that, upon activation, initiates the splicing of XBP1 mRNA.[14][15]
-
PKR-like ER kinase (PERK): Another ER transmembrane protein that phosphorylates eIF2α, leading to a general attenuation of protein synthesis.[16]
-
C/EBP homologous protein (CHOP): A pro-apoptotic transcription factor induced during prolonged ER stress.[16]
The sustained activation of the UPR due to NMT inhibition can shift the cellular response from adaptation to apoptosis.[7]
Apoptosis
Prolonged NMT inhibition ultimately leads to programmed cell death, or apoptosis.[6][13] This is a consequence of the sustained ER stress and the disruption of critical survival signaling pathways. The apoptotic process is executed by a family of proteases called caspases. Key events in NMT inhibitor-induced apoptosis include:
-
Caspase Activation: Initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) are activated.[17]
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, is cleaved by activated caspase-3, a hallmark of apoptosis.[18]
Impact on Key Signaling Pathways
NMT inhibition exerts its profound biological effects by disrupting multiple signaling pathways that are dependent on myristoylated proteins.
Src Family Kinase (SFK) Signaling
Src family kinases are a group of non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and motility. The myristoylation of Src is essential for its localization to the plasma membrane and its kinase activity.[2][5] Inhibition of NMT prevents Src myristoylation, leading to its mislocalization and a reduction in its autophosphorylation at tyrosine 416 (Y416), a key step in its activation.[19] This disruption of Src signaling contributes significantly to the anti-proliferative effects of NMT inhibitors.[2]
mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[20] The activation of mTORC1 is dependent on its recruitment to the lysosomal surface, a process mediated by the Ragulator complex. A key component of this complex, LAMTOR1, requires myristoylation for its proper lysosomal localization.[9][21] NMT inhibition prevents LAMTOR1 myristoylation, leading to its mislocalization and a subsequent failure to activate mTORC1.[9][21] This is observed by a decrease in the phosphorylation of downstream mTORC1 substrates, such as p70S6K and 4E-BP1.[17][22]
AMPK Signaling
AMP-activated protein kinase (AMPK) is a key energy sensor that is activated in response to low cellular energy levels.[23] The β-subunit of AMPK is myristoylated, and this modification is crucial for the recruitment of AMPK to the lysosomal surface, where it can be activated by upstream kinases.[24][25] NMT deficiency has been shown to impair the activation of AMPK, leading to a disruption in cellular energy homeostasis.[24]
Experimental Protocols
In Vitro NMT Inhibition Assay (Fluorescence-Based)
This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction using a thiol-reactive fluorescent probe.[1][8]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like c-Src)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT)
-
NMT inhibitor compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the NMT inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, NMT enzyme, and the NMT inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the CPM fluorescent probe.
-
Incubate for a further 10-15 minutes to allow the CPM to react with the free CoA.
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~470 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics to compare protein abundance between different cell populations.[2][19]
Procedure Outline:
-
Cell Culture and Labeling: Culture two populations of cells. One in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine) and the other in "heavy" medium containing stable isotope-labeled versions of these amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine). Culture for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
Treatment: Treat one cell population with the NMT inhibitor and the other with a vehicle control.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Mass Spectrometry (MS) Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of peptides (and thus proteins) by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes.
Procedure Outline:
-
Treat cells with the NMT inhibitor for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, detecting the fluorescence from FITC (Annexin V) and PI.
Conclusion
The inhibition of N-myristoyltransferase represents a multifaceted and potent therapeutic strategy. By simultaneously disrupting numerous critical cellular processes, including key signaling pathways essential for cell survival and proliferation, NMT inhibitors have demonstrated significant preclinical efficacy in a range of disease models. The induction of cell cycle arrest, ER stress, and apoptosis underscores the profound biological consequences of targeting this essential enzyme. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further explore the therapeutic potential of NMT inhibition and to advance the development of novel NMT-targeted therapies. The continued investigation into the intricate network of NMT-dependent pathways will undoubtedly unveil new opportunities for therapeutic intervention in a variety of human diseases.
References
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial unfolded protein response - Wikipedia [en.wikipedia.org]
- 3. embopress.org [embopress.org]
- 4. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk between endoplasmic reticulum stress and multidrug-resistant cancers: hope or frustration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Cdk4/6-dependent phosphorylation gradient regulates the early to late G1 phase transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. Expression and distribution of mTOR, p70S6K, 4E-BP1, and their phosphorylated counterparts in rat dorsal root ganglion and spinal cord dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Activation of the p70 S6 kinase and phosphorylation of the 4E-BP1 repressor of mRNA translation by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
S-(2-oxopentadecyl)-CoA: A Technical Guide to Its Application in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of S-(2-oxopentadecyl)-CoA, a critical tool for investigating the role of N-myristoylation in cellular signaling. We will explore its mechanism of action, detail its applications in dissecting key signal transduction pathways, provide generalized experimental protocols for its use, and present key quantitative data for researchers in cell biology and drug discovery.
Introduction to N-Myristoylation and S-(2-oxopentadecyl)-CoA
Post-translational modifications (PTMs) are essential for regulating protein function, and lipid modifications are a key class of PTM that often dictates a protein's subcellular localization and interaction partners. N-myristoylation is the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a target protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for the proper function of a wide array of proteins involved in signal transduction, oncogenesis, and viral replication.[2][3]
Myristoylation facilitates weak and reversible protein-membrane and protein-protein interactions, which are vital for the dynamic nature of cellular signaling.[1][4] To study the function of myristoylated proteins, researchers require specific tools to inhibit their modification. S-(2-oxopentadecyl)-CoA was developed as a potent and specific inhibitor of NMT.[5][6] It is a non-hydrolyzable analog of myristoyl-CoA, the natural substrate for NMT, making it an invaluable molecular probe for dissecting myristoylation-dependent processes.[7]
Molecular Profile and Mechanism of Action
The efficacy of S-(2-oxopentadecyl)-CoA as an NMT inhibitor stems from its unique chemical structure. Unlike the native substrate myristoyl-CoA, which has a labile thioester bond, S-(2-oxopentadecyl)-CoA features a stable thioether linkage and a ketone group at the second carbon of the acyl chain.[7] This modification renders the molecule resistant to enzymatic cleavage by NMT.
The inhibitory mechanism involves S-(2-oxopentadecyl)-CoA binding tightly to the NMT active site. It is proposed that the inhibitor blocks the reaction at the stage of the ternary acyl-CoA-NMT-peptide complex, effectively trapping the enzyme and preventing the transfer of the lipid moiety to the peptide substrate.[7] Structure-activity relationship studies have confirmed that both the adenosine portion of the Coenzyme A molecule and the 2-keto group are essential for its potent inhibitory activity.[7]
The potency of S-(2-oxopentadecyl)-CoA and related analogs has been quantified through in vitro NMT enzyme assays. The inhibitor dissociation constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating higher potency.
| Compound | Key Structural Features | Inhibitory Activity (Ki) | Significance |
| S-(2-oxopentadecyl)-CoA | Non-hydrolyzable, 2-keto group | 24 nM [7] | Potent inhibitor, highlights the importance of the 2-keto group for activity. |
| S-(2-hydroxypentadecyl)-CoA | 2-keto group reduced to a hydroxyl | Weak | Demonstrates the 2-keto group is critical for high-affinity binding.[7] |
| S-(2-oxopentadecyl)-pantetheine | Lacks the adenosine moiety of Coenzyme A | Weak | Shows that the adenosine portion of CoA is necessary for potent inhibition.[7] |
Applications in Elucidating Signal Transduction Pathways
By preventing N-myristoylation, S-(2-oxopentadecyl)-CoA allows researchers to determine the functional dependence of specific proteins on this modification. This approach has been instrumental in understanding the roles of key signaling proteins, particularly Src Family Kinases and G-proteins.
SFKs are a group of non-receptor tyrosine kinases that play central roles in regulating cell growth, adhesion, and differentiation. Their proper localization to the inner leaflet of the plasma membrane is a prerequisite for their function and is dependent on N-myristoylation of their N-terminal glycine.[8][9]
Inhibition of NMT with compounds like S-(2-oxopentadecyl)-CoA prevents the membrane anchoring of SFKs such as Src.[8] This mislocalization blocks their ability to phosphorylate downstream targets, thereby inhibiting signaling pathways that contribute to oncogenesis, cell migration, and angiogenesis.[10] Studies using NMT inhibitors have shown that the lack of myristoylation can also lead to the degradation of SFKs, providing a dual mechanism for pathway inhibition.[10]
Heterotrimeric G-proteins, composed of α, β, and γ subunits, are molecular switches that transmit signals from G-protein coupled receptors (GPCRs) to intracellular effectors. The α-subunits of several G-protein families (e.g., Gαi, Gαo) are N-myristoylated.[2][4][11] This lipid anchor is crucial for their affinity to the plasma membrane and for their interaction with the βγ-subunit complex.[1]
Using NMT inhibitors, researchers can disrupt the localization of these Gα subunits, uncoupling them from their receptors and preventing the activation of downstream signaling cascades. This is a powerful method for studying the specific contributions of myristoylated G-proteins to various physiological processes without globally disrupting all GPCR signaling.
Experimental Protocols: In Vitro NMT Activity Assays
Assessing NMT activity is fundamental to screening for novel inhibitors and understanding enzyme kinetics. While traditional methods relied on radiolabeled myristic acid, modern non-radioactive assays offer higher throughput, safety, and convenience. Below are generalized protocols for two such methods.
This method measures the release of free Coenzyme A (CoA-SH), a product of the myristoylation reaction, using a thiol-reactive fluorescent dye.[12]
-
Principle: The free sulfhydryl group of the released CoA reacts with a maleimide-based dye (e.g., 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin), causing a significant increase in fluorescence, which is proportional to NMT activity.
-
Reagents & Materials:
-
Purified recombinant NMT1 or NMT2.
-
Myristoyl-CoA (substrate).
-
Peptide substrate with N-terminal glycine (e.g., a peptide derived from the N-terminus of Src).
-
S-(2-oxopentadecyl)-CoA or other test inhibitors.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EGTA.
-
Fluorescent Dye (CPM) solution.
-
Quenching Solution: e.g., 500 mM N-ethylmaleimide in buffer.
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer to wells of the microplate.
-
Add serial dilutions of the inhibitor (e.g., S-(2-oxopentadecyl)-CoA) to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add a fixed concentration of NMT enzyme to all wells except negative controls and pre-incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 25-30°C. The reaction should be within the linear range.
-
Stop the reaction by adding the quenching solution.
-
Add the fluorescent dye solution and incubate in the dark for 10-15 minutes to allow for the reaction with free CoA-SH.
-
Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., ~390 nm Ex / ~470 nm Em for CPM).
-
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
This modern, bio-orthogonal method provides a robust and sensitive non-radioactive alternative.[13]
-
Principle: An acyl-CoA analog containing a clickable azide group (e.g., azido-dodecanoyl-CoA) is used as the acyl donor. A FLAG-tagged peptide is used as the acyl acceptor. The resulting azido-modified peptide is captured on an anti-FLAG antibody-coated plate. The incorporated azide is then detected via Staudinger ligation with a phosphine-biotin conjugate, followed by standard streptavidin-HRP detection.
-
Reagents & Materials:
-
Purified recombinant NMT1 or NMT2.
-
Azido-dodecanoyl-CoA (bio-orthogonal substrate).
-
FLAG-tagged peptide substrate.
-
S-(2-oxopentadecyl)-CoA or other test inhibitors.
-
Anti-FLAG antibody-coated 96-well plates.
-
Phosphine-biotin conjugate.
-
Streptavidin-HRP and a suitable chromogenic substrate (e.g., TMB).
-
Wash and assay buffers.
-
Microplate reader for absorbance.
-
-
Procedure:
-
Perform the enzymatic reaction as described in Protocol 1 (Steps 1-5), but using azido-dodecanoyl-CoA and the FLAG-tagged peptide.
-
After the reaction, transfer the reaction mixture to the wells of the anti-FLAG coated plate. Incubate for 1-2 hours to allow capture of the peptide.
-
Wash the plate several times to remove unbound components.
-
Add the phosphine-biotin conjugate and incubate to allow the click reaction (Staudinger ligation) to occur.
-
Wash the plate to remove excess phosphine-biotin.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate thoroughly.
-
Add the chromogenic substrate and incubate until color develops. Stop the reaction with an acid solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: As with the fluorescence assay, calculate IC50 values by plotting absorbance against inhibitor concentration.
For accurate assay design and interpretation, it is useful to know the Michaelis-Menten constants (Km) for the substrates with the NMT enzymes.
| Enzyme | Substrate | Km Value (µM) |
| NMT1 | Myristoyl-CoA | 8.2 ± 0.6[12] |
| NMT1 | pp60src peptide | 2.7 ± 0.2[12] |
| NMT2 | Myristoyl-CoA | 7.2 ± 0.8[12] |
| NMT2 | pp60src peptide | 2.8 ± 0.1[12] |
| NMT1 | Azido-dodecanoyl-CoA | 14 ± 2[13] |
| NMT2 | Azido-dodecanoyl-CoA | 9 ± 3[13] |
Applications in Disease Models
The central role of N-myristoylation in cellular signaling makes NMT a compelling target for therapeutic intervention. S-(2-oxopentadecyl)-CoA and other NMT inhibitors are vital tools for validating this target in various disease contexts.
-
Cancer: NMT is frequently overexpressed in a range of cancers, including colorectal, breast, and gallbladder cancers, and its elevated expression often correlates with poor prognosis.[8][14] Inhibition of NMT has been shown to suppress tumor growth, induce apoptosis, and reduce angiogenesis and cell migration in preclinical models, making it a promising anti-cancer strategy.[2][10]
-
Neurodegenerative Disorders: While less explored, the fundamental role of CoA metabolism in cellular health and the recent discovery of links between CoA dysregulation and neurodegeneration suggest that probing the role of protein acylation in these diseases is a promising future research direction.[15][16]
-
Infectious Diseases: Many viral and parasitic proteins require myristoylation by the host cell's NMT for their function and replication. For example, the HIV-1 Gag protein must be myristoylated for viral assembly.[2] This makes NMT an attractive host-based target for developing broad-spectrum anti-infective agents.[2][17]
Conclusion
S-(2-oxopentadecyl)-CoA is a cornerstone tool for the study of N-myristoylation. As a potent, specific, and non-hydrolyzable inhibitor of NMT, it has enabled researchers to meticulously dissect the functional roles of myristoylated proteins in a multitude of signal transduction pathways. Its application has been critical in validating NMT as a therapeutic target in oncology and infectious disease. The methodologies and data presented in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this powerful molecular probe in their own investigations into the complex world of cellular signaling.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-driven Src self-association modulates its transformation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. Extensive Anti-CoA Immunostaining in Alzheimer’s Disease and Covalent Modification of Tau by a Key Cellular Metabolite Coenzyme A - UCL Discovery [discovery.ucl.ac.uk]
- 16. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Oncogenesis with S-(2-oxopentadecyl)-coenzyme A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-oxopentadecyl)-coenzyme A (2-OPCoA) is a potent and specific inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the myristoylation of a wide array of cellular proteins. This post-translational modification is vital for the proper function and subcellular localization of numerous proteins involved in oncogenic signaling pathways. By acting as a non-hydrolyzable analog of myristoyl-CoA, 2-OPCoA competitively inhibits NMT, leading to the disruption of key cancer-related processes, including cell proliferation, survival, and signaling. This technical guide provides an in-depth overview of the role of 2-OPCoA in oncogenesis research, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Introduction to S-(2-oxopentadecyl)-coenzyme A and N-myristoyltransferase
N-myristoylation is the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of target proteins. This modification is catalyzed by N-myristoyltransferase (NMT) and is essential for mediating protein-membrane interactions and protein-protein signaling. A multitude of proteins implicated in cancer, such as the Src family of tyrosine kinases, G alpha subunits of heterotrimeric G proteins, and other signaling molecules, are dependent on myristoylation for their oncogenic activity.
S-(2-oxopentadecyl)-coenzyme A is a synthetic analog of myristoyl-CoA where the thioester linkage is replaced by a more stable thioether bond, rendering it resistant to hydrolysis by NMT.[1] This property makes it an invaluable tool for studying the consequences of NMT inhibition. Its proposed mechanism of action is the blockage of the NMT reaction at the stage of the acyl-CoA-NMT-peptide complex, effectively halting the transfer of the myristoyl group to the protein substrate.[1][2]
Quantitative Data on the Inhibition of N-myristoyltransferase
The inhibitory potency of S-(2-oxopentadecyl)-coenzyme A against NMT has been quantified in various studies. This section summarizes the key findings in a structured format for easy comparison.
Table 1: In Vitro Inhibition of N-myristoyltransferase by S-(2-oxopentadecyl)-coenzyme A
| Parameter | Value | Enzyme Source | Reference |
| Ki | 24 nM | Not specified | [2] |
Impact on Oncogenic Signaling Pathways
The inhibition of NMT by S-(2-oxopentadecyl)-coenzyme A has profound effects on cellular signaling pathways that are frequently dysregulated in cancer. A primary example is the disruption of Src kinase signaling.
Disruption of Src Kinase Localization and Function
Src, a non-receptor tyrosine kinase, plays a pivotal role in cell proliferation, differentiation, and survival. Its localization to the cell membrane, which is essential for its function, is dependent on N-myristoylation. Inhibition of NMT prevents this localization, thereby attenuating Src-mediated signaling.
-
Signaling Pathway Diagram
Caption: Inhibition of NMT by S-(2-oxopentadecyl)-CoA prevents Src myristoylation and membrane localization.
Effects on Cancer Cell Viability and Apoptosis
By disrupting critical signaling pathways, the inhibition of NMT by S-(2-oxopentadecyl)-coenzyme A can lead to a reduction in cancer cell viability and the induction of programmed cell death (apoptosis).
Table 2: Expected Effects of S-(2-oxopentadecyl)-coenzyme A on Cancer Cell Lines (Hypothetical Data Based on NMT Inhibitor Studies)
| Cell Line | Cancer Type | Expected IC50 Range (µM) | Expected Effect |
| HeLa | Cervical Cancer | 1 - 10 | Induction of Apoptosis, G1 Cell Cycle Arrest |
| MCF-7 | Breast Cancer | 1 - 10 | Induction of ER Stress and Apoptosis |
| HCT116 | Colon Cancer | 1 - 10 | Induction of ER Stress and Apoptosis |
| PC-3 | Prostate Cancer | 1 - 10 | Inhibition of Proliferation and Invasion |
Note: This table presents hypothetical data based on the observed effects of other NMT inhibitors and requires experimental validation for S-(2-oxopentadecyl)-coenzyme A.
-
Logical Flow of Apoptosis Induction
Caption: Logical workflow of apoptosis induction by S-(2-oxopentadecyl)-CoA.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of S-(2-oxopentadecyl)-coenzyme A.
N-myristoyltransferase (NMT) Inhibition Assay (Radioactive Method)
This assay measures the incorporation of a radiolabeled myristoyl group from [³H]myristoyl-CoA into a synthetic peptide substrate.
-
Materials:
-
Recombinant human NMT1
-
[³H]myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like Src)
-
S-(2-oxopentadecyl)-coenzyme A
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 10 mM MgCl₂)
-
Scintillation cocktail
-
Scintillation counter
-
Phosphocellulose paper discs
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and varying concentrations of S-(2-oxopentadecyl)-coenzyme A (or vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding [³H]myristoyl-CoA.
-
Incubate at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs extensively with a suitable buffer (e.g., 10 mM phosphoric acid) to remove unincorporated [³H]myristoyl-CoA.
-
Place the dried discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of S-(2-oxopentadecyl)-coenzyme A and determine the IC50 value.
-
-
Experimental Workflow Diagram
Caption: Workflow for the radioactive NMT inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
S-(2-oxopentadecyl)-coenzyme A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of S-(2-oxopentadecyl)-coenzyme A (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
S-(2-oxopentadecyl)-coenzyme A
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with S-(2-oxopentadecyl)-coenzyme A as described for the cell viability assay.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
S-(2-oxopentadecyl)-coenzyme A serves as a powerful research tool for dissecting the role of N-myristoylation in oncogenesis. Its potent and specific inhibition of NMT allows for the detailed investigation of downstream signaling pathways and cellular processes that are critical for cancer cell proliferation and survival. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting NMT in cancer. Future studies should focus on determining the precise IC50 values of S-(2-oxopentadecyl)-coenzyme A across a broad panel of cancer cell lines and quantifying its specific effects on various oncogenic signaling cascades to fully elucidate its potential as an anti-cancer agent.
References
S-(2-oxopentadecyl)-CoA: A Technical Guide for Studying Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Stable Probe for a Dynamic Process
S-(2-oxopentadecyl)-CoA is a synthetic, non-hydrolyzable analog of myristoyl-CoA, the activated form of the 14-carbon saturated fatty acid, myristic acid.[1] Its significance as a research tool lies in a key structural modification: the replacement of the chemically labile thioester bond found in natural acyl-CoAs with a stable thioether linkage.[1] This change prevents its cleavage by acyltransferases, allowing it to function as a potent and stable inhibitor, particularly of N-myristoyltransferase (NMT).[1][2] This property makes S-(2-oxopentadecyl)-CoA an invaluable instrument for investigating the binding and catalytic mechanisms of enzymes involved in lipid metabolism and protein modification without the complication of substrate turnover.[1]
First described in 1989, this molecule allows researchers to "freeze" enzymatic processes, enabling detailed study of protein myristoylation—a critical lipid modification that governs the localization and function of a vast number of cellular proteins.[1][2] By inhibiting NMT, S-(2-oxopentadecyl)-CoA serves as a powerful compound to probe the role of myristoylation in crucial cellular pathways, including signal transduction cascades.[1]
Mechanism of Action: Potent Inhibition of N-Myristoyltransferase (NMT)
The primary and most studied application of S-(2-oxopentadecyl)-CoA is its role as a potent inhibitor of N-myristoyltransferase (NMT). NMT is the enzyme responsible for attaching a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of over 100 proteins in human cells.[1] This co-translational or post-translational modification is essential for mediating protein-membrane interactions and protein-protein interactions, thereby dictating the subcellular location and biological activity of its targets.[1]
S-(2-oxopentadecyl)-CoA exerts its inhibitory effect by acting as a competitive inhibitor. It is recognized by the NMT active site, binding tightly to form an acyl-CoA-NMT-peptide complex.[1] However, due to its non-hydrolyzable thioether bond, the myristoyl group cannot be transferred to the peptide substrate. This effectively stalls the catalytic cycle, blocking the myristoylation of target proteins.[1] Structure-activity studies have confirmed that both the Coenzyme A portion and the 2-keto group of the acyl chain are critical for its strong inhibitory effect.[1]
Quantitative Data: Inhibitory Potency
The efficacy of an inhibitor is quantified by its inhibitor dissociation constant (Ki), which represents the concentration required to produce half-maximum inhibition. S-(2-oxopentadecyl)-CoA is characterized as a highly potent inhibitor of NMT.
| Compound | Target Enzyme | Ki Value | Reference |
| S-(2-oxopentadecyl)-CoA | N-Myristoyltransferase (NMT) | 24 nM | [1] |
Applications in Research and Drug Development
The ability to specifically and potently inhibit NMT makes S-(2-oxopentadecyl)-CoA a versatile tool for:
-
Validating Protein Myristoylation: Researchers can use this inhibitor to determine if the function, localization, or interaction of a protein of interest is dependent on myristoylation. For example, inhibition of NMT leads to non-myristoylated, soluble, and functionally inactive forms of proteins like the pp60v-src oncoprotein, demonstrating the modification is critical for its membrane association and biological activity.[1]
-
Probing Signal Transduction Pathways: Many key signaling proteins, particularly kinases and G-proteins, require myristoylation to anchor to the cell membrane where they participate in signaling cascades.[1] Applying S-(2-oxopentadecyl)-CoA can help dissect the role of these myristoylated proteins within complex pathways.
-
Target Validation in Disease: Since NMT is implicated in the progression of cancer and various infectious diseases (e.g., fungal and parasitic infections where pathogen proteins rely on myristoylation), S-(2-oxopentadecyl)-CoA can be used in preclinical models to validate NMT as a therapeutic target.[1]
Experimental Protocols
Protocol 1: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This protocol outlines a general method for measuring the inhibitory activity of S-(2-oxopentadecyl)-CoA on NMT in vitro.
-
Reagents and Materials:
-
Recombinant purified NMT enzyme.
-
Myristoyl-CoA (substrate).
-
S-(2-oxopentadecyl)-CoA (inhibitor) dissolved in an appropriate buffer.
-
A synthetic peptide substrate with an N-terminal glycine.
-
Radioactively labeled myristoyl-CoA (e.g., [³H]myristoyl-CoA) or a fluorescence-based detection system.
-
Reaction buffer (e.g., HEPES buffer containing Triton X-100 and DTT).
-
Scintillation fluid and counter (for radioactive assay).
-
-
Procedure:
-
Prepare a series of dilutions of S-(2-oxopentadecyl)-CoA to test a range of concentrations.
-
In a microtiter plate, combine the reaction buffer, NMT enzyme, and the peptide substrate.
-
Add varying concentrations of S-(2-oxopentadecyl)-CoA to the experimental wells. Add vehicle to control wells.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding [³H]myristoyl-CoA to all wells.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Separate the radiolabeled myristoylated peptide from the unreacted [³H]myristoyl-CoA.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of NMT inhibition for each concentration of S-(2-oxopentadecyl)-CoA relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km for the substrate is known.
-
Protocol 2: General Strategy for Chemical Synthesis
The synthesis of S-(2-oxopentadecyl)-CoA involves the formation of the stable thioether bond.[1]
-
Synthesis of 2-oxopentadecanoic acid: This precursor can be created through the oxidation of the corresponding α-hydroxy acid or other established chemical methods for generating α-keto acids.[1]
-
Activation of the Carboxylic Acid: The 2-oxopentadecanoic acid is activated to facilitate its reaction with Coenzyme A.
-
Coupling with Coenzyme A: The activated α-keto acid is coupled with the free sulfhydryl group of Coenzyme A (CoA-SH) to form the final S-(2-oxopentadecyl)-CoA product.[1]
-
Purification: The final product is purified using chromatographic techniques, such as HPLC, to ensure high purity for use in biological assays.
Context: The Role of Acyl-CoAs in Fatty Acid Metabolism
To appreciate the utility of S-(2-oxopentadecyl)-CoA, it is important to understand the central role of its natural counterpart, myristoyl-CoA, in lipid metabolism. Acyl-CoAs are key intermediates in the breakdown and synthesis of fatty acids. The primary catabolic pathway is mitochondrial β-oxidation, where fatty acyl-CoAs are sequentially shortened to produce acetyl-CoA, which then enters the TCA cycle to generate ATP.[3][4][5]
The transport of long-chain fatty acids into the mitochondria for β-oxidation is a tightly regulated process mediated by the carnitine shuttle system, with carnitine palmitoyltransferase 1 (CPT1) being the rate-limiting enzyme.[5][6] Myristoyl-CoA (a 14-carbon acyl-CoA) is a substrate for this pathway. By providing a non-metabolizable analog, S-(2-oxopentadecyl)-CoA allows for the specific interrogation of processes that use myristoyl-CoA without the confounding variable of its degradation via β-oxidation.
Conclusion
S-(2-oxopentadecyl)-CoA is a well-characterized and powerful molecular tool that has significantly advanced our understanding of protein N-myristoylation. Its nature as a stable, non-hydrolyzable analog of myristoyl-CoA allows for the specific and potent inhibition of N-myristoyltransferase. This enables researchers to precisely dissect the functional roles of myristoylation in cellular health and disease, providing a critical methodology for scientists in basic research and professionals in drug development who are targeting lipid modification pathways.
References
- 1. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 2. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Neurodegenerative Disease Pathways with S-(2-oxopentadecyl)-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-oxopentadecyl)-CoA is a powerful research tool for investigating the role of N-myristoylation in cellular processes, including those implicated in the pathogenesis of neurodegenerative diseases. As a non-hydrolyzable analog of myristoyl-CoA, it acts as a potent inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for attaching myristate to the N-terminal glycine of a multitude of proteins. This modification is critical for protein localization, stability, and function. Dysregulation of N-myristoylation has been linked to several neurodegenerative disorders, including Huntington's, Parkinson's, and Alzheimer's diseases, making NMT a compelling therapeutic target. This technical guide provides an in-depth overview of S-(2-oxopentadecyl)-CoA, its mechanism of action, and its application in studying neurodegenerative disease pathways. We present quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of key signaling pathways impacted by NMT inhibition.
Introduction to S-(2-oxopentadecyl)-CoA
S-(2-oxopentadecyl)-CoA is a synthetic analog of myristoyl-CoA, the activated form of the 14-carbon saturated fatty acid, myristic acid. First described by Paige and colleagues in 1989, its key structural feature is the replacement of the hydrolyzable thioester linkage found in myristoyl-CoA with a stable thioether bond.[1] This modification renders the molecule resistant to cleavage by N-myristoyltransferase (NMT), allowing it to act as a stable inhibitor that binds to the enzyme's active site.[1]
Chemical Properties:
| Property | Value |
| Molecular Formula | C36H64N7O17P3S |
| Molecular Weight | 991.9 g/mol |
| Structure | A pentadecyl chain with a ketone group at the second carbon, linked via a thioether bond to coenzyme A. |
Mechanism of Action: Potent Inhibition of N-Myristoyltransferase
S-(2-oxopentadecyl)-CoA exerts its biological effects through the potent and specific inhibition of N-myristoyltransferase (NMT). NMT catalyzes the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a wide range of cellular and viral proteins. This lipid modification, known as N-myristoylation, is crucial for the proper subcellular localization and function of these proteins.
The inhibitory action of S-(2-oxopentadecyl)-CoA is competitive with respect to myristoyl-CoA. Its stable thioether linkage prevents the transfer of the acyl chain to a peptide substrate, effectively trapping the enzyme in an inactive complex.[1] This blockage of the NMT reaction occurs at the stage of the acyl-CoA-NMT-peptide ternary complex.
Quantitative Inhibition Data:
| Inhibitor | Target | Ki | IC50 | Cell Line |
| S-(2-oxopentadecyl)-CoA | N-Myristoyltransferase | 24 nM | Not Reported | In vitro |
N-Myristoylation in Neurodegenerative Disease Pathways
Emerging evidence strongly implicates dysregulated N-myristoylation in the pathophysiology of several neurodegenerative diseases. The inhibition of NMT by S-(2-oxopentadecyl)-CoA provides a valuable tool to dissect these pathways.
Huntington's Disease and Autophagy
In Huntington's disease, the mutant huntingtin (mHTT) protein aggregates, leading to neuronal dysfunction and death. N-myristoylation of specific fragments of the huntingtin protein (HTT) has been shown to play a crucial role in the regulation of autophagy, a key cellular process for clearing aggregated proteins. Inhibition of NMT can therefore modulate this pathway, offering a potential therapeutic avenue.
Alzheimer's Disease and Src Family Kinases
Neuroinflammation is a hallmark of Alzheimer's disease. Src family kinases (SFKs), a group of non-receptor tyrosine kinases, are key players in neuroinflammatory signaling. Many SFKs are N-myristoylated, a modification essential for their localization to the plasma membrane and subsequent activation. By preventing the myristoylation of SFKs, NMT inhibitors like S-(2-oxopentadecyl)-CoA can potentially dampen neuroinflammatory responses.
Parkinson's Disease
Alterations in lipid metabolism and protein aggregation are also central to Parkinson's disease. While direct studies using S-(2-oxopentadecyl)-CoA in Parkinson's models are limited, the known roles of N-myristoylated proteins in vesicular trafficking and signal transduction suggest that NMT inhibition could impact the underlying pathological processes.
Experimental Protocols
Synthesis of S-(2-oxopentadecyl)-CoA
The synthesis of S-(2-oxopentadecyl)-CoA involves the generation of a reactive derivative of pentadecanoic acid followed by its coupling to the thiol group of Coenzyme A to form a stable thioether linkage. A general representative protocol is outlined below.
Materials:
-
1-Bromo-2-pentadecanone
-
Coenzyme A (lithium salt)
-
Sodium bicarbonate
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Reverse-phase HPLC system
Protocol:
-
Dissolve 1-bromo-2-pentadecanone in a minimal amount of DMF.
-
In a separate vial, dissolve Coenzyme A (lithium salt) and sodium bicarbonate in water.
-
Slowly add the 1-bromo-2-pentadecanone solution to the Coenzyme A solution with constant stirring at room temperature.
-
Allow the reaction to proceed for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, precipitate the crude product by adding an excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it several times with diethyl ether to remove unreacted starting materials.
-
Purify the crude S-(2-oxopentadecyl)-CoA using a reverse-phase HPLC system with a suitable gradient of acetonitrile in water containing a small amount of trifluoroacetic acid.
-
Lyophilize the pure fractions to obtain S-(2-oxopentadecyl)-CoA as a white powder.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
In Vitro N-Myristoyltransferase (NMT) Activity Assay
This protocol describes a common method to measure NMT activity and its inhibition using a radiolabeled substrate.
Materials:
-
Recombinant human NMT1 or NMT2
-
[³H]Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like Src)
-
S-(2-oxopentadecyl)-CoA (or other inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EGTA)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant NMT, and the peptide substrate.
-
To test for inhibition, add varying concentrations of S-(2-oxopentadecyl)-CoA to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³H]Myristoyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto phosphocellulose filter paper discs.
-
Wash the filter discs extensively with a wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unincorporated [³H]Myristoyl-CoA.
-
Dry the filter discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [³H]myristate incorporated into the peptide substrate.
-
Calculate the percentage of inhibition for each concentration of S-(2-oxopentadecyl)-CoA and determine the IC50 value.
Visualizing the Impact of NMT Inhibition
The following diagrams, generated using Graphviz, illustrate key pathways affected by the inhibition of N-myristoyltransferase.
Caption: Inhibition of NMT by S-(2-oxopentadecyl)-CoA prevents Src kinase myristoylation.
Caption: NMT inhibition can modulate autophagy by altering HTT myristoylation.
Conclusion
S-(2-oxopentadecyl)-CoA is an invaluable tool for elucidating the complex roles of N-myristoylation in neurodegenerative diseases. Its potency and stability as an NMT inhibitor allow for precise interrogation of signaling pathways that are dependent on this critical lipid modification. By understanding how NMT inhibition affects processes like protein aggregation, neuroinflammation, and neuronal signaling, researchers can identify and validate novel therapeutic targets for these devastating disorders. The experimental protocols and pathway visualizations provided in this guide serve as a foundation for further investigation into the therapeutic potential of targeting N-myristoylation in neurodegeneration.
References
Methodological & Application
Application Notes and Protocols: S-(2-oxopentadecyl)-CoA in vitro N-myristoyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-myristoyltransferases (NMTs) are essential enzymes that catalyze the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular and viral proteins. This irreversible modification, known as N-myristoylation, is crucial for protein localization, stability, and function. Dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making NMTs attractive therapeutic targets. S-(2-oxopentadecyl)-CoA is a non-hydrolyzable analog of myristoyl-CoA and acts as a potent inhibitor of NMT. This document provides detailed protocols for in vitro N-myristoyltransferase assays, with a specific focus on utilizing S-(2-oxopentadecyl)-CoA as a reference inhibitor. The protocols described herein are suitable for screening potential NMT inhibitors and for characterizing the kinetic properties of NMT enzymes.
Introduction
N-myristoylation is a critical lipid modification that influences the function of numerous proteins involved in signal transduction, oncogenesis, and microbial pathogenesis. The two human NMT isoforms, NMT1 and NMT2, transfer myristate from myristoyl-CoA to the N-terminal glycine of substrate proteins. Inhibition of NMT activity can disrupt these vital cellular processes, offering a promising strategy for the development of novel therapeutics.
S-(2-oxopentadecyl)-CoA is a powerful tool for studying NMT activity due to its potent inhibitory effects. Its non-hydrolyzable nature allows for the stable formation of an enzyme-inhibitor complex, making it an excellent positive control in inhibitor screening assays. This application note details two common non-radioactive in vitro NMT assay formats: a fluorescence-based assay and an ELISA-based assay.
Signaling Pathway Involving N-myristoyltransferase
NMTs play a crucial role in various signaling pathways by modifying key proteins, thereby enabling their membrane association and subsequent downstream signaling. A prominent example is the role of NMT in the activation of Src family kinases, which are involved in cell proliferation, differentiation, and survival.
Caption: NMT-mediated myristoylation of Src kinase.
Quantitative Data Summary
The following tables summarize key quantitative data for NMT substrates and inhibitors. This information is crucial for designing and interpreting in vitro NMT assays.
Table 1: Kinetic Parameters of NMT Substrates
| Substrate | NMT Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Myristoyl-CoA | Human NMT1 | 8.24 ± 0.62 | - | - | [1] |
| Myristoyl-CoA | Human NMT2 | 7.24 ± 0.79 | - | - | [1] |
| Hs pp60src (2-9) peptide | Human NMT1 | 2.76 ± 0.21 | - | - | [1] |
| Hs pp60src (2-9) peptide | Human NMT2 | 2.77 ± 0.14 | - | - | [1] |
| Azido-dodecanoyl-CoA | Murine Nmt1 | 14 ± 2 | - | - | [2] |
| Azido-dodecanoyl-CoA | Murine Nmt2 | 9 ± 3 | - | - | [2] |
| Lck-FLAG peptide | Murine Nmt1 | 26 ± 5 | - | - | [2] |
| Lck-FLAG peptide | Murine Nmt2 | 17 ± 2 | - | - | [2] |
Table 2: Inhibitory Potency of Selected NMT Inhibitors
| Inhibitor | NMT Isoform | Ki (nM) | IC50 | Reference |
| S-(2-oxopentadecyl)-CoA | - | 24 | - | [3] |
| DDD85646 | Human NMT1 | - | 3-21.33 nM | [4] |
| IMP-1088 | Human NMT1 | - | <1-7.61 nM | [4] |
| Pseudo-peptidic inhibitor 1 | Human NMT1 | - | - | [1] |
| Small molecule inhibitor 2 | Human NMT1 | - | - | [1] |
Experimental Protocols
Protocol 1: Fluorescence-Based NMT Assay
This protocol is adapted from a continuous, fluorescence-based assay that measures the production of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.[1]
Experimental Workflow
Caption: Workflow for the fluorescence-based NMT assay.
Materials and Reagents:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., from the N-terminus of a known myristoylated protein like Src)
-
S-(2-oxopentadecyl)-CoA
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 1 mM EDTA, 0.1% Triton X-100
-
DMSO
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of myristoyl-CoA, peptide substrate, and S-(2-oxopentadecyl)-CoA in appropriate solvents (e.g., water or DMSO).
-
Prepare a working solution of CPM in DMSO.
-
Dilute recombinant NMT enzyme in assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NMT enzyme solution
-
Myristoyl-CoA solution
-
CPM solution
-
S-(2-oxopentadecyl)-CoA or test compound at various concentrations (or DMSO as a vehicle control).
-
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the peptide substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibitor studies, plot the initial velocity as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for S-(2-oxopentadecyl)-CoA or other test compounds.
-
Protocol 2: ELISA-Based NMT Assay
This protocol is based on the detection of a modified peptide substrate using an antibody-based method.[2]
Experimental Workflow
Caption: Workflow for the ELISA-based NMT assay.
Materials and Reagents:
-
Recombinant human NMT1 or NMT2
-
Azido-dodecanoyl-CoA (a myristoyl-CoA analog)
-
FLAG-tagged peptide substrate
-
S-(2-oxopentadecyl)-CoA
-
Phosphine-biotin
-
Anti-FLAG antibody-coated 96-well plates
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 1 mM EDTA
Procedure:
-
NMT Reaction:
-
In a microcentrifuge tube, combine assay buffer, NMT enzyme, azido-dodecanoyl-CoA, and S-(2-oxopentadecyl)-CoA or test compound.
-
Initiate the reaction by adding the FLAG-tagged peptide substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Staudinger Ligation:
-
To the completed NMT reaction, add phosphine-biotin and incubate to allow the coupling of biotin to the azide-modified peptide.
-
-
Capture and Detection:
-
Add the reaction mixture to the wells of an anti-FLAG antibody-coated plate.
-
Incubate to allow the capture of the FLAG-tagged peptide.
-
Wash the plate several times with wash buffer.
-
Add streptavidin-HRP to each well and incubate.
-
Wash the plate to remove unbound streptavidin-HRP.
-
Add TMB substrate and incubate until a blue color develops.
-
-
Measurement and Analysis:
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance as a function of inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
The in vitro NMT assays described provide robust and reliable methods for studying NMT activity and for screening potential inhibitors. S-(2-oxopentadecyl)-CoA serves as an invaluable tool in these assays as a potent and well-characterized reference inhibitor. The choice between the fluorescence-based and ELISA-based assay will depend on the specific experimental needs, available equipment, and throughput requirements. These protocols and the accompanying data will aid researchers in the discovery and development of novel therapeutics targeting N-myristoyltransferases.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-(2-oxopentadecyl)-coenzyme A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-oxopentadecyl)-coenzyme A is a potent and specific inhibitor of N-myristoyltransferase (NMT), a crucial enzyme in eukaryotes.[1] NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins. This modification, known as N-myristoylation, is vital for protein localization, stability, and function, playing a critical role in various signal transduction pathways.[1]
As a non-hydrolyzable analog of myristoyl-CoA, S-(2-oxopentadecyl)-coenzyme A serves as an invaluable tool for studying the physiological and pathological roles of N-myristoylation.[1][2] Its stability allows for the investigation of NMT's catalytic mechanism and the downstream consequences of its inhibition, which include the induction of cell cycle arrest and apoptosis, particularly in cancer cells.[3][4] These application notes provide detailed protocols for the use of S-(2-oxopentadecyl)-coenzyme A in cell culture to probe NMT function and its impact on cellular processes.
Product Information
| Property | Value | Reference |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate | [1] |
| Molecular Formula | C36H64N7O17P3S | [1] |
| Molecular Weight | 991.9 g/mol | [1] |
| Inhibition Constant (Ki) | 24 nM for N-myristoyltransferase | [1] |
| Mechanism of Action | Competitive inhibitor of N-myristoyltransferase, blocking the acyl-CoA-NMT-peptide complex stage. | [1] |
Signaling Pathway Modulated by S-(2-oxopentadecyl)-coenzyme A
S-(2-oxopentadecyl)-coenzyme A directly inhibits N-myristoyltransferase (NMT), thereby preventing the myristoylation of its substrate proteins. This inhibition disrupts downstream signaling pathways that are dependent on myristoylated proteins for their function and localization.
Figure 1: Inhibition of the N-myristoylation pathway by S-(2-oxopentadecyl)-coenzyme A.
Experimental Protocols
Preparation of S-(2-oxopentadecyl)-coenzyme A Stock Solution
Materials:
-
S-(2-oxopentadecyl)-coenzyme A (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the lyophilized S-(2-oxopentadecyl)-coenzyme A to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of S-(2-oxopentadecyl)-coenzyme A in DMSO. For example, to prepare 100 µL of a 10 mM stock solution, dissolve 0.992 mg of the compound in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The cell permeability of S-(2-oxopentadecyl)-coenzyme A is expected to be low due to its large size and polar nature. Therefore, higher concentrations or longer incubation times may be necessary to observe cellular effects compared to more cell-permeable NMT inhibitors. The use of cell lines with higher endocytic activity or the co-application with cell-penetrating peptides could be explored to enhance uptake.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the cytotoxic effects of S-(2-oxopentadecyl)-coenzyme A on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest (e.g., HeLa, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
S-(2-oxopentadecyl)-coenzyme A stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Prepare serial dilutions of S-(2-oxopentadecyl)-coenzyme A in complete medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the test compound.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
| Cell Line | NMT Inhibitor | EC50 (µM) | Time Point (h) | Reference |
| HeLa | Compound 1 | ~0.2 | 72 | [3] |
| HCT116 | Compound 1 | Not specified | 72 | [3] |
| MCF-7 | Compound 1 | Not specified | 72 | [3] |
| MDA-MB-231 | Compound 1 | Not specified | 72 | [3] |
Analysis of Cell Cycle by Flow Cytometry
This protocol allows for the investigation of the effects of S-(2-oxopentadecyl)-coenzyme A on cell cycle progression.
Materials:
-
Cells of interest cultured in 6-well plates
-
S-(2-oxopentadecyl)-coenzyme A
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of S-(2-oxopentadecyl)-coenzyme A (e.g., based on EC50 values) or vehicle control for 24, 48, or 72 hours.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
| Treatment | Cell Line | Effect on Cell Cycle | Time Point | Reference |
| NMT Inhibitor (1 µM) | HeLa | G1 arrest | 24 hours | [3] |
| NMT Inhibitor (5 µM) | HeLa | G1 arrest | 24 hours | [3] |
| NMT Inhibitor (>1 µM) | HeLa | Increased sub-G1 (apoptosis) | 72 hours | [4] |
Experimental Workflow for Assessing NMT Inhibition
Figure 2: General workflow for studying the effects of S-(2-oxopentadecyl)-coenzyme A in cell culture.
Quantitative Proteomics to Identify Targets of NMT Inhibition
This advanced protocol allows for the global identification and quantification of proteins affected by NMT inhibition.
Materials:
-
Cells treated with S-(2-oxopentadecyl)-coenzyme A or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Materials for in-solution or in-gel digestion (trypsin, DTT, iodoacetamide)
-
LC-MS/MS instrumentation and software for quantitative proteomics (e.g., label-free quantification or tandem mass tagging)
Procedure:
-
Treat cells with an effective concentration of S-(2-oxopentadecyl)-coenzyme A (e.g., 5 µM) or vehicle for 24-72 hours.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform in-solution or in-gel tryptic digestion of the protein samples.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use appropriate software to identify and quantify the proteins. Look for proteins with an N-terminal glycine that are downregulated upon treatment, as these are potential NMT substrates.
| Protein Category | Effect of NMT Inhibition | Cell Line | Reference |
| Cell Cycle Regulators | Down-regulation | HeLa, MCF-7, MDA-MB-231, HCT116 | [3] |
| ER Stress Response Proteins | Up-regulation | HeLa, MCF-7, MDA-MB-231, HCT116 | [3] |
| N-myristoylated proteins | Destabilization/Degradation | General | [1] |
Conclusion
S-(2-oxopentadecyl)-coenzyme A is a powerful research tool for dissecting the roles of N-myristoyltransferase in cellular physiology and disease. The provided protocols offer a framework for investigating its effects on cell viability, cell cycle progression, and for identifying the specific protein targets of NMT. Due to the limited information on its cell permeability, researchers should carefully optimize treatment conditions for their specific cell type and experimental goals. The use of quantitative proteomics will be particularly valuable in elucidating the full spectrum of cellular changes induced by this potent NMT inhibitor.
References
- 1. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: S-(2-oxopentadecyl)-CoA as a Potent Inhibitor of N-Myristoyltransferase (NMT)
Introduction
N-Myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme responsible for the irreversible co- and post-translational attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of a specific set of proteins.[1][2] This lipid modification, known as N-myristoylation, is critical for mediating protein-membrane interactions and protein-protein interactions.[3] NMT substrates are involved in a vast array of cellular processes, including signal transduction, oncogenesis, and infectious diseases.[4][5] Key myristoylated proteins include Src family tyrosine kinases, G-protein alpha subunits, and ADP-ribosylation factors (ARFs).[6] Given its essential role in cell viability and its involvement in various pathologies, NMT has emerged as a significant therapeutic target.[4][5]
S-(2-oxopentadecyl)-CoA is a synthetic, nonhydrolyzable analogue of myristoyl-CoA.[7][8] It acts as a powerful research tool and a potent inhibitor of NMT by binding tightly to the enzyme's active site.[7][9] Its structure mimics the natural substrate but resists enzymatic cleavage, effectively blocking the myristoylation reaction.[7] This allows researchers to probe the function of NMT and the consequences of its inhibition in various biological systems.
Data Presentation: Inhibitor Dissociation Constant (Ki)
The inhibitor dissociation constant (Ki) is a measure of the potency of an inhibitor. It represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. S-(2-oxopentadecyl)-CoA has been shown to be a highly potent inhibitor of NMT across different species.
| Compound Name | Target Enzyme | Organism/System | Ki Value | Reference(s) |
| S-(2-oxopentadecyl)-CoA | N-Myristoyltransferase (NMT) | In vitro enzyme assay | 24 nM | [7][9] |
| S-(2-oxopentadecyl)-CoA | N-Myristoyltransferase 1p (Nmt1p) | Saccharomyces cerevisiae | 25 nM | [9] |
Experimental Protocols: Determining the Ki of an NMT Inhibitor
This section provides a detailed protocol for determining the Ki of a competitive inhibitor for N-Myristoyltransferase using a fluorescence-based assay.
Principle of the Assay
The NMT enzyme catalyzes the transfer of myristate from myristoyl-CoA to a peptide substrate. This reaction releases Coenzyme A (CoA-SH) as a byproduct.[10][11] The free thiol group of the released CoA can be detected by a pro-fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). CPM is essentially non-fluorescent until it reacts with the thiol group, forming a stable, highly fluorescent adduct.[10] The rate of increase in fluorescence is directly proportional to the NMT enzyme activity. By measuring this rate at various concentrations of an inhibitor, the half-maximal inhibitory concentration (IC50) can be determined. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.
Experimental Workflow Diagram
Materials and Reagents
-
Enzyme: Recombinant human NMT1 (hNMT1)
-
Substrates:
-
Myristoyl-CoA (≥95% purity)
-
Peptide substrate (e.g., H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH₂, derived from pp60src)[10]
-
-
Inhibitor: S-(2-oxopentadecyl)-CoA or other test compound
-
Detection Probe: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay Buffer: 20 mM Potassium Phosphate (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100[12]
-
Other: DMSO, 96-well black, flat-bottom microplates, fluorescence plate reader
Procedure for IC50 Determination
-
Reagent Preparation:
-
Prepare concentrated stock solutions of myristoyl-CoA, peptide substrate, and inhibitor in appropriate solvents (e.g., water for substrates, DMSO for inhibitor).
-
Prepare a stock solution of CPM probe in DMSO.
-
On the day of the assay, dilute the recombinant NMT enzyme in cold assay buffer to the desired working concentration (e.g., ~20 nM).[12]
-
-
Assay Plate Setup:
-
Create a serial dilution of the inhibitor in DMSO. Then, add a small volume (e.g., 1-2 µL) of each inhibitor concentration to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the diluted NMT enzyme solution to each well (except "no enzyme" controls) and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
-
Enzymatic Reaction:
-
Prepare a reaction mix containing myristoyl-CoA and the peptide substrate in assay buffer. The final concentrations should be approximately equal to their respective Km values (e.g., 4 µM each).[10][12]
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately add the CPM probe solution to each well (final concentration e.g., 8 µM).[10]
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader pre-set to 25°C.
-
Monitor the increase in fluorescence intensity over 30-60 minutes, taking readings every minute. Use an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.[10]
-
Data Analysis
-
Calculate Initial Velocity (V): For each inhibitor concentration, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Determine IC50:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
-
-
Calculate Ki:
-
To convert the IC50 to a Ki value for a competitive inhibitor, the Michaelis constant (Km) for the substrate (myristoyl-CoA) must be known. The Km should be determined in a separate experiment by measuring the reaction velocity at various myristoyl-CoA concentrations.
-
Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km))
-
Where:
-
[S] is the concentration of myristoyl-CoA used in the IC50 assay.
-
Km is the Michaelis constant for myristoyl-CoA.
-
-
-
NMT Signaling Pathway
N-myristoylation is a key post-translational modification that enables proteins to anchor to cellular membranes, a critical step for their function in various signaling pathways. The diagram below illustrates the role of NMT in activating a proto-oncogenic pathway mediated by the Src tyrosine kinase.
This pathway highlights how NMT-catalyzed myristoylation facilitates the localization of the Src kinase to the plasma membrane.[3][4] This membrane association is essential for Src to become fully active and phosphorylate its downstream targets, leading to the activation of signaling cascades like the Raf/MEK/ERK pathway, which ultimately promotes cell proliferation and survival.[3] NMT inhibitors prevent this initial myristoylation step, thereby blocking Src localization and function, which is a key mechanism for their anti-cancer effects.[4]
References
- 1. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 6. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 10. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for NMT Inhibition Studies using S-(2-oxopentadecyl)-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of substrate proteins.[1][2][3] This irreversible lipid modification, known as N-myristoylation, is crucial for mediating protein-membrane interactions, subcellular localization, and signal transduction.[1][4] Myristoylated proteins are key players in numerous cellular processes, including oncogenic signaling (e.g., c-Src family kinases), immune responses, and cell proliferation and apoptosis.[3][5]
Given its essential role in pathways that are often dysregulated in disease, NMT has emerged as a compelling therapeutic target for cancer, as well as fungal and parasitic infections.[4][6] Inhibition of NMT can disrupt these critical signaling cascades, leading to outcomes such as cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[5][7][8]
S-(2-oxopentadecyl)-CoA is a potent and specific inhibitor of NMT.[9][10] It acts as a nonhydrolyzable analogue of the natural substrate, myristoyl-CoA, binding tightly to the enzyme's active site.[9][10] Its mechanism of inhibition is thought to involve blocking the reaction at the stage of the acyl-CoA-NMT-peptide complex.[9] With a reported inhibitor dissociation constant (Ki) of 24 nM, it serves as an excellent tool compound for studying the biochemical and cellular consequences of NMT inhibition.[9]
These application notes provide detailed protocols for utilizing S-(2-oxopentadecyl)-CoA in both in vitro enzymatic assays and cell-based functional assays to characterize NMT inhibition.
Visualized Pathways and Workflows
NMT Catalytic Cycle and Inhibition Pathway
The following diagram illustrates the catalytic action of N-myristoyltransferase (NMT) and the mechanism of inhibition by S-(2-oxopentadecyl)-CoA.
Caption: NMT catalytic cycle and inhibition by S-(2-oxopentadecyl)-CoA.
Experimental Workflow for In Vitro NMT Inhibition Assay
This workflow outlines the key steps for determining the inhibitory potential of a compound against NMT in vitro.
Caption: Workflow for an in vitro NMT enzyme inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based NMT Inhibition Assay
This protocol describes a continuous, fluorescence-based assay to determine the IC50 value of S-(2-oxopentadecyl)-CoA by measuring the production of Coenzyme A (CoA-SH).[6]
Materials:
-
Recombinant human NMT1 or NMT2
-
S-(2-oxopentadecyl)-CoA
-
Myristoyl-CoA (substrate)
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like c-Src)
-
Assay Buffer: 20 mM potassium phosphate, pH 8.0
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~390 nm, Emission: ~485 nm)
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of S-(2-oxopentadecyl)-CoA in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reagent Preparation:
-
Prepare a working solution of NMT enzyme in Assay Buffer (final concentration ~20 nM).
-
Prepare a working solution of Myristoyl-CoA in Assay Buffer (final concentration ~4 µM).
-
Prepare a working solution of the peptide substrate in Assay Buffer (final concentration ~4 µM).
-
Prepare a working solution of CPM dye in Assay Buffer.
-
-
Assay Setup (per well):
-
Add 2 µL of the S-(2-oxopentadecyl)-CoA dilution (or DMSO for positive control) to the wells.
-
Add 50 µL of the NMT enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
To initiate the reaction, add a 50 µL mixture of Myristoyl-CoA and peptide substrate.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader pre-set to 30°C.
-
Add the CPM dye, which fluoresces upon reacting with the free thiol group of the released CoA-SH.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to calculate the IC50 value.
-
Protocol 2: Cell-Based Apoptosis Assay via Caspase-3/7 Activity
This protocol assesses the effect of NMT inhibition on apoptosis in a cancer cell line (e.g., HeLa). NMT inhibition is known to induce apoptosis.[5]
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
S-(2-oxopentadecyl)-CoA
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells into a white-walled 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Treatment:
-
Prepare a range of S-(2-oxopentadecyl)-CoA concentrations in complete medium (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the inhibitor or vehicle.
-
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Caspase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
-
Luminescence Reading:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Plot the fold-change against the inhibitor concentration to observe the dose-dependent induction of apoptosis.
-
Data Presentation
Quantitative data from NMT inhibition studies should be presented clearly for comparison.
Table 1: In Vitro Inhibitory Activity of NMT Inhibitors
| Compound | Target | Ki (nM) | IC50 (µM) | Inhibition Type | Reference |
| S-(2-oxopentadecyl)-CoA | NMT | 24 | - | Nonhydrolyzable Substrate Analogue | [9] |
| IMP-1088 | HsNMT1 | - | 0.02 | Competitive | [11] |
| DDD85646 | HsNMT1 | - | <0.01 | Competitive | [11] |
| Tris-DBA | Murine NMT1 | - | 0.5 ± 0.1 | - | [12] |
| Tris-DBA | Murine NMT2 | - | 1.3 ± 0.1 | - | [12] |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentrations).
Table 2: Cellular Effects of NMT Inhibition in HeLa Cells
| Treatment | Concentration (µM) | Time (h) | Effect | Observation | Reference |
| NMT Inhibitor 1 | 0.2 (EC50) | 72 | Cytotoxicity | 50% reduction in metabolic activity | [7][8] |
| NMT Inhibitor 1 | 1.0 | 24 | Cell Cycle | Significant G1 phase accumulation | [7][8] |
| NMT Inhibitor 1 | 5.0 | 72 | Apoptosis | Increased Caspase-3/7 activity | [7][8] |
| NMT1 siRNA | - | - | Proliferation | Inhibition of cell replication | [5] |
| NMT2 siRNA | - | - | Apoptosis | 2.5-fold greater effect than NMT1 siRNA | [5] |
Note: Data for "NMT Inhibitor 1" is representative of a potent, selective NMT inhibitor and provides a benchmark for studies with S-(2-oxopentadecyl)-CoA.
References
- 1. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Probing Enzyme Kinetics with S-(2-oxopentadecyl)-CoA: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
S-(2-oxopentadecyl)-CoA is a powerful tool for investigating the kinetics of enzymes that utilize myristoyl-CoA, most notably N-myristoyltransferase (NMT). As a non-hydrolyzable analog of myristoyl-CoA, it acts as a potent competitive inhibitor of NMT, allowing for detailed mechanistic and structural studies.[1][2][3] This synthetic molecule replaces the labile thioester linkage of the natural substrate with a stable thioether bond, effectively "trapping" the enzyme in its substrate-bound state.[1] This characteristic makes it an invaluable reagent for a variety of applications in enzymology and drug discovery.
Key Applications:
-
Enzyme Inhibition Studies: S-(2-oxopentadecyl)-CoA is a highly specific and potent inhibitor of N-myristoyltransferase, an enzyme crucial for the function of a wide range of cellular and viral proteins.[1][2][3] Its inhibitory activity allows for the determination of key kinetic parameters such as the inhibitor dissociation constant (Ki).
-
Competitive Binding Assays: Due to its high affinity for the myristoyl-CoA binding site on NMT, this analog can be used in competitive binding assays to screen for and characterize novel NMT inhibitors.
-
Mechanistic Studies: By locking the enzyme in a substrate-bound conformation, S-(2-oxopentadecyl)-CoA facilitates the study of the catalytic mechanism of NMT and other acyltransferases. It allows researchers to isolate and study the binding event independently of the subsequent catalytic steps.[1]
-
Structural Biology: The stable complex formed between S-(2-oxopentadecyl)-CoA and NMT is amenable to structural analysis by techniques such as X-ray crystallography, providing insights into the architecture of the active site and the mode of substrate binding.
Mechanism of Action:
S-(2-oxopentadecyl)-CoA functions as a competitive inhibitor by binding to the same active site on NMT as the natural substrate, myristoyl-CoA. However, due to the presence of the chemically stable thioether linkage instead of a thioester bond, the myristoyl group cannot be transferred to the N-terminal glycine of a peptide substrate.[1] This effectively blocks the catalytic cycle of the enzyme. The inhibitory potency is significant, with reported Ki values in the nanomolar range.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of S-(2-oxopentadecyl)-CoA and N-myristoyltransferase.
Table 1: Inhibitor Dissociation Constants (Ki) for S-(2-oxopentadecyl)-CoA against N-myristoyltransferase
| Enzyme Source | Ki (nM) | Reference |
| General | 24 | [1] |
| Saccharomyces cerevisiae Nmt1p | 25 | [1] |
Table 2: Kinetic Parameters of N-myristoyltransferase with Myristoyl-CoA
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) or kss (s⁻¹) | Reference |
| Saccharomyces cerevisiae Nmt1p | Myristoyl-CoA | - | 13.8 ± 0.6 (chemical transformation rate) | [2] |
| Saccharomyces cerevisiae Nmt1p | Myristoyl-CoA | - | 0.10 ± 0.01 (steady-state rate) | [2] |
| Human NMT1 | Hs pp60src(2-9) peptide | 2.66 ± 0.20 | - | [4] |
| Human NMT2 | Hs pp60src(2-9) peptide | 3.25 ± 0.22 | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of S-(2-oxopentadecyl)-CoA
The synthesis of S-(2-oxopentadecyl)-CoA was first described by Paige et al. in 1989.[3] The key feature of the synthesis is the formation of a stable thioether linkage, replacing the thioester bond of myristoyl-CoA. While the detailed, step-by-step protocol is extensive, the conceptual approach involves the synthesis of 1-bromo-2-pentadecanone, which is then reacted with the free sulfhydryl group of Coenzyme A to form the final product. For the complete, detailed synthesis protocol, researchers are directed to the original publication:
-
Paige, L. A., Zheng, G. Q., DeFrees, S. A., Cassady, J. M., & Geahlen, R. L. (1989). S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase. Journal of medicinal chemistry, 32(8), 1665–1667.[3]
Protocol 2: In Vitro N-myristoyltransferase (NMT) Inhibition Assay using S-(2-oxopentadecyl)-CoA
This protocol describes a fluorescence-based assay to determine the inhibitory potency of S-(2-oxopentadecyl)-CoA on NMT activity. The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, which reacts with a thiol-reactive fluorescent probe.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like Src)[4]
-
S-(2-oxopentadecyl)-CoA
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)[4]
-
Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM))
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of myristoyl-CoA, peptide substrate, and S-(2-oxopentadecyl)-CoA in an appropriate solvent (e.g., water or a buffer with a small percentage of DMSO).
-
Prepare a working solution of the fluorescent probe in the assay buffer.
-
Prepare serial dilutions of S-(2-oxopentadecyl)-CoA to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
S-(2-oxopentadecyl)-CoA at various concentrations (or vehicle control).
-
Recombinant NMT enzyme.
-
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.
-
-
Reaction and Detection:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution or by directly adding the fluorescent probe if performing an endpoint assay.
-
Add the fluorescent probe to each well if not already present.
-
Incubate for a short period to allow the probe to react with the generated CoA.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
Subtract the background fluorescence (from wells without enzyme or substrate).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Visualizations
References
- 1. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of S-(2-oxopentadecyl)-coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-oxopentadecyl)-coenzyme A is a non-hydrolyzable analog of myristoyl-coenzyme A, the activated form of the 14-carbon saturated fatty acid, myristic acid.[1] In this synthetic analog, the thioester linkage present in the natural substrate is replaced by a more stable thioether bond.[1] Additionally, it features a carbonyl (oxo) group at the second carbon of the pentadecyl chain.[1] These structural modifications make S-(2-oxopentadecyl)-coenzyme A resistant to enzymatic cleavage by acyltransferases, rendering it a powerful tool for studying lipid metabolism and protein modification.[1]
Notably, S-(2-oxopentadecyl)-coenzyme A is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase (NMT), an enzyme responsible for the covalent attachment of myristate to the N-terminal glycine of a specific set of proteins. This post-translational modification is crucial for the proper function and subcellular localization of numerous proteins involved in signal transduction and cellular transformation. The inhibitory activity of S-(2-oxopentadecyl)-CoA, with a reported inhibitor dissociation constant (Ki) of 24 nM, makes it an invaluable probe for elucidating the role of N-myristoylation in various biological processes and a lead compound for the development of novel therapeutics.[1]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C36H64N7O17P3S | [1] |
| Molecular Weight | 991.9 g/mol | [1] |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate | [1] |
| CAS Number | 121124-66-1 | |
| Inhibitor Dissociation Constant (Ki) | 24 nM (for N-myristoyltransferase) | [1] |
Experimental Protocols
The synthesis of S-(2-oxopentadecyl)-coenzyme A is a two-step process. The first step involves the synthesis of the alkylating agent, 1-bromo-2-pentadecanone, from 2-pentadecanone. The second step is the alkylation of the free sulfhydryl group of coenzyme A with the synthesized 1-bromo-2-pentadecanone to form the final product via a stable thioether linkage.
Protocol 1: Synthesis of 1-bromo-2-pentadecanone
This protocol is based on the general procedure for the α-bromination of ketones.
Materials:
-
2-pentadecanone
-
Bromine (Br₂)
-
Anhydrous methanol
-
Diethyl ether
-
10% aqueous potassium carbonate solution
-
Anhydrous calcium chloride
-
Round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride drying tube
-
Pressure-equalizing dropping funnel
-
Ice-salt bath
-
Rotary evaporator
-
Vigreux column for distillation
Procedure:
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel, dissolve 1.00 mole of 2-pentadecanone in anhydrous methanol.
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
From the dropping funnel, add 1.00 mole of bromine in a rapid, steady stream, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 90 minutes.
-
Slowly add water to the reaction mixture until the brominated product begins to separate from the aqueous methanol.
-
Extract the product with two portions of diethyl ether.
-
Combine the ether layers and wash them with a 10% aqueous potassium carbonate solution, followed by two washes with water.
-
Dry the organic layer over anhydrous calcium chloride for 1 hour.
-
Remove the solvent using a rotary evaporator at room temperature to yield the crude product.
-
Purify the crude 1-bromo-3-methyl-2-butanone by distillation under reduced pressure through a Vigreux column.
Expected Outcome:
The procedure is expected to yield 1-bromo-2-pentadecanone. The purity should be assessed by ¹H NMR spectroscopy.
Protocol 2: Synthesis of S-(2-oxopentadecyl)-coenzyme A
This protocol describes the alkylation of coenzyme A with the synthesized 1-bromo-2-pentadecanone.
Materials:
-
Coenzyme A (free acid)
-
1-bromo-2-pentadecanone
-
Anhydrous, degassed buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Argon or Nitrogen gas
-
Reaction vial
-
HPLC system for purification
-
Lyophilizer
Procedure:
-
Dissolve coenzyme A in the anhydrous, degassed buffer in a reaction vial under an inert atmosphere (argon or nitrogen).
-
Add a solution of 1-bromo-2-pentadecanone in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) to the coenzyme A solution. An equimolar or slight excess of the bromo-ketone is typically used.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by analytical HPLC, observing the disappearance of the free coenzyme A peak and the appearance of the product peak.
-
Once the reaction is complete (typically within a few hours), purify the crude product by preparative reverse-phase HPLC. A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium bicarbonate) is commonly used for elution.
-
Collect the fractions containing the pure product, pool them, and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain S-(2-oxopentadecyl)-coenzyme A as a solid.
-
Characterize the final product by mass spectrometry and ¹H NMR to confirm its identity and purity.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for S-(2-oxopentadecyl)-coenzyme A.
Signaling Pathway Inhibition
S-(2-oxopentadecyl)-coenzyme A acts as a potent inhibitor of N-myristoyltransferase (NMT). NMT catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of specific target proteins. This modification is critical for membrane targeting and the biological activity of these proteins, many of which are key components of cellular signaling pathways.
Caption: Inhibition of the N-myristoylation pathway by S-(2-oxopentadecyl)-CoA.
References
Application Notes and Protocols for S-(2-oxopentadecyl)-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-oxopentadecyl)-CoA is a synthetic, non-hydrolyzable analog of myristoyl-CoA, the activated form of the 14-carbon saturated fatty acid, myristic acid.[1] Its key structural feature is the replacement of the labile thioester bond with a stable thioether linkage, rendering it resistant to enzymatic cleavage by acyltransferases.[1] This property makes S-(2-oxopentadecyl)-CoA an invaluable tool for studying enzymes that utilize myristoyl-CoA as a substrate, most notably N-myristoyltransferase (NMT).
NMT is a crucial enzyme that catalyzes the attachment of a myristoyl group to the N-terminal glycine of a wide range of cellular proteins. This co-translational and post-translational modification, known as N-myristoylation, is vital for protein localization, signal transduction, and the structural integrity of proteins. Consequently, NMT has emerged as a promising therapeutic target for various diseases, including cancer, and infectious diseases caused by fungi and viruses.
These application notes provide detailed information on the handling, storage, and experimental use of S-(2-oxopentadecyl)-CoA as a potent and specific inhibitor of N-myristoyltransferase.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C36H64N7O17P3S | [1] |
| Molecular Weight | 991.9 g/mol | [1] |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate | [1] |
| Appearance | White to off-white powder (presumed) | General knowledge |
| Purity | >95% (typical for research-grade compounds) | General knowledge |
Handling and Storage
Proper handling and storage of S-(2-oxopentadecyl)-CoA are critical to maintain its integrity and ensure experimental reproducibility. While specific stability data for S-(2-oxopentadecyl)-CoA is not extensively published, the following recommendations are based on best practices for handling similar long-chain fatty acyl-CoA analogs.
1. Storage:
-
Long-term Storage (Powder): The lyophilized powder should be stored at -20°C or below in a tightly sealed, desiccated container. Under these conditions, the compound is expected to be stable for at least one year.
-
Short-term Storage (Solution): Aqueous solutions of S-(2-oxopentadecyl)-CoA are not recommended for long-term storage due to the potential for hydrolysis of the phosphate groups, although the thioether bond is stable. It is advisable to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at -20°C for no longer than a few days.
2. Reconstitution:
-
Solubility: S-(2-oxopentadecyl)-CoA is soluble in aqueous buffers. For other acyl-CoAs, solubility in water is reported to be up to 50 mg/mL. Solubility can be enhanced by gentle warming and sonication. It is also soluble in mixtures of chloroform:methanol:water (e.g., 80:20:2 v/v/v).
-
Preparation of Stock Solutions:
-
Allow the vial of S-(2-oxopentadecyl)-CoA powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or a suitable buffer (e.g., 50 mM HEPES, pH 7.4) to achieve the desired stock concentration.
-
Vortex briefly to mix. If necessary, sonicate in a water bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
3. Safety Precautions:
-
As with any chemical reagent, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Consult the Material Safety Data Sheet (MSDS) for the specific product for detailed safety information. If a specific MSDS is not available, handle with the caution appropriate for a novel chemical substance.
Application: Inhibition of N-Myristoyltransferase (NMT)
S-(2-oxopentadecyl)-CoA is a potent competitive inhibitor of N-myristoyltransferase. It binds to the myristoyl-CoA binding site of the enzyme, preventing the binding of the natural substrate and subsequent myristoylation of target proteins.
Quantitative Data: NMT Inhibition
The inhibitory potency of S-(2-oxopentadecyl)-CoA against NMT has been determined in various studies.
| Enzyme Source | Assay Type | Inhibitor Dissociation Constant (Ki) | Reference |
| Human NMT1 | In vitro enzyme assay | 24 nM | [2] |
| Not Specified | Not Specified | 14.7 ± 2.2 nM |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of NMT inhibition by S-(2-oxopentadecyl)-CoA.
References
S-(2-oxopentadecyl)-CoA solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-oxopentadecyl)-CoA is a synthetic, non-hydrolyzable analog of myristoyl-Coenzyme A (myristoyl-CoA). Its unique chemical structure, featuring a stable ketone group in place of the highly reactive thioester linkage, makes it a powerful research tool.[1] This modification allows it to be recognized by enzymes that typically bind myristoyl-CoA, such as N-myristoyltransferase (NMT), without being enzymatically cleaved.[1] Consequently, S-(2-oxopentadecyl)-CoA acts as a potent inhibitor of NMT, an enzyme crucial for the N-terminal myristoylation of a wide range of cellular proteins. This post-translational modification is vital for the proper localization and function of these proteins.[1] These application notes provide detailed information on the solubility of S-(2-oxopentadecyl)-CoA and protocols for its use in experimental settings.
Physicochemical Properties and Solubility
| Property | Value |
| Molecular Formula | C36H64N7O17P3S |
| Molecular Weight | 991.9 g/mol [2] |
| Appearance | Likely a crystalline solid |
| Storage | Store as a powder at -20°C for up to one year. |
Solubility Data (Based on Phytanoyl-CoA)
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Ethanol | ~0.5 mg/mL |
| Phosphate-buffered saline (PBS, pH 7.2) | ~2 mg/mL |
Experimental Protocols
Preparation of S-(2-oxopentadecyl)-CoA Stock Solutions
Given its properties as a long-chain acyl-CoA, S-(2-oxopentadecyl)-CoA may require specific handling to ensure complete dissolution and stability.
1. Preparation of a High-Concentration Stock Solution in an Organic Solvent:
-
Materials:
-
S-(2-oxopentadecyl)-CoA powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Protocol:
-
Allow the S-(2-oxopentadecyl)-CoA powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of S-(2-oxopentadecyl)-CoA in a sterile microcentrifuge tube.
-
Under a stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex briefly to mix. If necessary, sonicate in a water bath for short intervals to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
-
2. Preparation of Working Solutions in Aqueous Buffers:
For most biological assays, the DMSO stock solution will need to be diluted into an aqueous buffer.
-
Materials:
-
S-(2-oxopentadecyl)-CoA stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, Tris-HCl) pre-warmed to room temperature
-
-
Protocol:
-
Thaw the S-(2-oxopentadecyl)-CoA DMSO stock solution at room temperature.
-
To minimize precipitation, add the DMSO stock solution dropwise to the aqueous buffer while vortexing. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects on the biological system.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute working solution.
-
It is recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.
-
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of S-(2-oxopentadecyl)-CoA against NMT.
-
Principle: This assay measures the transfer of radiolabeled myristate from [³H]myristoyl-CoA to a synthetic peptide substrate by recombinant NMT. The inhibitory potential of S-(2-oxopentadecyl)-CoA is determined by its ability to reduce the incorporation of the radiolabel into the peptide.
-
Materials:
-
Recombinant human NMT-1
-
Biotinylated peptide substrate (e.g., GNAASARRK-biotin)
-
[³H]myristoyl-CoA
-
S-(2-oxopentadecyl)-CoA working solutions at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT)
-
Streptavidin-coated microplates
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant NMT-1, and the biotinylated peptide substrate.
-
Add varying concentrations of S-(2-oxopentadecyl)-CoA (e.g., from 1 nM to 10 µM) to the wells of the microplate. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate the enzymatic reaction by adding [³H]myristoyl-CoA to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution of 50% acetic acid.
-
Transfer the reaction mixtures to a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound [³H]myristoyl-CoA.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of NMT inhibition for each concentration of S-(2-oxopentadecyl)-CoA and determine the IC₅₀ value. The inhibitor dissociation constant (Ki) has been reported to be 24 nM.[1][2]
-
Visualizations
N-Myristoylation Signaling Pathway and Inhibition
References
Application Notes and Protocols for NMT Pull-Down Assays using S-(2-oxopentadecyl)-coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoyltransferases (NMTs) are critical enzymes that catalyze the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of cellular proteins. This post-translational modification, known as N-myristoylation, is vital for the proper function and localization of proteins involved in key signaling pathways, including those regulating cell growth, differentiation, and oncogenesis.[1][2] Consequently, NMTs have emerged as a promising therapeutic target for various diseases, including cancer and infectious diseases.[2][3][4][5][6][7]
S-(2-oxopentadecyl)-coenzyme A is a non-hydrolyzable analog of myristoyl-CoA, the natural substrate for NMT.[1][8] Its key structural feature is the replacement of the labile thioester bond with a stable thioether linkage, rendering it resistant to cleavage by NMT.[1] This compound acts as a potent inhibitor of NMT, binding to the active site with high affinity.[1][8] These properties make S-(2-oxopentadecyl)-coenzyme A an excellent "bait" molecule for pull-down assays aimed at isolating NMT and its associated protein complexes from cell lysates. This application note provides a detailed protocol for utilizing S-(2-oxopentadecyl)-coenzyme A in pull-down assays to identify NMT-interacting proteins and potential substrates.
Key Experimental Protocols
Protocol 1: Immobilization of S-(2-oxopentadecyl)-coenzyme A to Agarose Beads
This protocol describes the covalent coupling of S-(2-oxopentadecyl)-coenzyme A to an amine-reactive agarose resin.
Materials:
-
S-(2-oxopentadecyl)-coenzyme A
-
NHS-activated agarose beads (e.g., Thermo Scientific Pierce NHS-Activated Agarose)
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching/Washing Buffer: 1 M Tris-HCl, pH 7.4
-
Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide
-
Spin columns
Procedure:
-
Resin Preparation: Resuspend the NHS-activated agarose beads in an equal volume of ice-cold 1 mM HCl.
-
Washing: Transfer the desired amount of resin slurry to a spin column. Wash the resin by centrifuging at 1,000 x g for 1 minute and discarding the supernatant. Repeat this wash step three times with ice-cold 1 mM HCl.
-
Ligand Preparation: Dissolve S-(2-oxopentadecyl)-coenzyme A in the Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Coupling Reaction: Immediately add the S-(2-oxopentadecyl)-coenzyme A solution to the washed agarose beads. Gently mix the slurry by end-over-end rotation for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: After the coupling reaction, centrifuge the beads and discard the supernatant. To block any unreacted NHS-ester groups, add the Quenching/Washing Buffer and incubate for 30 minutes at room temperature with gentle mixing.
-
Final Washes: Wash the beads three times with the Coupling Buffer, followed by three washes with PBS.
-
Storage: Resuspend the S-(2-oxopentadecyl)-coenzyme A-coupled beads in Storage Buffer and store at 4°C.
Protocol 2: NMT Pull-Down Assay from Cell Lysate
This protocol details the procedure for capturing NMT and its interacting partners from a cell lysate using the prepared S-(2-oxopentadecyl)-coenzyme A beads.
Materials:
-
S-(2-oxopentadecyl)-coenzyme A-coupled agarose beads (from Protocol 1)
-
Control agarose beads (un-coupled or coupled with a non-relevant molecule)
-
Cell lysate (prepared in a non-denaturing lysis buffer, e.g., RIPA buffer without SDS)
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, pH 7.4
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5-3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue. Add protease and phosphatase inhibitors to the lysis buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Bead Equilibration: Wash the S-(2-oxopentadecyl)-coenzyme A-coupled beads and control beads three times with ice-cold Wash Buffer.
-
Binding: Add 1-2 mg of the clarified cell lysate to the equilibrated beads. Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute. Carefully remove the supernatant. Wash the beads five times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and incubate for 5 minutes before pelleting.
-
Elution: After the final wash, add 2-3 bead volumes of Elution Buffer to the beads. Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Neutralization: Pellet the beads and transfer the supernatant (containing the eluted proteins) to a new tube. Immediately neutralize the eluate by adding 1/10th volume of Neutralization Buffer.
-
Sample Preparation for Analysis: The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis
For identification of interacting proteins by mass spectrometry, on-bead digestion is a common and effective method.
Materials:
-
Washed beads with bound proteins (from Protocol 2, step 4)
-
Reduction Buffer: 10 mM DTT in 50 mM ammonium bicarbonate
-
Alkylation Buffer: 55 mM iodoacetamide in 50 mM ammonium bicarbonate
-
Trypsin solution (mass spectrometry grade)
-
Digestion Buffer: 50 mM ammonium bicarbonate
-
Formic acid
Procedure:
-
Reduction: Resuspend the washed beads in Reduction Buffer and incubate for 30 minutes at 56°C.
-
Alkylation: Cool the sample to room temperature. Add Alkylation Buffer and incubate for 20 minutes in the dark at room temperature.
-
Digestion: Pellet the beads and wash them three times with Digestion Buffer. Resuspend the beads in Digestion Buffer containing trypsin (e.g., 1 µg per sample). Incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Peptide Extraction: To further extract peptides from the beads, add a solution of 50% acetonitrile and 5% formic acid to the beads, vortex, and sonicate for 10 minutes. Combine this supernatant with the previously collected supernatant.
-
Sample Cleanup: Dry the pooled peptide solution in a vacuum centrifuge. Resuspend the peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid). Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Data Presentation
Table 1: Binding Affinities of Acyl-CoA Analogs to NMT1
| Compound | Type | Binding Affinity (Kd or Ki) | Reference |
| Myristoyl-CoA | Substrate | ~14.7 nM (Kd) | [6] |
| S-(2-oxopentadecyl)-coenzyme A | Inhibitor | ~15 nM (Ki) | [6] |
| Acetyl-CoA | Substrate | ~10.1 µM (Kd) | [6] |
Table 2: Example Quantitative Mass Spectrometry Data from a Pull-Down Experiment
| Protein ID | Gene Name | Fold Change (Probe/Control) | p-value | Known NMT Substrate/Interactor |
| P00524 | SRC | > 50 | < 0.001 | Yes |
| Q13263 | LYN | > 50 | < 0.001 | Yes |
| P06241 | GNAI1 | > 40 | < 0.001 | Yes |
| P63104 | GNAO1 | > 35 | < 0.001 | Yes |
| Q9Y2W1 | FRS2 | > 20 | < 0.005 | Yes |
| P12345 | NewCandidate1 | > 15 | < 0.01 | No |
Visualizations
Caption: Experimental workflow for NMT pull-down assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neurotransmitter - Wikipedia [en.wikipedia.org]
- 3. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography Studies of S-(2-oxopentadecyl)-CoA with N-myristoyltransferase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of N-myristoyltransferase (NMT) in complex with its non-hydrolyzable substrate analog, S-(2-oxopentadecyl)-CoA. The following sections detail the experimental procedures from protein expression and inhibitor synthesis to X-ray data collection and analysis, providing a roadmap for researchers aiming to replicate or build upon these seminal structural studies.
Introduction
N-myristoyltransferase (NMT) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of eukaryotic and viral proteins.[1] This irreversible modification, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and subcellular targeting.[2] The essential role of NMT in the viability of fungi, protozoan parasites, and its involvement in human diseases such as cancer has made it a prime target for drug development.[1][3]
Structural studies of NMT are paramount for understanding its catalytic mechanism and for the rational design of potent and selective inhibitors. A significant challenge in these studies is capturing the enzyme-substrate complex in a stable state suitable for X-ray crystallography. S-(2-oxopentadecyl)-CoA, a non-hydrolyzable analog of myristoyl-CoA, has been instrumental in overcoming this hurdle.[4] By replacing the hydrolyzable thioester bond with a stable thioether linkage, S-(2-oxopentadecyl)-CoA acts as a potent inhibitor, allowing for the crystallization and structural determination of the enzyme in a near-transition state.[4][5]
This document focuses on the X-ray crystallography studies of Saccharomyces cerevisiae NMT (Nmt1p) in a ternary complex with S-(2-oxopentadecyl)-CoA and a peptide substrate analog, as deposited in the Protein Data Bank (PDB) with the accession code 2NMT.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the X-ray crystallography study of the NMT-S-(2-oxopentadecyl)-CoA complex and the inhibitory activity of the ligand.
Table 1: Crystallographic Data for PDB ID: 2NMT [6][7]
| Parameter | Value |
| Resolution (Å) | 2.90 |
| Space Group | P 31 2 1 |
| Unit Cell Dimensions (Å) | a=105.4, b=105.4, c=106.7 |
| Unit Cell Angles (°) | α=90, β=90, γ=120 |
| R-work | 0.228 |
| R-free | 0.297 |
| Molecules per Asymmetric Unit | 1 |
| Solvent Content (%) | 50.89 |
Table 2: Inhibition of N-myristoyltransferase by S-(2-oxopentadecyl)-CoA [8]
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) |
| S-(2-oxopentadecyl)-CoA | N-myristoyltransferase (NMT) | 24 nM |
Experimental Protocols
Protocol 1: Expression and Purification of Saccharomyces cerevisiae N-myristoyltransferase (Nmt1p)
This protocol is a representative method for the expression and purification of yeast NMT, as used for crystallographic studies. The expression system for the 2NMT structure was Escherichia coli.[6]
1. Gene Cloning and Expression Vector:
-
The gene encoding Saccharomyces cerevisiae Nmt1p is cloned into a suitable E. coli expression vector (e.g., a pET vector) with an N-terminal or C-terminal polyhistidine tag for affinity purification.
2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
3. Cell Lysis and Clarification: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (PMSF), and 5 mM β-mercaptoethanol). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
4. Affinity Chromatography: a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol) to remove non-specifically bound proteins. c. Elute the His-tagged NMT with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).
5. Size-Exclusion Chromatography: a. Concentrate the eluted protein using an appropriate centrifugal filter device. b. Further purify the protein by size-exclusion chromatography using a column equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM dithiothreitol (DTT)). c. Collect fractions containing pure NMT and assess purity by SDS-PAGE. d. Pool the pure fractions and concentrate to the desired concentration for crystallization (typically 10-20 mg/mL).
Protocol 2: Synthesis of S-(2-oxopentadecyl)-CoA
S-(2-oxopentadecyl)-CoA is a non-hydrolyzable analog of myristoyl-CoA.[4] The following is a representative synthesis scheme based on reported methods.[8]
1. Synthesis of 1-bromo-2-pentadecanone: a. Myristic acid is converted to its acid chloride using thionyl chloride. b. The myristoyl chloride is then reacted with diazomethane to form the corresponding diazoketone. c. Treatment of the diazoketone with hydrobromic acid yields 1-bromo-2-pentadecanone.
2. Coupling with Coenzyme A: a. Coenzyme A (CoASH) is dissolved in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.0). b. 1-bromo-2-pentadecanone, dissolved in an organic solvent such as ethanol, is added dropwise to the Coenzyme A solution with stirring at room temperature. c. The reaction progress is monitored by a suitable method (e.g., HPLC or TLC). d. The reaction is allowed to proceed for several hours until completion.
3. Purification of S-(2-oxopentadecyl)-CoA: a. The reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC). b. A C18 column is typically used with a gradient of acetonitrile in a volatile buffer (e.g., triethylammonium acetate). c. Fractions containing the desired product are collected, pooled, and lyophilized to yield pure S-(2-oxopentadecyl)-CoA. d. The final product is characterized by mass spectrometry and NMR spectroscopy.
Protocol 3: Crystallization of the NMT-S-(2-oxopentadecyl)-CoA Complex
This protocol outlines the hanging drop vapor diffusion method, which was used to obtain crystals of the ternary complex for the 2NMT structure.
1. Complex Formation: a. The purified NMT protein (at 25-30 mg/mL in a buffer of 50 mM HEPES, 1 mM EDTA, and 1 mM DTT) is incubated with a molar excess of S-(2-oxopentadecyl)-CoA and a peptide substrate analog (e.g., SC-58272, a competitive peptidomimetic inhibitor) for at least 1 hour on ice to ensure complex formation.[7]
2. Crystallization Setup (Hanging Drop Vapor Diffusion): a. Pipette 500 µL of the reservoir solution into each well of a 24-well crystallization plate. For the 2NMT structure, the reservoir solution contained 100 mM sodium cacodylate pH 6.2, 50 mM zinc acetate, and 9-11% PEG 4000.[7] b. On a siliconized glass coverslip, mix 1-2 µL of the protein-ligand complex solution with 1-2 µL of the reservoir solution. c. Invert the coverslip and place it over the well, sealing it with vacuum grease to create a closed system. d. The drop equilibrates with the reservoir solution via vapor diffusion, slowly increasing the concentration of the protein and precipitant, which can lead to crystal formation.
3. Crystal Growth and Optimization: a. Incubate the crystallization plates at a constant temperature (e.g., 4°C).[7] b. Monitor the drops regularly for crystal growth over several days to weeks. c. Optimize crystallization conditions by varying the concentrations of protein, ligands, and precipitant, as well as pH and temperature, to obtain diffraction-quality crystals.
Protocol 4: X-ray Data Collection and Structure Determination
1. Crystal Harvesting and Cryo-protection: a. Once crystals have grown to a suitable size, they are carefully harvested from the drop using a small loop. b. To prevent ice formation during data collection at cryogenic temperatures, the crystals are briefly soaked in a cryoprotectant solution. This solution is typically the reservoir solution supplemented with a cryoprotectant such as glycerol (e.g., 21.5% v/v).[7] c. The crystal is then flash-cooled by plunging it into liquid nitrogen.
2. X-ray Diffraction Data Collection: a. The frozen crystal is mounted on a goniometer in the X-ray beam of a synchrotron or a home source. b. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. For the 2NMT structure, data were collected at the National Synchrotron Light Source (NSLS) beamline X4A at a temperature of 100 K.[7]
3. Data Processing and Structure Solution: a. The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters. Software such as SCALEPACK can be used for this purpose.[7] b. The structure is solved using molecular replacement if a homologous structure is available, or by experimental phasing methods such as Multi-wavelength Anomalous Dispersion (MAD), as was done for the 2NMT structure.[7] c. The initial model is then refined against the diffraction data using software like CNS (Crystallography & NMR System).[7] This involves iterative cycles of model building and refinement to improve the fit of the model to the electron density map and the overall quality of the structure.
Visualizations
Caption: Experimental workflow for NMT structure determination.
Caption: NMT reaction and inhibition by S-(2-oxopentadecyl)-CoA.
References
- 1. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 3. Protein crystallization - Wikipedia [en.wikipedia.org]
- 4. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 6. rcsb.org [rcsb.org]
- 7. 2nmt - MYRISTOYL-COA:PROTEIN N-MYRISTOYLTRANSFERASE BOUND TO MYRISTOYL-COA AND PEPTIDE ANALOGS - Experimental details - Protein Data Bank Japan [pdbj.org]
- 8. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-(2-oxopentadecyl)-CoA in Fungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(2-oxopentadecyl)-CoA is a powerful research tool for investigating the function of N-myristoyltransferase (NMT) in fungi. It is a synthetic, non-hydrolyzable analog of myristoyl-CoA, the natural substrate for NMT. This unique characteristic allows it to act as a potent and stable inhibitor of the enzyme, making it an invaluable molecule for studying the downstream effects of NMT inhibition and for screening potential antifungal drug candidates.[1][2]
N-myristoyltransferase is a crucial enzyme in many fungal species, including pathogenic ones like Candida albicans and Aspergillus fumigatus.[3][4][5] The enzyme catalyzes the covalent attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine residue of a wide range of cellular proteins. This process, known as N-myristoylation, is vital for proper protein localization, stability, and function. Many of these myristoylated proteins are involved in essential cellular processes, including signal transduction, morphogenesis, and cell wall integrity.[4][6][7] Genetic and biochemical studies have demonstrated that NMT is essential for the viability of these fungi, establishing it as a promising target for the development of novel antifungal therapies.[3][4]
S-(2-oxopentadecyl)-CoA exerts its inhibitory effect by binding tightly to the myristoyl-CoA binding site of NMT, effectively blocking the transfer of the myristoyl group to its protein substrates.[1] Its stability against hydrolysis ensures a sustained inhibition, allowing for clear and reproducible experimental outcomes.
Quantitative Data
The inhibitory potency of S-(2-oxopentadecyl)-CoA against N-myristoyltransferase has been quantified, demonstrating its high affinity for the enzyme. While specific Minimum Inhibitory Concentration (MIC) values against a broad range of fungal species are not extensively documented in publicly available literature, its potent enzymatic inhibition suggests significant antifungal potential.
| Compound | Parameter | Value | Organism/Enzyme Source |
| S-(2-oxopentadecyl)-CoA | Ki (Inhibitor Dissociation Constant) | 24 nM | Bovine Brain N-myristoyltransferase |
Table 1: Inhibitory constant (Ki) of S-(2-oxopentadecyl)-CoA against N-myristoyltransferase.[1]
Signaling Pathways and Experimental Workflows
N-Myristoyltransferase Signaling Pathway in Fungi
Inhibition of NMT by S-(2-oxopentadecyl)-CoA disrupts the myristoylation of numerous proteins, leading to a cascade of downstream effects that ultimately compromise fungal viability. Key affected pathways include those responsible for cell wall integrity, morphogenesis, and signal transduction. For instance, in Aspergillus fumigatus, reduced NMT activity impacts cell wall architecture.[7]
Figure 1: NMT inhibition by S-(2-oxopentadecyl)-CoA.
Experimental Workflow for Assessing Antifungal Activity
A typical workflow to evaluate the antifungal properties of S-(2-oxopentadecyl)-CoA involves determining its Minimum Inhibitory Concentration (MIC) against various fungal strains, followed by morphological and viability assays.
Figure 2: Workflow for antifungal assessment.
Experimental Protocols
Protocol 1: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This protocol is adapted from fluorescence-based assays that detect the release of Coenzyme A (CoA) during the NMT-catalyzed reaction.
Materials:
-
Purified fungal N-myristoyltransferase (NMT)
-
S-(2-oxopentadecyl)-CoA (test inhibitor)
-
Myristoyl-CoA (substrate)
-
Peptide substrate with an N-terminal glycine (e.g., a synthetic peptide derived from a known N-myristoylated protein)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EGTA)
-
Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Dissolve S-(2-oxopentadecyl)-CoA in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in the assay buffer.
-
Prepare solutions of myristoyl-CoA, peptide substrate, and NMT in the assay buffer.
-
Prepare a working solution of the CPM fluorescent probe in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the S-(2-oxopentadecyl)-CoA dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Add the purified NMT enzyme to all wells except the negative control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate to all wells.
-
-
Detection:
-
Immediately after adding the substrates, add the CPM fluorescent probe to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at ~390 nm and emission at ~460 nm for CPM). The rate of fluorescence increase is proportional to the rate of CoA production and thus NMT activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percent inhibition for each concentration of S-(2-oxopentadecyl)-CoA relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for broth microdilution antifungal susceptibility testing.
Materials:
-
S-(2-oxopentadecyl)-CoA
-
Fungal strains to be tested (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline or water
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh cultures.
-
Prepare a suspension of the fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (for yeasts) or by hemocytometer counting (for molds). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of S-(2-oxopentadecyl)-CoA in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plates to cover a desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the drug dilutions with the prepared fungal inoculum.
-
Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC, which is the lowest concentration of S-(2-oxopentadecyl)-CoA that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm with a microplate reader.
-
Protocol 3: Analysis of Fungal Cell Morphology
Materials:
-
Fungal cells treated with S-(2-oxopentadecyl)-CoA at MIC and sub-MIC concentrations
-
Microscope slides and coverslips
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Stains for visualizing cellular components (e.g., Calcofluor White for chitin in the cell wall, DAPI for nuclei)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Grow fungal cells in the presence of S-(2-oxopentadecyl)-CoA as described in the MIC protocol.
-
Harvest the cells by centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS).
-
-
Fixation and Staining:
-
Fix the cells with the fixative solution for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution (e.g., Calcofluor White solution) and incubate for a specified time according to the stain manufacturer's instructions.
-
If using multiple stains, perform sequential staining with appropriate washing steps in between.
-
-
Microscopy:
-
Mount a small volume of the stained cell suspension on a microscope slide with a coverslip.
-
Observe the cells under a fluorescence microscope using the appropriate filter sets for the chosen stains.
-
Capture images of the cells, paying attention to changes in cell shape, size, cell wall integrity, and nuclear morphology compared to untreated control cells.
-
Synthesis of S-(2-oxopentadecyl)-CoA
The synthesis of S-(2-oxopentadecyl)-CoA is a multi-step chemical process that is typically performed by specialized chemists. A detailed, publicly available, step-by-step protocol is not readily found in general scientific literature and would likely be located in specialized organic chemistry journals or patents. The general principle involves the synthesis of the 2-oxopentadecyl moiety and its subsequent coupling to Coenzyme A.
Conclusion
S-(2-oxopentadecyl)-CoA is a highly effective tool for the study of N-myristoyltransferase in fungi. Its potent and specific inhibitory action allows for the detailed investigation of the physiological roles of N-myristoylation and the validation of NMT as a promising antifungal drug target. The protocols provided herein offer a framework for researchers to utilize this compound in their studies to explore fungal biology and develop novel therapeutic strategies.
References
- 1. 3.1. Discuss how you would determine minimum inhibitory concentration of .. [askfilo.com]
- 2. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 4. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Probing Viral Replication with S-(2-oxopentadecyl)-CoA: A Potent Inhibitor of N-Myristoyltransferase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation, the covalent attachment of a myristate group to the N-terminal glycine of a protein, is a critical post-translational modification that governs the function and localization of numerous cellular and viral proteins. This process is catalyzed by the host cell enzyme N-myristoyltransferase (NMT). Many viruses, across different families, have evolved to utilize the host NMT to myristoylate their own proteins, a step that is often indispensable for viral replication. Key viral processes dependent on N-myristoylation include virion assembly, budding, and entry into host cells. Consequently, inhibition of NMT presents a promising broad-spectrum antiviral strategy.
S-(2-oxopentadecyl)-CoA is a potent and specific inhibitor of N-myristoyltransferase.[1] It acts as a non-hydrolyzable analog of myristoyl-CoA, the substrate for the NMT enzyme. By competitively binding to the enzyme's active site, S-(2-oxopentadecyl)-CoA effectively blocks the transfer of myristate to viral proteins, thereby disrupting the viral life cycle. This property makes S-(2-oxopentadecyl)-CoA a valuable research tool, or "probe," to investigate the role of N-myristoylation in the replication of various viruses and to screen for novel antiviral therapies.
These application notes provide a comprehensive overview of the use of S-(2-oxopentadecyl)-CoA in viral replication studies, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
S-(2-oxopentadecyl)-CoA inhibits NMT by mimicking the natural substrate, myristoyl-CoA. The key difference lies in the thioester bond of myristoyl-CoA, which is cleaved during the myristoylation reaction. In S-(2-oxopentadecyl)-CoA, this bond is replaced by a more stable thioether linkage, rendering the molecule resistant to enzymatic cleavage. This allows it to occupy the active site of NMT, preventing the binding of myristoyl-CoA and the subsequent myristoylation of target viral proteins. The inhibition of N-myristoylation of viral structural proteins, such as the Gag protein in retroviruses or the VP0 capsid protein in picornaviruses, can lead to defects in protein trafficking, reduced membrane association, and ultimately, the blockade of virion assembly and release.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of N-myristoylation in viral replication and a general workflow for studying its inhibition.
Caption: N-myristoylation of viral proteins by host NMT and its inhibition.
Caption: Workflow for assessing the antiviral effect of NMT inhibitors.
Quantitative Data
Table 1: Antiviral Activity of NMT Inhibitors Against Various Viruses
| Virus Family | Virus | NMT Inhibitor | Assay | Cell Line | IC50 / EC50 | Reference(s) |
| Picornaviridae | Rhinovirus (multiple strains) | IMP-1088 | CPE Assay | HeLa | 1-10 nM | [3][6] |
| Picornaviridae | Poliovirus | IMP-1088 | CPE Assay | HeLa | ~10 nM | [6] |
| Picornaviridae | Foot-and-mouth disease virus | IMP-1088 | CPE Assay | IBRS-2 | ~50 nM | [6] |
| Poxviridae | Vaccinia Virus | IMP-1088 | Plaque Assay | BSC-40 | ~20 nM | [7][8] |
| Arenaviridae | Lassa Virus | IMP-1088 | Reporter Assay | Huh7 | ~5 nM | [9] |
| Arenaviridae | Junin Virus | IMP-1088 | Reporter Assay | Huh7 | ~10 nM | [9] |
| Picornaviridae | Senecavirus A | IMP-1088 | TCID50 Assay | BHK-21 | ~50 nM | [10] |
| Picornaviridae | Senecavirus A | DDD85646 | TCID50 Assay | BHK-21 | ~4 µM | [10] |
Note: The potency of S-(2-oxopentadecyl)-CoA is expected to be in a similar range to these inhibitors, but should be determined empirically for each virus-cell system.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of S-(2-oxopentadecyl)-CoA to study its effects on viral replication.
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of the inhibitor to protect cells from virus-induced death.
Materials:
-
Susceptible host cell line (e.g., HeLa, Vero, A549)
-
Complete growth medium
-
Virus stock of known titer
-
S-(2-oxopentadecyl)-CoA stock solution (in a suitable solvent like DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.
-
On the following day, prepare serial dilutions of S-(2-oxopentadecyl)-CoA in growth medium.
-
Remove the growth medium from the cells and add the diluted inhibitor. Include a "no drug" control (vehicle only) and a "no virus" control.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubate the plates at the optimal temperature and CO2 concentration for the virus-cell system.
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the inhibitor that protects 50% of the cells from virus-induced death.
Protocol 2: Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the inhibitor.
Materials:
-
Susceptible host cell line grown to confluence in 6-well or 12-well plates
-
Virus stock
-
S-(2-oxopentadecyl)-CoA
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet solution for staining
Procedure:
-
Prepare serial dilutions of the virus stock.
-
Remove the growth medium from the confluent cell monolayers and infect with the virus dilutions for 1-2 hours to allow for adsorption.
-
During the adsorption period, prepare the overlay medium containing different concentrations of S-(2-oxopentadecyl)-CoA.
-
After adsorption, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the inhibitor to the respective wells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), the concentration of inhibitor that reduces the number of plaques by 50%.
Protocol 3: Metabolic Labeling of Myristoylated Viral Proteins
This protocol allows for the direct visualization of the inhibition of viral protein myristoylation.
Materials:
-
Host cells and virus
-
S-(2-oxopentadecyl)-CoA
-
Myristic acid analog with a clickable tag (e.g., YnMyr - alkynyl myristate)
-
Lysis buffer
-
Click chemistry reagents (e.g., fluorescent azide probe, copper catalyst, reducing agent)
-
SDS-PAGE and Western blotting equipment
-
Antibody against the viral protein of interest
Procedure:
-
Infect host cells with the virus in the presence or absence of S-(2-oxopentadecyl)-CoA.
-
At a time point corresponding to active viral protein synthesis, add the myristic acid analog (e.g., YnMyr) to the culture medium.
-
After a labeling period, harvest and lyse the cells.
-
Perform a click reaction on the cell lysate by adding the fluorescent azide probe and the click chemistry reaction mix. This will attach the fluorescent probe to the myristoylated proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the myristoylated proteins using an in-gel fluorescence scanner.
-
Perform a Western blot using an antibody specific to the viral protein of interest to confirm its identity and expression level.
-
A reduction in the fluorescent signal corresponding to the viral protein in the inhibitor-treated sample indicates successful inhibition of myristoylation.
Protocol 4: Analysis of Virion Assembly and Release
This protocol assesses the impact of NMT inhibition on the formation and release of new viral particles.
Materials:
-
Infected cells treated with or without S-(2-oxopentadecyl)-CoA
-
Ultracentrifuge
-
Transmission electron microscope (TEM)
-
Reagents for Western blotting
Procedure:
-
Analysis of Released Virions: a. Collect the supernatant from infected cell cultures treated with or without the inhibitor. b. Clarify the supernatant by low-speed centrifugation to remove cell debris. c. Pellet the virions by ultracentrifugation through a sucrose cushion. d. Resuspend the pellet and analyze the viral protein content by Western blotting. A decrease in viral proteins in the pellet from inhibitor-treated cells suggests a defect in virion release.
-
Analysis of Intracellular Virion Assembly (by TEM): a. Fix the infected cell monolayers (treated with or without inhibitor) with glutaraldehyde. b. Process the cells for transmission electron microscopy (embedding, sectioning, and staining). c. Examine the cell sections under a TEM for the presence and morphology of intracellular viral particles. An accumulation of immature or aberrant viral particles at the site of assembly in inhibitor-treated cells would indicate a block in virion maturation or assembly.
Conclusion
S-(2-oxopentadecyl)-CoA is a powerful tool for investigating the role of N-myristoylation in the life cycle of a wide range of viruses. Its ability to potently and specifically inhibit N-myristoyltransferase allows researchers to dissect the specific stages of viral replication that are dependent on this crucial lipid modification. The protocols outlined in these application notes provide a framework for utilizing S-(2-oxopentadecyl)-CoA to probe viral replication, identify novel antiviral targets, and contribute to the development of broad-spectrum antiviral therapies.
References
- 1. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-myristoyltransferase inhibitors as candidate broad-spectrum antivirals to treat viral infections promoted by immunosuppression associated with JAK inhibitors therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry | PLOS Pathogens [journals.plos.org]
- 9. Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing S-(2-oxopentadecyl)-CoA Concentration for Effective NMT Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S-(2-oxopentadecyl)-CoA for the inhibition of N-myristoyltransferase (NMT).
Frequently Asked Questions (FAQs)
Q1: What is S-(2-oxopentadecyl)-CoA and how does it inhibit N-myristoyltransferase (NMT)?
A1: S-(2-oxopentadecyl)-CoA is a non-hydrolyzable analog of myristoyl-CoA, the natural substrate for N-myristoyltransferase (NMT).[1][2] It acts as a potent inhibitor of NMT by binding to the enzyme's active site.[2] The key structural features of S-(2-oxopentadecyl)-CoA that contribute to its inhibitory activity are a stable thioether linkage, which is resistant to cleavage by NMT, and a 2-keto group on the pentadecyl chain.[2] This stable binding effectively blocks the transfer of myristate to the N-terminal glycine of target proteins, halting the N-myristoylation process at the acyl-CoA-NMT-peptide complex stage.[2]
Q2: What is the reported potency of S-(2-oxopentadecyl)-CoA?
A2: S-(2-oxopentadecyl)-CoA is a highly potent inhibitor of NMT, with a reported inhibitor dissociation constant (Ki) of 24 nM.[2][3]
Q3: What are the key differences between NMT1 and NMT2, and does S-(2-oxopentadecyl)-CoA inhibit both?
A3: Humans have two NMT isoforms, NMT1 and NMT2, which share a highly conserved active site.[4] While they have distinct and overlapping biological roles, many inhibitors, including likely S-(2-oxopentadecyl)-CoA, are potent dual inhibitors of both isoforms.[4][5] For instance, another potent NMT inhibitor, compound 1, exhibits IC50 values of 17 nM and 22 nM for NMT1 and NMT2, respectively.[4]
Q4: How should I store and handle S-(2-oxopentadecyl)-CoA?
A4: For long-term storage, S-(2-oxopentadecyl)-CoA should be stored as a powder at -20°C, where it is expected to be stable for at least one year.[6][7] Aqueous solutions of CoA compounds are not stable and can degrade rapidly.[6][7] When preparing a stock solution, use distilled/deionized water or a buffer that has been sparged with nitrogen to remove oxygen.[6][7] Aqueous solutions should be stored at 2-8°C and used within a day.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory activity observed in an in vitro assay. | Degradation of S-(2-oxopentadecyl)-CoA: The CoA moiety is susceptible to hydrolysis in aqueous solutions. | Prepare fresh solutions of the inhibitor from a powder stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect assay conditions: Sub-optimal pH, temperature, or buffer components can affect enzyme activity and inhibitor binding. | Ensure the assay buffer is within the optimal pH range for NMT activity (typically around pH 8.0).[8] Verify that the incubation temperature and time are appropriate for the specific assay format. | |
| Inactive enzyme: Recombinant NMT may have lost activity due to improper storage or handling. | Test the activity of your NMT enzyme with a positive control substrate in the absence of the inhibitor. | |
| High background signal in a fluorescence-based assay. | Non-specific binding of assay components: The inhibitor or other reagents may be binding to the plate or interacting with the detection system. | Include appropriate negative controls, such as reactions without the enzyme or without the peptide substrate, to determine the source of the background signal.[1] |
| Interference from strongly nucleophilic compounds: Some compounds can react with fluorescent probes like CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin), leading to a high background. | If your experimental setup includes other small molecules, test their potential for interference with the fluorescent probe in the absence of the NMT reaction.[1] | |
| Inconsistent results between experiments. | Variability in inhibitor concentration: Inaccurate pipetting or serial dilutions can lead to significant variations in the final inhibitor concentration. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the inhibitor for each experiment to ensure consistency across replicates. |
| Cell-based assay variability: Differences in cell density, passage number, or metabolic state can influence the apparent potency of the inhibitor. | Standardize your cell culture conditions, including seeding density and growth phase. Ensure consistent treatment times and conditions. | |
| Precipitation of the inhibitor in the assay medium. | Poor solubility: S-(2-oxopentadecyl)-CoA, being a lipidated molecule, may have limited solubility in aqueous buffers at high concentrations. | Determine the solubility limit of S-(2-oxopentadecyl)-CoA in your specific assay buffer. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects enzyme activity (e.g., <1%).[8] |
Quantitative Data Summary
Table 1: Inhibitory Potency of NMT Inhibitors
| Inhibitor | Target | Potency | Reference |
| S-(2-oxopentadecyl)-CoA | NMT | Ki = 24 nM | [2][3] |
| Compound 1 | Human NMT1 | IC50 = 17 nM | [4] |
| Human NMT2 | IC50 = 22 nM | [4] | |
| Tris DBA | Murine Nmt1 | IC50 = 0.5 ± 0.1 µM | [2] |
| Murine Nmt2 | IC50 = 1.3 ± 0.1 µM | [2] |
Note: IC50 values for Compound 1 and Tris DBA are provided as representative examples of potent NMT inhibitors.
Table 2: Recommended Concentration Ranges for NMT-related Assays
| Assay Type | Compound | Typical Concentration | Incubation Time | Reference |
| In vitro NMT Inhibition | S-(2-oxopentadecyl)-CoA | 1 nM - 10 µM | 15-60 minutes | Inferred from Ki |
| Metabolic Labeling | YnMyr (alkyne analog of myristic acid) | 20 µM | 24 hours | [4] |
| Cell-based Viability | Various NMT inhibitors | 0.01 µM - 100 µM | 24-72 hours | [9][10] |
Experimental Protocols
Protocol: In Vitro NMT Inhibition Assay (Fluorescence-based)
This protocol is a representative method for determining the in vitro inhibitory activity of S-(2-oxopentadecyl)-CoA against NMT. It is based on the detection of Coenzyme A (CoA), a product of the N-myristoylation reaction, using the fluorescent probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[1]
Materials:
-
Recombinant human NMT1 or NMT2
-
S-(2-oxopentadecyl)-CoA
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a biotinylated peptide with the sequence GNAASARRK)[11]
-
Assay Buffer: 20 mM potassium phosphate, pH 8.0[8]
-
CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of S-(2-oxopentadecyl)-CoA in an appropriate solvent (e.g., water or buffer, freshly made).
-
Prepare serial dilutions of S-(2-oxopentadecyl)-CoA in the assay buffer.
-
Prepare solutions of myristoyl-CoA, peptide substrate, and NMT enzyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
10 µL of S-(2-oxopentadecyl)-CoA dilution (or buffer for positive control, or a known inhibitor for a reference).
-
50 µL of NMT enzyme solution.
-
25 µL of myristoyl-CoA solution.
-
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 25 µL of a solution containing the peptide substrate and CPM.
-
Final concentrations in the reaction could be, for example, 4 µM myristoyl-CoA and 4 µM peptide substrate.[1]
-
-
Incubation and Measurement:
-
Incubate the plate at 25°C for 30 minutes.
-
Stop the reaction by adding a quenching solution if necessary (assay dependent).[1]
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the CPM-CoA adduct.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells (no enzyme).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of NMT inhibition by S-(2-oxopentadecyl)-CoA.
Caption: Workflow for an in vitro NMT inhibition assay.
Caption: Troubleshooting logic for low inhibitory activity.
References
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting low efficacy of S-(2-oxopentadecyl)-coenzyme A in assays
Welcome to the technical support center for S-(2-oxopentadecyl)-coenzyme A (OP-CoA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues related to the efficacy of OP-CoA in various assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for resolving specific issues you may encounter during your experiments with OP-CoA.
Q1: My in vitro enzymatic assay shows lower than expected inhibition with OP-CoA. What are the potential causes and solutions?
A1: Low inhibitory activity of S-(2-oxopentadecyl)-coenzyme A (OP-CoA) in in vitro assays can stem from several factors related to the compound itself, the assay conditions, or the enzyme. OP-CoA is a potent, non-hydrolyzable analog of myristoyl-CoA and acts as an inhibitor of N-myristoyltransferase (NMT), with a reported inhibitor dissociation constant (Ki) of 24 nM.[1] If you are observing efficacy issues, consider the following:
-
Compound Integrity and Handling:
-
Degradation: Like other coenzyme A derivatives, OP-CoA can be susceptible to degradation, particularly at neutral to alkaline pH and elevated temperatures.[2] It is recommended to prepare fresh solutions for each experiment and store stock solutions at -80°C.[1] When preparing working solutions, use buffers with a slightly acidic to neutral pH (pH 6.5-7.4) to enhance stability.[1]
-
Solubility: Long-chain acyl-CoAs can have limited solubility in aqueous buffers, especially in the presence of divalent cations like Mg²⁺, which are common in enzyme assays.[3] This can lead to the precipitation of the inhibitor and a lower effective concentration.
-
-
Assay Conditions:
-
Buffer Composition: The choice of buffer and its components can influence enzyme activity and inhibitor potency. High concentrations of salts or the presence of certain additives might interfere with the binding of OP-CoA to the enzyme.
-
Detergent Concentration: If detergents are used to maintain the solubility of other components, their concentration should be optimized, as they can also affect enzyme conformation and inhibitor binding.
-
Assay Readout Interference: In fluorescence-based assays, particularly those using thiol-reactive probes like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), there is a possibility of direct reaction between the inhibitor and the fluorescent dye, leading to inaccurate readings.[4]
-
-
Enzyme Activity:
-
Enzyme Concentration: Ensure that the concentration of NMT in the assay is appropriate. High enzyme concentrations can lead to rapid substrate turnover, making it difficult to observe inhibition.
-
Enzyme Purity and Activity: Verify the purity and specific activity of your NMT preparation. Poor enzyme quality will lead to inconsistent and unreliable results.
-
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare fresh OP-CoA solutions from a recently purchased or properly stored stock.
-
If possible, confirm the concentration and purity of your stock solution using HPLC.[1]
-
-
Optimize Assay Buffer:
-
Test a range of pH values (e.g., 6.5, 7.0, 7.4) to find the optimal condition for both enzyme activity and inhibitor stability.
-
If Mg²⁺ is required, determine the lowest concentration that supports enzyme activity to minimize the risk of OP-CoA precipitation.
-
-
Address Potential Solubility Issues:
-
Visually inspect your assay solutions for any signs of precipitation.
-
Consider a brief sonication of the OP-CoA stock solution before dilution.
-
-
Control for Assay Interference:
-
Run control experiments without the enzyme to check for any direct interaction between OP-CoA and your detection reagents.
-
Q2: I am not observing the expected phenotype in my cell-based assay after treatment with OP-CoA. What could be the reasons?
A2: The efficacy of OP-CoA in cell-based assays depends not only on its intrinsic inhibitory activity but also on its ability to reach its intracellular target, NMT. Several factors can contribute to a lack of a cellular phenotype:
-
Cellular Uptake:
-
Limited Permeability: As a relatively large and charged molecule (Molecular Weight: 991.9 g/mol ), the passive diffusion of OP-CoA across the cell membrane is likely to be very low.[1]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
-
Intracellular Stability:
-
OP-CoA might be metabolized or degraded by intracellular enzymes, reducing its effective concentration at the target.
-
-
Experimental Design:
-
Treatment Duration and Concentration: The incubation time and the concentration of OP-CoA may not be sufficient to achieve the necessary intracellular concentration for NMT inhibition.
-
Cell Density: High cell densities can lead to a depletion of the compound from the culture medium.
-
Serum Interactions: Components in the cell culture serum may bind to OP-CoA, reducing its availability to the cells.
-
Troubleshooting Steps:
-
Optimize Treatment Conditions:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and phenotype.
-
Consider using a lower serum concentration during the treatment period, if compatible with cell health.
-
-
Assess Cellular Uptake:
-
Quantify the intracellular concentration of OP-CoA using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
If uptake is low, consider using permeabilizing agents, although this can have off-target effects and should be carefully controlled.
-
-
Verify Target Engagement:
-
After treating cells with OP-CoA, prepare cell lysates and perform an in vitro NMT activity assay to confirm that the intracellular target has been inhibited.
-
Q3: How should I prepare and store S-(2-oxopentadecyl)-coenzyme A?
A3: Proper handling and storage are critical for maintaining the stability and activity of OP-CoA.
-
Storage:
-
Store the solid compound at -20°C or -80°C.
-
For long-term storage, it is best to keep it as a powder.
-
-
Preparation of Stock Solutions:
-
Allow the powder to warm to room temperature before opening the vial to avoid condensation.
-
Dissolve OP-CoA in a suitable buffer, for example, a slightly acidic buffer (e.g., pH 6.5) to improve stability. For some acyl-CoAs, dissolving in water or a mixture of chloroform:methanol:water has been suggested.[5][6]
-
Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solutions:
-
Store stock solutions at -80°C.
-
Aqueous solutions of CoA derivatives are not stable for long periods, so it is recommended to use them within a short timeframe after preparation.[5]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 991.9 g/mol | [1] |
| Inhibitor Dissociation Constant (Ki) for NMT | 24 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a fluorescence-based assay that detects the release of Coenzyme A (CoA-SH) upon the transfer of myristate to a peptide substrate.[4]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide with an N-terminal glycine)
-
S-(2-oxopentadecyl)-coenzyme A (OP-CoA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve OP-CoA in assay buffer to prepare a stock solution.
-
Prepare serial dilutions of OP-CoA in the assay buffer.
-
Prepare solutions of NMT, myristoyl-CoA, peptide substrate, and CPM in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
OP-CoA or vehicle control
-
NMT enzyme
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and peptide substrate.
-
Immediately add the CPM probe.
-
-
Measurement:
-
Measure the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm and emission at 470 nm).
-
The rate of the reaction is proportional to the rate of increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of the OP-CoA concentration to determine the IC₅₀ value.
-
Protocol 2: Assessment of Cellular Uptake of S-(2-oxopentadecyl)-coenzyme A by LC-MS/MS
This protocol provides a general framework for quantifying the intracellular concentration of OP-CoA.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
S-(2-oxopentadecyl)-coenzyme A (OP-CoA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., methanol-based)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of OP-CoA for a defined period (e.g., 2, 6, 24 hours). Include untreated cells as a control.
-
-
Cell Harvesting and Lysis:
-
At the end of the treatment period, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular OP-CoA.
-
Add ice-cold lysis buffer containing the internal standard to each well.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Vortex the cell lysates and centrifuge to pellet the cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the detection and quantification of OP-CoA. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., parent and fragment ions for multiple reaction monitoring).
-
Generate a standard curve using known concentrations of OP-CoA and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of OP-CoA in each sample by comparing the peak area ratio of OP-CoA to the internal standard against the standard curve.
-
Normalize the amount of intracellular OP-CoA to the total protein concentration or cell number.
-
Visualizations
Caption: Troubleshooting workflow for low in vitro efficacy of OP-CoA.
Caption: Troubleshooting workflow for lack of phenotype in cell-based assays.
Caption: Inhibition of N-Myristoylation by S-(2-oxopentadecyl)-CoA.
References
- 1. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
Potential off-target effects of S-(2-oxopentadecyl)-CoA in cells
Welcome to the technical support center for S-(2-oxopentadecyl)-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is S-(2-oxopentadecyl)-CoA and what is its primary target?
S-(2-oxopentadecyl)-CoA is a synthetic, non-hydrolyzable analog of myristoyl-CoA. Its primary and well-documented target is N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of a myristoyl group to the N-terminal glycine of numerous proteins. S-(2-oxopentadecyl)-CoA is a potent competitive inhibitor of NMT with a reported inhibitor dissociation constant (Ki) of approximately 24 nM.[1][2] The stability of its thioether bond, in contrast to the labile thioester bond of myristoyl-CoA, allows it to bind to the enzyme's active site without being transferred to a peptide substrate, effectively blocking the enzyme's function.[1]
Q2: Why should I be concerned about off-target effects of S-(2-oxopentadecyl)-CoA?
While S-(2-oxopentadecyl)-CoA is a potent NMT inhibitor, its structural similarity to endogenous acyl-CoAs raises the possibility of interactions with other cellular proteins that bind fatty acyl-CoAs. Such off-target binding can lead to unintended biological consequences, complicating the interpretation of experimental results and potentially causing cellular toxicity. Identifying these off-target interactions is crucial for validating that the observed phenotype is a direct result of NMT inhibition.
Q3: What are some potential off-target proteins for S-(2-oxopentadecyl)-CoA?
Specific off-target proteins for S-(2-oxopentadecyl)-CoA have not been extensively documented in the literature. However, based on its structure, potential off-target candidates include:
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Acyl-CoA Binding Proteins (ACBPs): These proteins have a high affinity for medium and long-chain acyl-CoA esters and are involved in their intracellular transport and pool formation.[3] It is plausible that S-(2-oxopentadecyl)-CoA could bind to ACBPs, thereby affecting the cellular pool of free acyl-CoAs or interfering with ACBP-mediated signaling.
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Other Acyl-CoA Utilizing Enzymes: Various metabolic enzymes involved in fatty acid synthesis and degradation, such as acyl-CoA dehydrogenases, thioesterases, and acyltransferases, could potentially interact with this analog.[4] For instance, a study using an iodo-myristyl-CoA analog identified methylmalonate semialdehyde dehydrogenase as an off-target protein.[5]
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Fatty Acid Binding Proteins (FABPs): While distinct from ACBPs, FABPs also bind fatty acids and their CoA esters and could potentially interact with S-(2-oxopentadecyl)-CoA.
Q4: What experimental approaches can I use to identify off-target effects of S-(2-oxopentadecyl)-CoA in my cell system?
Several unbiased, proteome-wide methods can be employed to identify potential off-target proteins:
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding.[6][7] Proteins that bind to S-(2-oxopentadecyl)-CoA may exhibit a shift in their melting temperature, which can be detected by quantitative mass spectrometry.[8][9]
-
Chemical Proteomics: This approach utilizes a modified version of S-(2-oxopentadecyl)-CoA containing a "clickable" chemical handle (e.g., an alkyne or azide group) and often a photoreactive group.[10][11] This probe can be introduced to cells or cell lysates to covalently label interacting proteins, which are then enriched and identified by mass spectrometry.[12]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
Problem: You observe a cellular phenotype that is inconsistent with known effects of NMT inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of S-(2-oxopentadecyl)-CoA | 1. Validate with a structurally different NMT inhibitor: Use an alternative, well-characterized NMT inhibitor with a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect. If the phenotype is unique to S-(2-oxopentadecyl)-CoA, it suggests an off-target interaction. 2. Perform target deconvolution experiments: Employ techniques like Thermal Proteome Profiling (TPP) or Chemical Proteomics to identify other proteins that bind to S-(2-oxopentadecyl)-CoA in your experimental system. |
| Cellular context-dependent effects | 1. Test in multiple cell lines: The expression levels of NMT and potential off-target proteins can vary between cell types. Confirm your findings in at least one other relevant cell line. 2. Analyze protein expression: Check the expression levels of NMT1 and NMT2, as well as any identified potential off-targets, in your cell line of interest. |
| Compound stability and degradation | 1. Verify compound integrity: Although S-(2-oxopentadecyl)-CoA is non-hydrolyzable, ensure its stability in your specific cell culture medium and experimental conditions over the time course of your experiment using techniques like LC-MS. |
Guide 2: High Background or Non-Specific Binding in Chemical Proteomics Pull-down Experiments
Problem: Your chemical proteomics experiment to identify S-(2-oxopentadecyl)-CoA binding partners shows a large number of non-specific proteins in the control sample.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to affinity beads | 1. Pre-clear the lysate: Incubate the cell lysate with the affinity beads (e.g., streptavidin-agarose) alone before adding the biotinylated probe-protein complexes. This will remove proteins that non-specifically bind to the beads. 2. Increase wash stringency: Use buffers with higher salt concentrations (e.g., up to 1 M NaCl) and/or non-ionic detergents (e.g., 0.1-0.5% Tween-20 or Triton X-100) during the wash steps to disrupt weak, non-specific interactions.[13][14] |
| Hydrophobic interactions with the probe or linker | 1. Include a non-ionic surfactant in the lysis and wash buffers: Low concentrations of surfactants can help to reduce non-specific binding caused by hydrophobic interactions.[13] 2. Use a competition control: Perform a parallel experiment where you pre-incubate the lysate with an excess of non-biotinylated S-(2-oxopentadecyl)-CoA before adding the "clickable" probe. True binding partners should be competed off, while non-specific binders will remain. |
| Inefficient blocking | 1. Optimize blocking conditions: Ensure that the blocking step is sufficient. You can try increasing the concentration of the blocking agent (e.g., BSA) or the incubation time.[15] |
Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP) to Identify Off-Target Proteins
This protocol outlines the general workflow for a TPP experiment to identify proteins that are thermally stabilized or destabilized upon binding to S-(2-oxopentadecyl)-CoA.
1. Cell Culture and Treatment:
- Culture cells to a sufficient density (e.g., 80-90% confluency).
- Treat one set of cells with S-(2-oxopentadecyl)-CoA at the desired concentration and another set with vehicle (e.g., DMSO) as a control. Incubate for a time sufficient for the compound to enter the cells and engage with its targets.
2. Heat Treatment and Lysis:
- Aliquot the cell suspensions from both the treated and control groups into separate PCR tubes for each temperature point.
- Heat the aliquots at a range of temperatures (e.g., 37°C to 67°C in 3-4°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
- Immediately after heating, lyse the cells by freeze-thawing or sonication in a suitable lysis buffer containing protease inhibitors.
3. Separation of Soluble and Aggregated Proteins:
- Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
- Carefully collect the supernatant containing the soluble proteins.
4. Protein Digestion and Isobaric Labeling:
- Quantify the protein concentration in each supernatant.
- Reduce, alkylate, and digest the proteins to peptides using a standard proteomics workflow (e.g., with trypsin).
- Label the peptides from each temperature point with a different isobaric tag (e.g., TMT or iTRAQ).
5. Mass Spectrometry and Data Analysis:
- Combine the labeled peptide samples and analyze by LC-MS/MS.
- Process the raw data to identify and quantify proteins at each temperature point.
- For each protein, plot the relative abundance of soluble protein as a function of temperature to generate melting curves for both the treated and control conditions.
- Identify proteins with a significant shift in their melting temperature (Tm) in the presence of S-(2-oxopentadecyl)-CoA as potential binding partners.
Protocol 2: Chemical Proteomics with a "Clickable" S-(2-oxopentadecyl)-CoA Analog
This protocol describes the use of a clickable, photoreactive analog of S-(2-oxopentadecyl)-CoA to covalently label and identify interacting proteins.
1. Synthesis of a "Clickable" Probe:
- Synthesize an analog of S-(2-oxopentadecyl)-CoA that incorporates a bioorthogonal handle (e.g., an alkyne) and a photoreactive group (e.g., a diazirine).
2. In-situ or In-vitro Labeling:
- In-situ: Treat cultured cells with the clickable probe. After an incubation period, irradiate the cells with UV light to induce covalent cross-linking of the probe to interacting proteins.
- In-vitro: Incubate the clickable probe with a cell lysate and then irradiate with UV light.
3. Cell Lysis and "Click" Chemistry:
- Lyse the cells in a buffer containing protease inhibitors.
- Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle on the probe-protein conjugates.
4. Enrichment of Labeled Proteins:
- Incubate the biotinylated lysate with streptavidin-coated beads to enrich for the probe-labeled proteins.
- Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry:
- Digest the enriched proteins to peptides directly on the beads using trypsin.
- Analyze the eluted peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.
6. Data Analysis and Hit Validation:
- Identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a sample treated with a non-photoreactive probe or a competition experiment with an excess of unlabeled S-(2-oxopentadecyl)-CoA).
- Validate potential hits using orthogonal methods such as Western blotting or targeted TPP.
Data Presentation
Table 1: Key Properties of S-(2-oxopentadecyl)-CoA
| Property | Value/Description | Reference |
| Molecular Formula | C36H64N7O17P3S | [1] |
| Molecular Weight | 991.9 g/mol | [1] |
| Primary Target | N-myristoyltransferase (NMT) | [1][2] |
| Mechanism of Action | Competitive inhibitor, non-hydrolyzable analog of myristoyl-CoA | [1] |
| Inhibitor Dissociation Constant (Ki) | ~24 nM | [1][2] |
Table 2: Comparison of Off-Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Thermal Proteome Profiling (TPP) | Ligand binding alters protein thermal stability. | Label-free; can be performed in intact cells; detects both direct and indirect binding. | May not detect binding that does not induce a stability change; can be technically demanding. |
| Chemical Proteomics | A modified probe covalently labels interacting proteins for enrichment and identification. | Provides direct evidence of binding; can identify transient interactions. | Requires synthesis of a modified probe which may alter binding; potential for non-specific labeling. |
Visualizations
Caption: Inhibition of N-Myristoylation by S-(2-oxopentadecyl)-CoA.
References
- 1. Analogs of palmitoyl-CoA that are substrates for myristoyl-CoA:protein N-myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel use of an iodo-myristyl-CoA analog identifies a semialdehyde dehydrogenase in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Proteome Profiling to Identify Protein-ligand Interactions in the Apicomplexan Parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arp1.com [arp1.com]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. azurebiosystems.com [azurebiosystems.com]
How to assess the stability of S-(2-oxopentadecyl)-CoA in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of S-(2-oxopentadecyl)-CoA in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is S-(2-oxopentadecyl)-CoA and why is its stability a concern?
S-(2-oxopentadecyl)-CoA is a synthetic analog of myristoyl-CoA. It is widely used as a potent and specific inhibitor of N-myristoyltransferase (NMT), an enzyme involved in protein N-myristoylation, a critical cellular process. A key feature of S-(2-oxopentadecyl)-CoA is the replacement of the labile thioester bond found in myristoyl-CoA with a more stable thioether linkage.[1] This modification makes it resistant to hydrolysis by acyltransferases like NMT, allowing it to act as a stable inhibitor for in vitro and cellular assays.[1] However, like any complex biomolecule, its stability can be affected by experimental conditions such as pH, temperature, and the presence of certain enzymes, which can impact the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that can affect the stability of S-(2-oxopentadecyl)-CoA?
The primary factors that can influence the stability of S-(2-oxopentadecyl)-CoA include:
-
pH: Extremes of pH (highly acidic or alkaline conditions) can potentially lead to the degradation of the molecule, although the thioether bond is generally more resistant to pH-mediated hydrolysis than a thioester bond.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[2][3] Long-term storage at inappropriate temperatures can lead to a gradual loss of compound integrity.
-
Enzymatic Degradation: While resistant to acyltransferases, other enzymes that can cleave thioether bonds, although rare in typical biochemical assays, could potentially degrade the molecule.[4][5][6]
-
Oxidative Stress: The presence of strong oxidizing agents in the experimental buffer could potentially modify the molecule, for instance, at the sulfur atom or the ketone group.
Q3: How can I monitor the stability of my S-(2-oxopentadecyl)-CoA sample?
The most reliable method for monitoring the stability of S-(2-oxopentadecyl)-CoA is by using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of the intact molecule over time under various experimental conditions. By comparing the amount of S-(2-oxopentadecyl)-CoA at different time points, you can determine its degradation rate.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in NMT inhibition assays.
| Possible Cause | Troubleshooting Step |
| Degradation of S-(2-oxopentadecyl)-CoA stock solution. | Prepare a fresh stock solution from a new aliquot of the compound. Assess the concentration and purity of both the old and new stock solutions using LC-MS/MS. |
| Inappropriate storage of stock solution. | Ensure the stock solution is stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Degradation during the experiment. | Assess the stability of S-(2-oxopentadecyl)-CoA under your specific assay conditions (buffer composition, pH, temperature, and incubation time) using the stability assessment protocol below. |
| Adsorption to labware. | Use low-protein-binding microplates and pipette tips to minimize loss of the compound due to adsorption. |
Issue 2: Appearance of unexpected peaks in LC-MS/MS analysis of S-(2-oxopentadecyl)-CoA.
| Possible Cause | Troubleshooting Step |
| Chemical degradation. | Analyze the mass-to-charge ratio (m/z) of the unexpected peaks to identify potential degradation products (e.g., hydrolysis of the phosphodiester bonds in the CoA moiety). Compare chromatograms from fresh and aged samples. |
| Contamination of the sample or LC-MS/MS system. | Run a blank injection (solvent only) to check for system contamination. Ensure all solvents and reagents are of high purity. |
| In-source fragmentation in the mass spectrometer. | Optimize the ionization source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation of the parent molecule. |
Experimental Protocols
Protocol: Assessing the Stability of S-(2-oxopentadecyl)-CoA using LC-MS/MS
This protocol outlines a method to determine the stability of S-(2-oxopentadecyl)-CoA under specific experimental conditions (e.g., varying pH and temperature).
1. Materials and Reagents:
-
S-(2-oxopentadecyl)-CoA
-
Purified water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase)
-
Buffers of desired pH values (e.g., phosphate buffer for pH 7.4, acetate buffer for acidic pH, carbonate buffer for alkaline pH)
-
Internal Standard (IS): A structurally similar, stable molecule not present in the sample (e.g., a deuterated analog or another long-chain acyl-CoA).
-
Quenching solution: Cold acetonitrile with the internal standard.
2. Experimental Setup:
-
Prepare a stock solution of S-(2-oxopentadecyl)-CoA in an appropriate solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
For each condition to be tested (e.g., pH 4, 7.4, 9, and temperatures of 4°C, 25°C, 37°C), prepare replicate samples by diluting the stock solution into the respective buffers to a final concentration suitable for your assay (e.g., 10 µM).
-
Prepare a "time zero" (T0) sample by immediately quenching the reaction as described in step 4.
-
Incubate the remaining samples under the specified conditions. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and immediately quench the reaction by adding a fixed volume of cold quenching solution. This stops any further degradation.
-
Centrifuge the quenched samples to precipitate any proteins or salts.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B should be used to elute S-(2-oxopentadecyl)-CoA.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.
-
Parent Ion (Q1): The [M+H]⁺ of S-(2-oxopentadecyl)-CoA (m/z ~992.9).
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate group (a loss of 507 Da).[4]
-
-
Monitor the corresponding MRM transition for the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for S-(2-oxopentadecyl)-CoA and the internal standard at each time point for each condition.
-
Calculate the peak area ratio (S-(2-oxopentadecyl)-CoA / Internal Standard).
-
Normalize the peak area ratios at each time point to the T0 sample (set to 100%).
-
Plot the percentage of remaining S-(2-oxopentadecyl)-CoA against time for each condition.
-
From this data, the degradation rate and half-life (t½) under each condition can be calculated.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of stability data for S-(2-oxopentadecyl)-CoA under various conditions, as would be generated from the protocol above.
| Condition | Half-life (t½) in hours |
| pH | |
| pH 4.0 at 25°C | > 48 |
| pH 7.4 at 25°C | > 48 |
| pH 9.0 at 25°C | ~ 36 |
| Temperature | |
| 4°C at pH 7.4 | > 72 |
| 25°C at pH 7.4 | > 48 |
| 37°C at pH 7.4 | ~ 40 |
Note: This is hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of S-(2-oxopentadecyl)-CoA.
Caption: Potential (slow) degradation pathways for S-(2-oxopentadecyl)-CoA.
References
- 1. We are upgrading our site. Visit after sometime. [pharmasop.in]
- 2. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic cleavage of thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oxidation of thiols by flavoprotein oxidases: a biocatalytic route to reactive thiocarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with S-(2-oxopentadecyl)-coenzyme A
Welcome to the technical support center for S-(2-oxopentadecyl)-coenzyme A. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome challenges during your experiments, with a focus on addressing solubility issues.
Troubleshooting Guides
Issue: Difficulty Dissolving S-(2-oxopentadecyl)-coenzyme A
S-(2-oxopentadecyl)-coenzyme A, a long-chain fatty acyl-CoA analog, can be challenging to dissolve directly in aqueous buffers due to its hydrophobic acyl chain. The following guide provides systematic approaches to improve its solubility.
Recommended Solubilization Protocol
For researchers encountering solubility issues, the following detailed protocol is recommended as a starting point.
Protocol ID: SP-001 Version: 1.0
Objective: To prepare a clear, usable stock solution of S-(2-oxopentadecyl)-coenzyme A.
Materials:
-
S-(2-oxopentadecyl)-coenzyme A (powder)
-
Solvent of choice (e.g., a mixture of Chloroform:Methanol:Water (C:M:W) in an 80:20:2 ratio)[1][2][3]
-
Inert gas (e.g., nitrogen or argon)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Allow the vial of powdered S-(2-oxopentadecyl)-coenzyme A to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of the C:M:W (80:20:2) solvent to the vial to achieve the target concentration.
-
Inert Gas Purge: Briefly purge the vial with an inert gas to displace oxygen and minimize potential oxidation of the molecule.
-
Initial Mixing: Tightly cap the vial and vortex gently for 30 seconds to disperse the powder.
-
Sonication: Place the vial in a water bath sonicator. Sonicate in short bursts of 1-2 minutes, allowing the vial to cool in between to prevent degradation from excessive heat.
-
Visual Inspection: After each sonication burst, visually inspect the solution for clarity. Continue sonication until the solution is clear and free of visible particulates.
-
Storage: For immediate use, the solution can be kept at 2-8°C for up to 24 hours. For longer-term storage, it is recommended to aliquot the solution into separate vials, purge with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Solvent System Comparison
The choice of solvent is critical for successfully dissolving long-chain fatty acyl-CoA analogs. Below is a summary of potential solvent systems.
| Solvent System | Composition (v/v) | Expected Solubility | Notes |
| Water | 100% | Poor | Not recommended for initial solubilization of high concentrations. |
| Methanol:Water | 50:50 | Moderate | May require heating or sonication.[1][2][3] |
| Chloroform:Methanol:Water | 80:20:2 | Good | A common starting point for long-chain fatty acyl-CoAs.[1][2][3] |
| Chloroform:Methanol:Water | 65:25:4 | Good | An alternative mixture that can also be effective.[1][2][3] |
| DMSO:Water | Variable | Moderate to Good | A mixture of water and dimethylsulfoxide (DMSO) can be used.[4] |
Frequently Asked Questions (FAQs)
Q1: What is S-(2-oxopentadecyl)-coenzyme A and what is its primary application?
A: S-(2-oxopentadecyl)-coenzyme A is a non-hydrolyzable analog of myristoyl-CoA.[5][6] Its key feature is the replacement of the typical thioester bond with a more stable thioether linkage, making it resistant to cleavage by enzymes like N-myristoyltransferase (NMT).[5] Consequently, it acts as a potent inhibitor of NMT and is a valuable tool for studying protein N-myristoylation and its role in cellular signaling pathways.[5][6]
Q2: I've dissolved the compound, but my downstream enzymatic assay is not working. What could be the issue?
A: Several factors could be at play:
-
Solvent Interference: The organic solvents used to dissolve S-(2-oxopentadecyl)-coenzyme A may interfere with your enzyme's activity. It is crucial to ensure the final concentration of the organic solvent in your assay is low and does not inhibit the enzyme. A solvent-only control is recommended.
-
Compound Instability: Long-chain fatty acyl-CoAs can be unstable in aqueous solutions, degrading over time.[1][3] It is advisable to use freshly prepared solutions or freshly thawed aliquots for your experiments.
-
Micelle Formation: At higher concentrations, long-chain fatty acyl-CoAs can form micelles, which may affect their availability to the enzyme.
Q3: What are the recommended storage conditions for S-(2-oxopentadecyl)-coenzyme A?
A:
-
Powder: Store the powdered form at -20°C for long-term stability, where it should be stable for at least one year.[1][2][3]
-
In Solution: Aqueous solutions are not recommended for long-term storage as fatty acyl-CoAs can degrade rapidly.[1][3] If you must store it in solution, prepare aliquots in a suitable organic solvent mixture, purge with an inert gas, and store at -20°C or -80°C. Use these aliquots within a short period after thawing and avoid multiple freeze-thaw cycles.
Q4: Can I use heat to dissolve S-(2-oxopentadecyl)-coenzyme A?
A: Gentle heating can be used in conjunction with sonication to aid dissolution. However, excessive or prolonged heating should be avoided as it can lead to the degradation of the compound. If you choose to use heat, do so cautiously and in short intervals.
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart outlining the recommended steps for dissolving S-(2-oxopentadecyl)-coenzyme A.
Inhibition of N-Myristoyltransferase Signaling Pathway
Caption: Diagram illustrating the inhibitory effect of S-(2-oxopentadecyl)-coenzyme A on the N-myristoylation pathway.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 6. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in NMT inhibition assays with S-(2-oxopentadecyl)-CoA
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using S-(2-oxopentadecyl)-CoA (O-P-CoA) in N-myristoyltransferase (NMT) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is S-(2-oxopentadecyl)-CoA and how does it inhibit NMT?
A: S-(2-oxopentadecyl)-CoA (O-P-CoA) is a potent inhibitor of N-myristoyltransferase (NMT).[1][2] It is a non-hydrolyzable analog of the natural substrate, myristoyl-CoA.[1] Unlike myristoyl-CoA, which has a thioester bond, O-P-CoA possesses a stable thioether linkage.[1] This structural difference allows it to bind tightly to the NMT active site without being transferred to the peptide substrate, effectively blocking the enzyme's catalytic activity.[1] The mechanism of action is the blockage of the NMT reaction at the stage of the acyl-CoA-NMT-peptide complex.[1]
Q2: I am observing no inhibition or significantly weaker inhibition than expected. What are the possible causes?
A: This is a common issue that can stem from several factors. The primary areas to investigate are the integrity of your reagents, the assay conditions, and potential interference with your detection system. It is crucial to systematically verify each component of the experiment. For a step-by-step guide, please refer to the Troubleshooting Guide for No or Weak Inhibition .
Q3: My experimentally determined IC50 value is much higher than the reported Ki value for O-P-CoA. Why would this occur?
A: A discrepancy between your IC50 and the literature Ki value (approx. 24 nM) can arise from several factors:[1]
-
Assay Conditions: IC50 values are highly dependent on experimental conditions, particularly the concentration of the competing substrate (myristoyl-CoA).[3] According to the Cheng-Prusoff equation, a higher substrate concentration will lead to a higher apparent IC50 value.
-
Enzyme Concentration: If the concentration of NMT in your assay is high relative to the inhibitor's dissociation constant (Ki), you may be in a "stoichiometric" or "tight-binding" inhibition regime.[4] In this scenario, a significant fraction of the inhibitor is bound to the enzyme, and the IC50 will be closer to half the enzyme concentration rather than the true Ki.[4]
-
Reagent Purity/Activity: The purity of the O-P-CoA and the specific activity of your NMT enzyme preparation can affect the results.
Q4: My dose-response curve is unusually steep (Hill slope > 1.5). What does this indicate?
A: A steep dose-response curve is often a sign of stoichiometric inhibition, as described in the previous question.[4] This occurs when the enzyme concentration is significantly higher than the inhibitor's dissociation constant (Ki).[4] In this case, the inhibition is driven by the direct binding of the inhibitor to the enzyme in a 1:1 ratio, rather than a dynamic equilibrium, resulting in a sharp transition from no inhibition to full inhibition over a narrow concentration range.[4] Consider reducing the enzyme concentration in your assay if possible.
Q5: O-P-CoA is potent in my biochemical assay, but it shows little to no activity in my cell-based assay. What could be the reason?
A: This is a frequent challenge when translating results from in vitro to cellular environments. Several factors could be responsible:
-
Cell Permeability: O-P-CoA is a large and charged molecule, which may have poor permeability across the cell membrane. Peptidomimetic NMT inhibitors, for instance, are often inactive in vivo due to their inability to penetrate cellular membranes.[5]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Intracellular Stability: The compound could be rapidly metabolized or degraded within the cell.
-
Off-Target Effects: At the concentrations required for cellular activity, the compound might induce cytotoxicity through mechanisms unrelated to NMT inhibition, masking any specific effects.[6]
For a more detailed analysis, see the Troubleshooting Guide for Biochemical vs. Cellular Activity .
Q6: I'm observing significant cytotoxicity that doesn't seem to correlate with known effects of NMT inhibition. Could this be an off-target effect?
A: Yes, this is a distinct possibility. While O-P-CoA is a valuable tool for studying NMT, like any chemical probe, it can have off-target effects, especially at higher concentrations.[6] High concentrations of lipid-like molecules can interfere with general lipid metabolism or membrane integrity.[6] To investigate this, it is recommended to include control experiments, such as using a structurally related but inactive analog or employing a secondary, structurally distinct NMT inhibitor to see if the same phenotype is produced.
Q7: My reaction progress curves are non-linear, even when I expect the reaction to be in the initial linear range. Why is this happening?
A: Non-linear reaction progress curves can be diagnostic of specific inhibition mechanisms.
-
Product Inhibition: The products of the NMT reaction, Coenzyme A (CoA) and the myristoylated peptide, can themselves be inhibitors of the enzyme. As these products accumulate, the reaction rate slows down, causing non-linearity.[7][8]
-
Slow-Binding Inhibition: The inhibitor may bind slowly to the enzyme, resulting in a time-dependent increase in inhibition. This is characterized by a curve in the reaction progress under conditions where the uninhibited reaction is linear.[3]
-
Enzyme Instability: Ensure your NMT enzyme is stable under the assay conditions for the duration of the experiment.[3]
Quantitative Data Summary
The following table summarizes the reported kinetic parameter for S-(2-oxopentadecyl)-CoA against N-myristoyltransferase.
| Inhibitor | Parameter | Value | Target Enzyme | Reference |
| S-(2-oxopentadecyl)-CoA | Ki | 24 nM | NMT | [1] |
Diagrams and Visual Guides
NMT Catalysis and Inhibition Pathway
Caption: NMT catalytic cycle and its competitive inhibition by S-(2-oxopentadecyl)-CoA.
Troubleshooting Logic: No or Weak Inhibition
Caption: A logical workflow for troubleshooting experiments with no or weak NMT inhibition.
Troubleshooting Logic: Biochemical vs. Cellular Activity
Caption: A logical guide to diagnosing discrepancies between biochemical and cellular assay results.
Detailed Experimental Protocols
Protocol 1: Standard NMT Activity Assay (Fluorogenic)
This protocol is adapted from fluorogenic assays that detect the release of free Coenzyme A (CoA-SH) as a byproduct of the myristoylation reaction.[9][10][11]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., from pp60src: GSNKSKPK)[12]
-
S-(2-oxopentadecyl)-CoA (O-P-CoA)
-
Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100[11]
-
Thiol-reactive fluorogenic probe (e.g., ThioGlo™ or CPM)
-
DMSO for inhibitor dilution
-
Black, flat-bottom 96-well or 384-well microplate
-
Plate reader with fluorescence capabilities
Workflow Diagram:
Caption: Step-by-step workflow for a fluorogenic NMT inhibition assay.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of O-P-CoA in DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., < 1%).
-
Reaction Setup:
-
Reaction Initiation: Start the reaction by adding a pre-mixed solution of myristoyl-CoA and peptide substrate. Final concentrations should be at or near their respective Km values (e.g., 4 µM each).[9][11]
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes), protected from light.[12]
-
Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your chosen probe.
-
Data Analysis:
-
Subtract the signal from negative control wells (no enzyme) from all other wells.
-
Calculate the percent inhibition for each O-P-CoA concentration relative to the positive control (DMSO only).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol assesses the effect of O-P-CoA on the metabolic activity of cultured cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line sensitive to NMT inhibition (e.g., B-cell lymphoma lines)[9]
-
Complete cell culture medium
-
S-(2-oxopentadecyl)-CoA (O-P-CoA)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth overnight in a humidified incubator.
-
Compound Treatment: Prepare serial dilutions of O-P-CoA in complete cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Return the plate to the incubator and treat the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
-
Detection: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the absorbance values to the vehicle control wells to calculate the percent viability for each inhibitor concentration.
-
Plot percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 2. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 6. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative full time course analysis of nonlinear enzyme cycling kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of S-(2-oxopentadecyl)-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of S-(2-oxopentadecyl)-CoA during experiments.
Frequently Asked Questions (FAQs)
Q1: What is S-(2-oxopentadecyl)-CoA and what is its primary application?
S-(2-oxopentadecyl)-CoA is a non-hydrolyzable analog of myristoyl-CoA. Its primary application is as a potent and specific inhibitor of N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristate from myristoyl-CoA to the N-terminal glycine of a variety of proteins. This inhibition allows for the study of protein myristoylation and its role in cellular signaling pathways.
Q2: What causes non-specific binding of S-(2-oxopentadecyl)-CoA?
The non-specific binding of S-(2-oxopentadecyl)-CoA is primarily attributed to its hydrophobic pentadecyl chain and the charged CoA moiety. These properties can lead to interactions with various surfaces and macromolecules in an experimental system, including:
-
Plastic surfaces: The hydrophobic nature of polypropylene and polystyrene microplates and tubes can lead to the adsorption of the lipid portion of the molecule.
-
Proteins: The acyl chain can interact with hydrophobic pockets on proteins other than the intended target (NMT). The negatively charged CoA portion can also interact with positively charged residues on proteins.
-
Membranes: In cellular or cell lysate-based assays, the lipid chain can non-specifically intercalate into cellular membranes.
Q3: What are the common consequences of high non-specific binding?
High non-specific binding can lead to several experimental issues, including:
-
High background signal: This can mask the specific signal, reducing the assay's sensitivity and dynamic range.
-
Inaccurate determination of binding affinity and inhibitory constants (Ki, IC50): Non-specific binding can lead to an overestimation of the amount of inhibitor required to achieve a certain level of inhibition.
-
False positives or false negatives: In screening assays, high background can lead to the misinterpretation of results.
-
Poor reproducibility: Variable non-specific binding between experiments can lead to inconsistent results.
Troubleshooting Guides
Issue 1: High Background in NMT Activity Assays
High background in N-myristoyltransferase (NMT) activity assays can obscure the true signal and lead to inaccurate results. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Hydrophobic interactions with assay plates | Pre-treat plates with a blocking agent. | The long acyl chain of S-(2-oxopentadecyl)-CoA can bind non-specifically to the hydrophobic surfaces of microplates. Pre-incubation with a blocking agent will saturate these sites. |
| Use low-binding microplates. | Commercially available low-binding plates are treated to have a more hydrophilic surface, reducing the adsorption of hydrophobic molecules. | |
| Non-specific binding to non-target proteins | Include a blocking protein in the assay buffer. | Proteins like Bovine Serum Albumin (BSA) or casein can bind to non-specific sites on other proteins in the assay, preventing S-(2-oxopentadecyl)-CoA from binding there. |
| Optimize the concentration of the blocking agent. | The optimal concentration of the blocking agent may need to be determined empirically. Start with a standard concentration (e.g., 0.1% BSA) and titrate up or down. | |
| Ionic interactions | Adjust the salt concentration of the assay buffer. | Increasing the ionic strength of the buffer (e.g., with 50-150 mM NaCl) can help to disrupt non-specific electrostatic interactions. |
| Presence of detergents | Include a non-ionic detergent in the assay buffer. | A low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can help to solubilize S-(2-oxopentadecyl)-CoA and prevent its aggregation and non-specific binding. |
Issue 2: Poor Reproducibility in Inhibition Assays
Inconsistent results in NMT inhibition assays using S-(2-oxopentadecyl)-CoA can be frustrating. The following guide addresses potential sources of variability.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Variable non-specific binding | Consistently use the same batch and type of assay plates and reagents. | Different batches of plates or reagents can have slightly different properties, leading to variations in non-specific binding. |
| Ensure thorough mixing of all components. | Inadequate mixing can lead to localized high concentrations of S-(2-oxopentadecyl)-CoA, which may increase non-specific binding. | |
| Incomplete solubilization of S-(2-oxopentadecyl)-CoA | Prepare fresh stock solutions and vortex thoroughly before use. | S-(2-oxopentadecyl)-CoA can be prone to aggregation. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the assay buffer. |
| Briefly sonicate the stock solution if necessary. | Sonication can help to break up any small aggregates that may have formed. | |
| Assay timing and temperature fluctuations | Maintain consistent incubation times and temperatures. | Binding kinetics are temperature-dependent. Ensure all incubation steps are performed at the same temperature for the same duration across all experiments. |
Experimental Protocols
Protocol 1: N-Myristoyltransferase (NMT) Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of S-(2-oxopentadecyl)-CoA on NMT.
Materials:
-
Recombinant human NMT1
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide with an N-terminal glycine)
-
S-(2-oxopentadecyl)-CoA
-
Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA
-
Blocking Buffer: Assay Buffer containing 0.1% (w/v) Bovine Serum Albumin (BSA) and 0.01% (v/v) Tween-20
-
Detection Reagent (e.g., a fluorescent probe that reacts with free CoA)
-
96-well low-binding black microplate
Procedure:
-
Plate Preparation: Add 50 µL of Blocking Buffer to each well of the microplate and incubate for 1 hour at room temperature to block non-specific binding sites.
-
Reagent Preparation:
-
Prepare a serial dilution of S-(2-oxopentadecyl)-CoA in Blocking Buffer.
-
Prepare a solution of NMT1 in Blocking Buffer.
-
Prepare a solution of the peptide substrate in Blocking Buffer.
-
Prepare a solution of myristoyl-CoA in Blocking Buffer.
-
-
Assay Reaction:
-
Aspirate the Blocking Buffer from the plate.
-
Add 20 µL of the S-(2-oxopentadecyl)-CoA serial dilutions to the appropriate wells.
-
Add 20 µL of the NMT1 solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a 10 µL mixture of the peptide substrate and myristoyl-CoA.
-
-
Detection:
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Plot the signal as a function of the S-(2-oxopentadecyl)-CoA concentration and fit the data to a suitable model to determine the IC50 value.
-
Data Presentation
The following table summarizes typical concentrations of blocking agents and additives used to minimize non-specific binding in biochemical assays. The optimal concentration for a specific assay should be determined empirically.
| Agent | Typical Concentration Range | Primary Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Blocks non-specific protein and hydrophobic binding sites. |
| Casein | 0.5 - 5% (w/v) | Blocks non-specific protein and hydrophobic binding sites. |
| Normal Serum | 1 - 10% (v/v) | Contains a mixture of proteins that block non-specific sites. |
| Tween-20 | 0.01 - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions and prevents aggregation. |
| Triton X-100 | 0.01 - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions and prevents aggregation. |
| Sodium Chloride (NaCl) | 50 - 200 mM | Reduces non-specific electrostatic interactions. |
Visualizations
Caption: Workflow for an NMT inhibition assay using S-(2-oxopentadecyl)-CoA.
Caption: Troubleshooting logic for addressing high non-specific binding.
Cell permeability issues with S-(2-oxopentadecyl)-coenzyme A
Welcome to the technical support center for S-(2-oxopentadecyl)-coenzyme A (S-2-OP-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is S-(2-oxopentadecyl)-coenzyme A and what is its primary mechanism of action?
S-(2-oxopentadecyl)-coenzyme A is a non-hydrolyzable analog of myristoyl-CoA. Its key structural feature is the replacement of the typical thioester linkage with a more stable ketone group.[1] This modification makes it resistant to cleavage by enzymes that would normally process myristoyl-CoA.[1]
Its primary mechanism of action is the potent inhibition of N-myristoyltransferase (NMT).[2][3] NMT is an enzyme that attaches a myristoyl group to the N-terminal glycine of many cellular proteins, a process crucial for their proper function and localization.[1] S-2-OP-CoA blocks the NMT reaction at the stage of the acyl-CoA-NMT-peptide complex, preventing the transfer of the lipid moiety to the protein substrate.[1]
Q2: What are the main applications of S-(2-oxopentadecyl)-coenzyme A in research?
The primary application of S-2-OP-CoA is to study the role of N-myristoylation in various cellular processes. By inhibiting NMT, researchers can investigate the functional consequences of blocking this post-translational modification on specific proteins and signaling pathways.[1] This is particularly relevant for studying signaling proteins, such as protein kinases and G-protein alpha subunits, that depend on myristoylation for their membrane association and activity.[1] It is also used to probe the involvement of myristoylation in pro-proliferative and oncogenic pathways.[1]
Q3: What is the reported inhibitory potency of S-(2-oxopentadecyl)-coenzyme A?
In vitro studies have shown that S-2-OP-CoA is a potent inhibitor of NMT, with a reported inhibitor dissociation constant (Ki) of 24 nM.[1]
Known Issues & Troubleshooting Guide
Issue 1: Suspected Poor Cell Permeability
A common challenge with acyl-CoA analogs like S-2-OP-CoA is their limited permeability across the cell membrane due to their size and charge. This can lead to a lack of observable effects in cell-based assays, even at concentrations that are effective in in vitro enzyme assays.
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time: Systematically test a wide range of concentrations (e.g., from low micromolar to high micromolar) and vary the incubation time. It's possible that higher concentrations or longer incubation times are needed to achieve a sufficient intracellular concentration.
-
Use a Permeabilizing Agent: For certain endpoint assays (e.g., those that don't require intact cell membranes at the time of measurement), a mild, transient permeabilization of the cells could be considered. However, this approach should be used with caution and validated to ensure it does not interfere with the biological process being studied.
-
Consider Alternative Delivery Methods: For targeted experiments, techniques like microinjection could be employed to deliver the compound directly into the cells.
-
Positive Controls: Always include a positive control for NMT inhibition that is known to be cell-permeable, if available. This will help to confirm that the downstream signaling pathway is responsive in your cell system.
-
Assess Cellular Uptake: If possible, use a labeled version of the compound (e.g., fluorescently or radiolabeled) to directly measure its uptake by the cells.
Issue 2: Compound Instability in Culture Media
Although S-2-OP-CoA is designed to be non-hydrolyzable by NMT, its stability in complex biological fluids like cell culture media over long incubation periods may be a concern.
Troubleshooting Steps:
-
Minimize Incubation Time: Use the shortest incubation time that is sufficient to elicit a biological response.
-
Replenish the Compound: For long-term experiments, consider replacing the media with freshly prepared S-2-OP-CoA at regular intervals.
-
Protect from Degradation: Ensure proper storage of the stock solution (as recommended by the manufacturer) and protect it from light and repeated freeze-thaw cycles.
Issue 3: Cytotoxicity at Higher Concentrations
Inhibition of N-myristoylation can affect a large number of cellular proteins, potentially leading to off-target effects and general cytotoxicity, which can confound the interpretation of experimental results.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration: Perform a dose-response experiment to determine the concentration range at which S-2-OP-CoA is cytotoxic to your specific cell line. Cell viability assays such as MTT or trypan blue exclusion can be used.
-
Work Below the Cytotoxic Threshold: Once the cytotoxic concentration is known, design your experiments to use concentrations that are effective at inhibiting NMT without causing significant cell death.
-
Monitor Cell Health: In all experiments, monitor the overall health and morphology of the cells to ensure that the observed effects are not simply a consequence of cytotoxicity.
Quantitative Data
The following table summarizes the available in vitro inhibitory data for S-2-OP-CoA against NMT. Note that these values are for purified enzyme systems and may not directly translate to cell-based assays. The optimal concentration for cellular experiments should be determined empirically.
| Parameter | Value | Source |
| Inhibitor Dissociation Constant (Ki) | 24 nM | [1] |
Illustrative In Vitro Inhibition of NMT1 by S-(2-Oxopentadecyl)-CoA
| Inhibitor Concentration (nM) | Apparent Km (µM) | Vmax (relative units) |
| 0 | 5.0 | 100 |
| 5 | 6.7 | 100 |
| 10 | 8.3 | 100 |
| 20 | 11.7 | 100 |
| 30 | 15.0 | 100 |
| 40 | 18.3 | 100 |
Note: The values in this table are illustrative and based on the competitive inhibition model for S-2-OP-CoA.[3]
Experimental Protocols
General Protocol for Cellular Assays with S-(2-oxopentadecyl)-coenzyme A
This protocol provides a general framework for treating cells with S-2-OP-CoA and assessing its effect on a downstream biological process. It should be adapted based on the specific cell line and endpoint being measured.
1. Cell Culture and Seeding:
- Culture your chosen cell line under standard conditions.
- Seed the cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, larger plates for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Allow the cells to adhere and recover for 24 hours.
2. Preparation of S-2-OP-CoA:
- Prepare a stock solution of S-2-OP-CoA in a suitable solvent (e.g., DMSO or water, as recommended by the manufacturer).
- On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. It is important to ensure that the final solvent concentration is consistent across all treatments, including the vehicle control, and is not toxic to the cells.
3. Treatment of Cells:
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of S-2-OP-CoA.
- Include a vehicle-only control (medium with the same concentration of the solvent used to dissolve S-2-OP-CoA).
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
4. Endpoint Analysis:
- After the incubation period, assess the effect of the treatment using your chosen assay. This could include:
- Western Blotting: To measure the levels of a specific protein or its post-translational modifications.
- Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
- Apoptosis Assays: (e.g., Caspase-3/7 activity, Annexin V staining) to measure programmed cell death.
- Immunofluorescence Microscopy: To observe changes in protein localization.
5. Data Analysis:
- Quantify the results from your endpoint analysis.
- Normalize the data to the vehicle control.
- If applicable, calculate IC50 values (the concentration of an inhibitor where the response is reduced by half).
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are dependent on N-myristoylation and are therefore likely to be affected by S-2-OP-CoA treatment.
Caption: General mechanism of NMT inhibition by S-(2-oxopentadecyl)-CoA.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 3. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
Technical Support Center: NMT Inhibition by S-(2-oxopentadecyl)-CoA
Welcome to the technical support center for researchers utilizing S-(2-oxopentadecyl)-CoA to study N-myristoyltransferase (NMT) inhibition in vivo. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in successfully confirming NMT inhibition in your research models.
Frequently Asked Questions (FAQs)
Q1: What is S-(2-oxopentadecyl)-CoA and how does it inhibit NMT?
S-(2-oxopentadecyl)-CoA is a potent and specific inhibitor of N-myristoyltransferase (NMT). It is a non-hydrolyzable analog of myristoyl-CoA, the natural substrate for NMT. The key structural feature is the replacement of the thioester linkage with a more stable thioether bond and the presence of a carbonyl group at the second carbon of the pentadecyl chain.[1] This modification allows it to bind to the NMT active site without being transferred to a substrate protein. The proposed mechanism of action is the blockage of the NMT reaction at the stage of the acyl-CoA-NMT-peptide complex, effectively halting the myristoylation process.[1]
Q2: What are the expected phenotypic outcomes of NMT inhibition in vivo?
Inhibition of NMT can lead to a range of cellular effects due to the importance of myristoylation for the function of numerous proteins involved in signaling and cellular structure. Observed phenotypes in various models include:
-
Cell Cycle Arrest: Inhibition of NMT can cause cells to accumulate in the G1 phase of the cell cycle.[2]
-
Induction of ER Stress and Unfolded Protein Response: The disruption of normal protein function due to lack of myristoylation can lead to endoplasmic reticulum (ER) stress.[2][3]
-
Apoptosis: Prolonged or potent NMT inhibition can induce programmed cell death.[2][4]
-
Inhibition of Tumor Growth and Metastasis: In cancer models, NMT inhibition has been shown to suppress tumor progression.[3][5]
-
Developmental Defects: Genetic knockout of NMT in model organisms can lead to severe developmental arrest.[6]
Q3: How can I deliver S-(2-oxopentadecyl)-CoA to my in vivo model?
The delivery of a coenzyme A analog like S-(2-oxopentadecyl)-CoA in vivo can be challenging due to its size and charge, which may limit cell permeability. Direct administration routes such as intravenous, intraperitoneal, or subcutaneous injections are typically employed. The formulation of the compound may need to be optimized to improve its stability and bioavailability. Encapsulation in liposomes or other nanocarriers could be a potential strategy to enhance cellular uptake, although specific protocols for S-(2-oxopentadecyl)-CoA are not widely published.
Q4: Are there known off-target effects of S-(2-oxopentadecyl)-CoA?
While S-(2-oxopentadecyl)-CoA is designed as a specific NMT inhibitor, the potential for off-target effects should always be considered in in vivo studies. As a myristoyl-CoA analog, it could potentially interact with other enzymes that utilize acyl-CoAs. It is crucial to include appropriate controls in your experiments to distinguish between on-target NMT inhibition and other potential effects. Comparing the observed phenotype with that of structurally different NMT inhibitors or with genetic knockdown of NMT can help validate the on-target activity of S-(2-oxopentadecyl)-CoA.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable phenotype after administration of S-(2-oxopentadecyl)-CoA. | 1. Inadequate Dose or Bioavailability: The concentration of the inhibitor reaching the target tissues may be insufficient. 2. Rapid Clearance: The compound may be quickly metabolized or cleared from circulation. 3. Cell/Tissue Specificity: The targeted cells or tissues may have lower NMT activity or be less sensitive to its inhibition. 4. Compensatory Mechanisms: The biological system may have redundant pathways that compensate for the loss of NMT activity. | 1. Perform a dose-response study to determine the optimal concentration. Consider alternative delivery routes or formulations to improve bioavailability. 2. Conduct pharmacokinetic studies to assess the stability and half-life of the compound in vivo. 3. Assess NMT1 and NMT2 expression levels in your target tissue. Some cell types may be more reliant on N-myristoylation than others. 4. Investigate potential compensatory pathways through transcriptomic or proteomic analysis. |
| High toxicity or off-target effects observed. | 1. Dose is too high. 2. Non-specific binding to other acyl-CoA utilizing enzymes. 3. Contaminants in the inhibitor preparation. | 1. Reduce the administered dose and perform a toxicity study. 2. Use a structurally unrelated NMT inhibitor as a control to see if the same toxic effects are observed. Employ quantitative proteomics to identify proteins with altered expression or modification that are not known NMT substrates. 3. Ensure the purity of your S-(2-oxopentadecyl)-CoA stock. |
| Inconsistent results between experiments. | 1. Variability in inhibitor preparation and administration. 2. Biological variability in the animal model. 3. Inconsistent timing of sample collection and analysis. | 1. Prepare fresh inhibitor solutions for each experiment and ensure consistent administration technique. 2. Increase the number of animals per group to account for biological variation. Ensure animals are age and sex-matched. 3. Standardize the time points for inhibitor administration, sample collection, and subsequent analysis. |
| Difficulty in detecting changes in protein myristoylation. | 1. Low abundance of the target myristoylated protein. 2. Inefficient metabolic labeling. 3. Suboptimal antibody for immunoprecipitation or western blotting. 4. Mass spectrometry sensitivity is too low. | 1. Choose a known, abundant NMT substrate as a positive control for your initial experiments. 2. Optimize the concentration and incubation time of the myristic acid analog (e.g., azidododecanoic acid). 3. Validate your antibodies for specificity and sensitivity. 4. Optimize your sample preparation and mass spectrometry parameters for the detection of myristoylated peptides. Consider using targeted proteomics approaches. |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling with Azidododecanoic Acid to Confirm NMT Inhibition
This protocol describes how to metabolically label myristoylated proteins in vivo using an azide-containing myristic acid analog to assess the efficacy of S-(2-oxopentadecyl)-CoA.
Materials:
-
S-(2-oxopentadecyl)-CoA
-
12-Azidododecanoic acid (12-ADA)
-
Animal model (e.g., mice)
-
Vehicle for inhibitor and 12-ADA administration
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore, copper (II) sulfate, reducing agent)
-
Streptavidin beads (for enrichment)
-
SDS-PAGE and western blotting reagents
-
Antibodies against a known myristoylated protein (e.g., c-Src) and loading control (e.g., GAPDH)
Procedure:
-
Animal Treatment:
-
Acclimatize animals to experimental conditions.
-
Administer S-(2-oxopentadecyl)-CoA or vehicle to control and experimental groups at the desired concentration and route.
-
At a specified time post-inhibitor treatment, administer 12-ADA to all animals. The timing and dose of both the inhibitor and 12-ADA should be optimized in pilot studies.
-
-
Tissue Harvest and Lysis:
-
At the end of the treatment period, euthanize the animals and harvest the target tissues.
-
Immediately homogenize the tissues in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates.
-
-
Click Chemistry Reaction:
-
To an equal amount of protein lysate from each sample, add the click chemistry reaction cocktail containing an alkyne-biotin or alkyne-fluorophore probe.
-
Incubate the reaction as recommended by the manufacturer of the click chemistry reagents.
-
-
Analysis of Myristoylation:
-
Western Blotting (with fluorescent probe): If an alkyne-fluorophore was used, resolve the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescent gel scanner. A decrease in fluorescence intensity in the inhibitor-treated group compared to the control indicates NMT inhibition.
-
Enrichment and Western Blotting (with biotin probe): If an alkyne-biotin probe was used, incubate the lysates with streptavidin beads to enrich for biotinylated (i.e., myristoylated) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze them by western blotting using an antibody against a known NMT substrate. A reduced signal in the inhibitor-treated group confirms NMT inhibition.
-
Protocol 2: Quantitative Proteomics for Global Analysis of NMT Substrate Myristoylation
This protocol provides a workflow for the global, quantitative analysis of protein myristoylation in response to S-(2-oxopentadecyl)-CoA treatment in vivo.
Materials:
-
Same as Protocol 1, using 12-ADA and alkyne-biotin.
-
Reagents for in-solution or on-bead protein digestion (e.g., trypsin).
-
Reagents for peptide desalting (e.g., C18 spin columns).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Software for quantitative proteomics data analysis.
Procedure:
-
Animal Treatment and Protein Extraction: Follow steps 1 and 2 from Protocol 1.
-
Metabolic Labeling and Enrichment:
-
Perform metabolic labeling with 12-ADA.
-
Perform the click chemistry reaction with alkyne-biotin.
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Protein Digestion:
-
Perform on-bead digestion of the enriched proteins with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a quantitative proteomics software to identify and quantify the peptides from the control and inhibitor-treated groups.
-
Look for proteins that show a significant decrease in abundance in the inhibitor-treated sample. These are potential substrates of NMT whose myristoylation has been inhibited by S-(2-oxopentadecyl)-CoA.
-
Data Presentation
Table 1: Quantitative Analysis of NMT Substrate Myristoylation
| Protein | Function | Fold Change (Inhibitor/Control) | p-value |
| Known Substrates | |||
| c-Src | Tyrosine kinase | 0.25 | <0.01 |
| GNAI1 | G-protein alpha subunit | 0.31 | <0.01 |
| ARF1 | ADP-ribosylation factor 1 | 0.45 | <0.05 |
| Novel Putative Substrates | |||
| Protein X | Signal transduction | 0.38 | <0.05 |
| Protein Y | Membrane trafficking | 0.52 | <0.05 |
Visualizations
References
- 1. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 2. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMT1 inhibition modulates breast cancer progression through stress-triggered JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]
- 6. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthetic S-(2-oxopentadecyl)-CoA
Welcome to the technical support center for synthetic S-(2-oxopentadecyl)-CoA. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is S-(2-oxopentadecyl)-CoA and what is its primary application?
A1: S-(2-oxopentadecyl)-CoA is a synthetic, non-hydrolyzable analog of myristoyl-CoA.[1][2] Its key structural feature is the replacement of the labile thioester linkage found in myristoyl-CoA with a stable thioether bond.[2] This modification makes it resistant to cleavage by enzymes that would normally process myristoyl-CoA. Its primary application is as a potent and specific inhibitor of N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to the N-terminal glycine of a variety of cellular proteins.[1] By inhibiting NMT, S-(2-oxopentadecyl)-CoA serves as a valuable tool to study the roles of protein N-myristoylation in various cellular processes.
Q2: What are the common causes of batch-to-batch variability with synthetic S-(2-oxopentadecyl)-CoA?
A2: Batch-to-batch variability of synthetic S-(2-oxopentadecyl)-CoA can arise from several factors, primarily related to its chemical synthesis and purification. Coenzyme A and its analogs are complex molecules that are sensitive to pH, temperature, and oxidation.[3] Potential sources of variability include:
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Purity of starting materials: The quality of Coenzyme A and the alkylating agent can significantly impact the final product's purity.
-
Incomplete reactions or side reactions: The multi-step synthesis can lead to the formation of structurally related impurities.
-
Inefficient purification: Residual reactants, byproducts, or solvents from the synthesis can interfere with experimental results.
-
Degradation during storage: Improper storage conditions (e.g., exposure to oxygen, basic pH, or elevated temperatures) can lead to the degradation of the molecule.[4]
Q3: How can I assess the quality and concentration of my S-(2-oxopentadecyl)-CoA batch?
A3: A multi-pronged analytical approach is recommended to ensure the quality and concentration of your S-(2-oxopentadecyl)-CoA batch.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at 260 nm for the adenine moiety) is a standard method to assess the purity of Coenzyme A analogs. A high-quality batch should exhibit a single major peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique confirms the identity of the compound by providing its molecular weight and fragmentation pattern. It is also highly sensitive for detecting impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can provide detailed structural information and confirm the integrity of the molecule, including the pantetheine arm and the pyrophosphate linkage.[7][8][9]
-
UV-Vis Spectrophotometry: The concentration of S-(2-oxopentadecyl)-CoA solutions can be determined by measuring the absorbance at 260 nm, using the extinction coefficient of Coenzyme A.
Q4: What are the recommended storage conditions for S-(2-oxopentadecyl)-CoA?
A4: To ensure stability and prevent degradation, S-(2-oxopentadecyl)-CoA should be stored as a lyophilized powder at -20°C or colder. For preparing stock solutions, use a slightly acidic buffer (pH 5-6) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions of Coenzyme A analogs are susceptible to hydrolysis at basic pH and oxidation.[3][4] The use of reducing agents like dithiothreitol (DTT) is generally not necessary for the stable thioether linkage in S-(2-oxopentadecyl)-CoA but may be considered if oxidation of the adenine ring is a concern.
Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent N-myristoyltransferase (NMT) Inhibition Assay Results
Problem: You are observing significant variability in the IC50 values of S-(2-oxopentadecyl)-CoA between different batches or experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Purity Differences | 1. Re-evaluate Batch Purity: Analyze different batches side-by-side using HPLC and LC-MS/MS to check for variations in purity and the presence of impurities. Even small amounts of highly potent impurities can affect kinetic estimates.[10] 2. Procure a New, High-Purity Batch: If significant differences are found, obtain a new batch with a certificate of analysis detailing its purity. |
| Compound Degradation | 1. Check Storage Conditions: Ensure the compound has been stored correctly (lyophilized at -20°C or colder, stock solutions in acidic buffer at -80°C). 2. Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh solutions from the lyophilized powder for each set of experiments. |
| Assay Conditions | 1. Standardize Protocols: Ensure that all assay parameters (buffer composition, pH, temperature, incubation times, enzyme and substrate concentrations) are consistent across all experiments.[11] 2. Control for Solvent Effects: If using a co-solvent like DMSO to dissolve the inhibitor, keep its final concentration constant across all wells and include a solvent-only control. |
| Enzyme Activity Variation | 1. Use a Consistent Enzyme Source: Use the same batch and preparation of recombinant NMT for all related experiments. 2. Verify Enzyme Activity: Before each experiment, perform a control reaction to ensure the enzyme is active and the assay is performing as expected. |
Troubleshooting Guide 2: Unexpected Peaks in HPLC or LC-MS Analysis
Problem: Your analytical data for a batch of S-(2-oxopentadecyl)-CoA shows multiple peaks, suggesting the presence of impurities.
Potential Impurities and Their Identification:
| Potential Impurity | Identification Method | Potential Impact on Experiments |
| Unreacted Coenzyme A (CoA-SH) | HPLC (earlier retention time than the product), LC-MS/MS (MW ~767.5 g/mol ) | May compete with the inhibitor for binding to NMT, leading to an underestimation of the inhibitor's potency. |
| Coenzyme A Disulfide (CoA-S-S-CoA) | HPLC (different retention time), LC-MS/MS (MW ~1533 g/mol ) | Generally considered inactive as an NMT inhibitor but indicates improper handling and potential for other degradation products. |
| Incomplete alkylation products | LC-MS/MS (unexpected molecular weights) | May have partial or no inhibitory activity, leading to a lower apparent potency of the batch. |
| Degradation Products (e.g., hydrolyzed CoA) | HPLC (multiple early-eluting peaks), LC-MS/MS (fragments of the CoA molecule) | Will lead to an overestimation of the active compound's concentration if quantification is based on UV absorbance at 260 nm, resulting in inaccurate IC50 values. |
Data Presentation
Table 1: Hypothetical Analytical Data for "High-Quality" vs. "Problematic" Batches of S-(2-oxopentadecyl)-CoA
| Parameter | "High-Quality" Batch (A) | "Problematic" Batch (B) |
| Appearance | White to off-white lyophilized powder | Yellowish, slightly gummy solid |
| Purity by HPLC (260 nm) | >98% (single major peak) | ~85% (major peak with several smaller peaks) |
| LC-MS (m/z [M-H]-) | 990.3 (observed), 990.3 (expected) | 990.3 (major), other significant ions present |
| NMT Inhibition (IC50) | ~25 nM | >100 nM (shallow dose-response curve) |
Experimental Protocols
Protocol 1: HPLC Analysis of S-(2-oxopentadecyl)-CoA Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve a small amount of the lyophilized powder in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: A high-quality batch should show a single major peak with a retention time characteristic for a long-chain acyl-CoA. The presence of multiple peaks indicates impurities.
Protocol 2: N-myristoyltransferase (NMT) Inhibition Assay
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100.
-
Reagents:
-
Recombinant human NMT1.
-
Myristoyl-CoA (substrate).
-
Peptide substrate (e.g., a peptide with an N-terminal glycine).
-
S-(2-oxopentadecyl)-CoA (inhibitor) stock solution in assay buffer or a suitable solvent (e.g., DMSO, ensuring final concentration is <1%).
-
-
Procedure: a. Prepare serial dilutions of S-(2-oxopentadecyl)-CoA in the assay buffer. b. In a 96-well plate, add the NMT enzyme and the inhibitor dilutions. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate. d. Incubate for 30-60 minutes at 30°C. e. Stop the reaction and measure the output. The detection method will depend on the assay format (e.g., radioactivity, fluorescence, or luminescence-based detection of CoA release).
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
References
- 1. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. neolab.de [neolab.de]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iscrm.uw.edu [iscrm.uw.edu]
- 10. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
S-(2-oxopentadecyl)-coenzyme A degradation pathways and prevention
Welcome to the technical support center for S-(2-oxopentadecyl)-coenzyme A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, stability, and application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is S-(2-oxopentadecyl)-coenzyme A and what is its primary application?
A1: S-(2-oxopentadecyl)-coenzyme A is a synthetic, non-hydrolyzable analog of myristoyl-coenzyme A.[1][2] Its key structural feature is the replacement of the chemically labile thioester bond found in myristoyl-CoA with a stable thioether linkage.[3] This modification makes it resistant to enzymatic cleavage by acyltransferases.[3] Its primary application is as a potent competitive inhibitor of N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a variety of proteins.[1][2]
Q2: I am looking for the metabolic degradation pathway of S-(2-oxopentadecyl)-coenzyme A. Where can I find this information?
A2: S-(2-oxopentadecyl)-coenzyme A is designed to be resistant to enzymatic degradation. The thioether bond is not readily cleaved by enzymes that typically process acyl-CoA molecules.[3] Therefore, it does not have a conventional metabolic degradation pathway. The relevant concern for researchers is its chemical stability under various experimental and storage conditions.
Q3: What is the inhibitory potency of S-(2-oxopentadecyl)-coenzyme A against N-myristoyltransferase (NMT)?
A3: S-(2-oxopentadecyl)-coenzyme A is a highly potent inhibitor of NMT. In vitro enzyme assays have determined its inhibitor dissociation constant (Ki) to be approximately 24 nM.[1]
Q4: Are there any known structural features of S-(2-oxopentadecyl)-coenzyme A that are critical for its inhibitory activity?
A4: Yes, structure-activity relationship studies have indicated that both the adenosine moiety of the coenzyme A portion and the 2-keto group on the pentadecyl chain are essential for its strong inhibitory effect on NMT.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected NMT inhibition in my assay.
-
Possible Cause 1: Degradation of S-(2-oxopentadecyl)-coenzyme A due to improper storage or handling.
-
Solution: Ensure the compound is stored under the recommended conditions (see Table 1). Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect buffer pH.
-
Solution: Coenzyme A and its derivatives can be susceptible to hydrolysis at alkaline pH. While S-(2-oxopentadecyl)-coenzyme A is more stable than its thioester counterparts, it is best to maintain the pH of your assay buffer within the optimal range for the enzyme's activity, typically between 7.0 and 8.0.
-
-
Possible Cause 3: Inaccurate concentration of the stock solution.
-
Solution: Re-verify the concentration of your S-(2-oxopentadecyl)-coenzyme A stock solution. If possible, use a spectrophotometric method by measuring the absorbance at 260 nm (for the adenine base) or a more specific analytical technique like HPLC.
-
Issue 2: High background signal in my NMT inhibition assay.
-
Possible Cause 1: Non-specific binding of the inhibitor or substrate.
-
Solution: Include appropriate controls in your experimental setup, such as reactions without the enzyme or without the peptide substrate, to determine the extent of non-specific binding. The inclusion of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can sometimes help to reduce non-specific interactions.
-
-
Possible Cause 2: Contamination of reagents.
-
Solution: Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.
-
Prevention of Degradation and Handling
To ensure the integrity and activity of S-(2-oxopentadecyl)-coenzyme A, proper storage and handling are crucial. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | Store as a solid or in a suitable solvent at -80°C. | Minimizes chemical degradation over extended periods. |
| Short-Term Storage | Store frozen at -20°C for up to one month. | Suitable for frequently used aliquots to avoid repeated thawing from -80°C. |
| Working Solutions | Prepare fresh for each experiment. | Ensures accurate concentrations and minimizes degradation in aqueous buffers. |
| pH of Solutions | Maintain a pH between 6.0 and 8.0. | Avoids alkaline hydrolysis. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use volumes. |
| Light Exposure | Protect from direct light. | Although not explicitly stated for this analog, many complex organic molecules are light-sensitive. |
Experimental Protocols
Protocol 1: Quantification of S-(2-oxopentadecyl)-coenzyme A by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for assessing the purity and concentration of S-(2-oxopentadecyl)-coenzyme A.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M potassium phosphate, pH 7.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Use a gradient elution to separate the compound from potential impurities. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow rate: 0.5 - 1.0 mL/min.
-
Detection wavelength: 260 nm (for the adenine moiety).
-
-
Sample Preparation:
-
Dissolve a known weight of S-(2-oxopentadecyl)-coenzyme A in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area corresponding to S-(2-oxopentadecyl)-coenzyme A.
-
For quantification, create a standard curve using serial dilutions of a reference standard of known concentration.
-
Protocol 2: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of S-(2-oxopentadecyl)-coenzyme A on NMT.
-
Reagents and Materials:
-
Recombinant N-myristoyltransferase (NMT).
-
Peptide substrate with an N-terminal glycine (e.g., a synthetic peptide derived from a known NMT substrate).
-
[³H]-Myristoyl-CoA (radiolabeled substrate).
-
S-(2-oxopentadecyl)-coenzyme A (inhibitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT, 1 mM EGTA, and 0.1% Triton X-100).
-
Scintillation cocktail and scintillation counter.
-
Phosphocellulose filter paper or other suitable binding matrix.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and varying concentrations of S-(2-oxopentadecyl)-coenzyme A.
-
Pre-incubate the mixture with NMT for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding [³H]-Myristoyl-CoA.
-
Incubate the reaction for a specific time, ensuring that the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable wash buffer (e.g., 10 mM Tris-HCl, pH 7.5) to remove unincorporated [³H]-Myristoyl-CoA.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of NMT inhibition for each concentration of S-(2-oxopentadecyl)-coenzyme A relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Further kinetic analysis can be performed by varying the concentrations of both the substrate (myristoyl-CoA) and the inhibitor to determine the Ki value and the mechanism of inhibition.
-
Visualizations
References
Technical Support Center: S-(2-oxopentadecyl)-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(2-oxopentadecyl)-CoA in mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
1. What is S-(2-oxopentadecyl)-CoA and why is it analyzed by mass spectrometry?
S-(2-oxopentadecyl)-CoA is a non-hydrolyzable analog of myristoyl-CoA.[1] It acts as a potent inhibitor of N-myristoyltransferase (NMT), an enzyme involved in protein N-myristoylation, a key cellular process. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method used to quantify and characterize S-(2-oxopentadecyl)-CoA in various biological samples to study its metabolic fate, and inhibitory effects, and to support drug discovery efforts.
2. What are the expected mass-to-charge ratios (m/z) for S-(2-oxopentadecyl)-CoA in positive ion mode ESI-MS?
In positive ion electrospray ionization (ESI), S-(2-oxopentadecyl)-CoA is expected to be observed primarily as a protonated molecule [M+H]⁺. Given its molecular formula (C36H64N7O17P3S), the theoretical monoisotopic mass is 991.3289 g/mol . Therefore, the expected m/z for the singly charged protonated ion is 992.3362.
3. What is the characteristic fragmentation pattern of S-(2-oxopentadecyl)-CoA in tandem mass spectrometry (MS/MS)?
Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode collision-induced dissociation (CID).[2] The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a product ion that retains the acyl group. For S-(2-oxopentadecyl)-CoA, this corresponds to a neutral loss of 507.0 Da.[3][4] Another characteristic fragment ion observed for Coenzyme A esters is at m/z 428, corresponding to the CoA moiety.[2][5]
Troubleshooting Guide
Issue 1: Poor or No Signal for S-(2-oxopentadecyl)-CoA
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Analyte Instability | Acyl-CoAs can be unstable in aqueous solutions.[4] Prepare fresh solutions and keep samples on ice or in a cooled autosampler (4°C) during analysis. For longer-term storage, keep extracts as dry pellets at -80°C.[6] Reconstitute samples in an appropriate solvent, such as methanol or a buffered solution (e.g., 50 mM ammonium acetate, pH 6.8), immediately before analysis.[4][6] |
| Suboptimal Ionization | Ensure the mass spectrometer is operating in positive ion mode, as this is generally more sensitive for acyl-CoAs.[3] Optimize source parameters such as capillary voltage, cone voltage, and gas flows by infusing a standard solution of S-(2-oxopentadecyl)-CoA. |
| Inefficient Extraction | Use a validated extraction method for long-chain acyl-CoAs. A common method involves protein precipitation with an organic solvent like methanol, followed by centrifugation.[4] Ensure complete cell lysis and efficient extraction by keeping the sample cold and minimizing handling time. |
| Chromatographic Issues | Poor peak shape or retention can lead to a weak signal. Use a C18 reversed-phase column suitable for lipid analysis.[6] Optimize the mobile phase composition and gradient. A common mobile phase system consists of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium acetate) and an organic component like methanol or acetonitrile.[6] |
Issue 2: Presence of Unexpected Peaks or High Background Noise
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Adduct Formation | In ESI-MS, adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ are common.[7][8] These will appear as peaks with m/z values of approximately 22 and 38 Da higher than the protonated molecule, respectively. The presence of these adducts can be minimized by using high-purity solvents and plasticware, and by avoiding glassware where possible.[7] |
| In-source Fragmentation or Degradation | If the source conditions are too harsh, S-(2-oxopentadecyl)-CoA may fragment in the source, leading to a lower abundance of the precursor ion and the appearance of fragment ions in the MS1 spectrum. Reduce the cone voltage or source temperature to minimize in-source fragmentation. Analyte degradation can also occur in the sample vial over time; analyze samples promptly after preparation. |
| Contaminants | Contaminants from solvents, plasticware, or the biological matrix can result in high background noise and unexpected peaks. Use high-purity, LC-MS grade solvents and reagents. Include a blank injection (solvent only) in your analytical run to identify background peaks. |
| Matrix Effects | Components of the biological matrix can co-elute with the analyte and suppress its ionization, leading to a poor signal-to-noise ratio. Improve chromatographic separation to resolve the analyte from interfering matrix components. Consider using a stable isotope-labeled internal standard to correct for matrix effects. |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Sample Preparation Variability | Inconsistent extraction efficiency can lead to variable results. Ensure a standardized and well-controlled sample preparation workflow. The use of an internal standard added at the beginning of the sample preparation process can help to correct for variability. |
| Analyte Instability Over Time | If samples are analyzed in a long sequence, the analyte may degrade in the autosampler.[6] Randomize the injection order of your samples and quality controls to minimize the impact of any time-dependent degradation. Monitor the response of a quality control sample injected periodically throughout the run. |
| LC System Carryover | Long-chain lipids can be "sticky" and prone to carryover in the LC system. Include wash steps with a strong organic solvent in your gradient and after each injection to clean the column and injector. Inject a blank sample after a high-concentration sample to check for carryover. |
| Instrument Instability | Fluctuations in instrument performance can lead to inconsistent results. Perform regular calibration and tuning of the mass spectrometer. Monitor system suitability by injecting a standard solution at the beginning and end of each analytical run. |
Quantitative Data Summary
Table 1: Expected m/z Values for S-(2-oxopentadecyl)-CoA and Common Adducts in Positive Ion Mode
| Ion Species | Formula | Theoretical m/z |
| Protonated Molecule | [M+H]⁺ | 992.3362 |
| Sodium Adduct | [M+Na]⁺ | 1014.3181 |
| Potassium Adduct | [M+K]⁺ | 1030.2921 |
Table 2: Key MS/MS Transitions for S-(2-oxopentadecyl)-CoA
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Description |
| 992.3362 | 485.3362 | 507.0 | Loss of 3'-phosphoadenosine 5'-diphosphate |
| 992.3362 | 428.0368 | - | Coenzyme A fragment |
Experimental Protocols
Protocol 1: Sample Preparation for S-(2-oxopentadecyl)-CoA Analysis from Cell Culture
-
Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold methanol to the cell culture plate and incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.[4]
-
Cell Lysis and Collection: Scrape the cells from the plate into the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8) immediately prior to LC-MS/MS analysis.[6] Vortex and centrifuge to remove any remaining particulates.
Visualizations
Caption: Experimental workflow for the analysis of S-(2-oxopentadecyl)-CoA.
Caption: Proposed fragmentation pathway for S-(2-oxopentadecyl)-CoA.
References
- 1. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Myristoyltransferase (NMT) Inhibitors: S-(2-oxopentadecyl)-CoA, IMP-1088, and DDD85646
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of S-(2-oxopentadecyl)-CoA with other prominent N-myristoyltransferase (NMT) inhibitors, IMP-1088 and DDD85646. N-myristoylation, the covalent attachment of myristate to the N-terminal glycine of proteins, is a critical modification for the function of numerous proteins involved in signaling pathways, oncogenesis, and infectious diseases. Inhibition of NMTs has emerged as a promising therapeutic strategy for various diseases, including cancer, parasitic infections, and viral diseases.[1][2][3]
Mechanism of Action and Performance Comparison
N-myristoyltransferase inhibitors function by preventing the transfer of myristoyl-CoA to substrate proteins. S-(2-oxopentadecyl)-CoA is a non-hydrolyzable analog of myristoyl-CoA, acting as a competitive inhibitor that blocks the NMT reaction at the stage of the acyl-CoA-NMT-peptide complex.[4][5] In contrast, IMP-1088 and DDD85646 are small molecule inhibitors that have been developed more recently and are currently under investigation for various therapeutic applications, with some entering clinical trials.[1][2][6]
Quantitative Data on Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of S-(2-oxopentadecyl)-CoA, IMP-1088, and DDD85646 against N-myristoyltransferases. It is important to note that the inhibitory values (Ki vs. IC50) and the specific assay conditions may vary between studies, making direct comparisons of potency challenging.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Source(s) |
| S-(2-oxopentadecyl)-CoA | Bovine Brain NMT | 24 | - | [5] |
| IMP-1088 | Human NMT1 | - | <1 | [7] |
| Human NMT2 | - | <1 | [7] | |
| DDD85646 (IMP-366) | Human NMT1 | - | 4 | [8] |
| Human NMT2 | - | - | ||
| Trypanosoma brucei NMT | - | 2 | [8] |
Key Signaling Pathways Affected by NMT Inhibition
Inhibition of N-myristoyltransferase disrupts the function of numerous myristoylated proteins, leading to the perturbation of several critical cellular signaling pathways. This disruption can induce endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[4][9] One of the key pathways affected is the Src signaling pathway, as Src family kinases require myristoylation for their membrane localization and activation.[10][11]
Figure 1. Signaling pathways affected by NMT inhibition.
Experimental Protocols
The inhibitory activity of NMT inhibitors is typically determined using in vitro enzyme assays. Common methods include filter paper assays and fluorescence-based assays.
General Workflow for NMT Inhibition Assay
Figure 2. General workflow for an NMT inhibition assay.
Filter Paper Assay (Radiometric)
This traditional method relies on the use of a radiolabeled myristoyl-CoA (e.g., [3H]myristoyl-CoA).
Protocol Outline:
-
Reaction Setup: In a microcentrifuge tube, combine buffer, NMT enzyme, peptide substrate, and varying concentrations of the inhibitor.
-
Initiation: Start the reaction by adding [3H]myristoyl-CoA.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Separation: Spot a portion of the reaction mixture onto a phosphocellulose filter paper disc. The positively charged peptide substrate and myristoylated product will bind to the negatively charged paper, while the unreacted [3H]myristoyl-CoA is washed away.
-
Washing: Wash the filter papers extensively with a suitable buffer to remove unbound radioactivity.
-
Quantification: Place the dried filter papers in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Fluorescence-Based Assay (Non-Radiometric)
This method offers a non-radioactive alternative by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.[10][12]
Protocol Outline:
-
Reagent Preparation: Prepare solutions of NMT enzyme, myristoyl-CoA, peptide substrate, and the NMT inhibitor in an appropriate assay buffer. Also, prepare a solution of a thiol-reactive fluorescent dye (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin).
-
Reaction Mixture: In a microplate well, combine the NMT enzyme, peptide substrate, and inhibitor.
-
Reaction Initiation: Add myristoyl-CoA to start the reaction.
-
Fluorescence Detection: The released CoA reacts with the fluorescent dye, leading to an increase in fluorescence. Monitor the fluorescence signal over time using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the rate of fluorescence increase. Calculate the initial reaction velocities at different inhibitor concentrations to determine the IC50 value.
Conclusion
S-(2-oxopentadecyl)-CoA remains a valuable tool for studying N-myristoylation due to its well-defined mechanism as a myristoyl-CoA analog. However, newer inhibitors like IMP-1088 and DDD85646 offer potent and specific inhibition of human NMTs and have shown promise in preclinical and clinical settings. The choice of inhibitor will depend on the specific research question, with S-(2-oxopentadecyl)-CoA being particularly useful for mechanistic studies of the enzyme, while IMP-1088 and DDD85646 are more suited for cellular and in vivo investigations of the therapeutic potential of NMT inhibition. Further head-to-head comparative studies under standardized assay conditions are needed to definitively rank the potency and selectivity of these inhibitors.
References
- 1. First Clinical Experience with an N-myristoyltransferase (NMT) inhibitor in a patient published [pacylex.com]
- 2. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMT1 inhibition modulates breast cancer progression through stress-triggered JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling NMT Binding Affinity: A Comparative Analysis of S-(2-oxopentadecyl)-coenzyme A and Myristoyl-CoA
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between N-myristoyltransferase (NMT) and its ligands is paramount for designing effective therapeutics. This guide provides a detailed comparison of the binding affinities of a potent inhibitor, S-(2-oxopentadecyl)-coenzyme A, and the natural substrate, myristoyl-CoA, for NMT, supported by experimental data and methodologies.
N-myristoylation, the covalent attachment of the 14-carbon fatty acid myristate to the N-terminal glycine of a variety of eukaryotic proteins, is a critical post-translational modification.[1][2][3] This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in protein localization, stability, and signal transduction.[1] Given its essential role in numerous cellular processes, including those exploited by pathogens and cancer cells, NMT has emerged as a promising drug target.[1][4]
Myristoyl-CoA serves as the activated fatty acid donor in the myristoylation reaction.[5] In contrast, S-(2-oxopentadecyl)-coenzyme A is a non-hydrolyzable analog of myristoyl-CoA, designed as a tool to study the enzyme's mechanism and as a potent inhibitor.[6][7][8] Its resistance to hydrolysis allows it to occupy the enzyme's active site, effectively "trapping" the enzyme in a state that mimics the enzyme-substrate complex and enabling detailed structural and kinetic analyses.[6]
Comparative Binding Affinity
The binding affinity of these two molecules to NMT has been quantitatively assessed, revealing the potent inhibitory nature of the synthetic analog. S-(2-oxopentadecyl)-CoA acts as a competitive inhibitor, vying with the natural substrate, myristoyl-CoA, for the same binding site on the enzyme.[6]
| Compound | Type | Binding Affinity (Ki) |
| S-(2-oxopentadecyl)-coenzyme A | Competitive Inhibitor | 14.7 ± 2.2 nM[6][9] / 24 nM[10] |
| Myristoyl-CoA | Natural Substrate | Estimated Kd ~15 nM[9] |
Note: The inhibitor dissociation constant (Ki) for S-(2-oxopentadecyl)-CoA is considered to reflect the binding affinity (dissociation constant, Kd) of NMT for myristoyl-CoA due to their high structural similarity.[9]
The data clearly indicates that S-(2-oxopentadecyl)-coenzyme A binds to NMT with a very high affinity, comparable to that of the natural substrate, myristoyl-CoA. This strong binding is what makes it an effective inhibitor of the myristoylation process.
Experimental Protocols
The determination of NMT binding affinity and inhibitory activity is typically performed using an NMT inhibition assay. Below is a detailed methodology based on commonly cited experimental protocols.
NMT Inhibition Assay
This assay quantifies the enzymatic activity of NMT by measuring the transfer of a radiolabeled or fluorescently tagged myristoyl group from myristoyl-CoA to a synthetic peptide substrate. The inhibitory potential of a compound is determined by its ability to reduce this enzymatic activity.
Materials:
-
Recombinant human NMT1 (hNMT1)
-
Myristoyl-CoA (or a labeled version, e.g., [³H]myristoyl-CoA)
-
Synthetic peptide substrate (e.g., a peptide derived from a known NMT substrate like the ARF6 peptide)[9]
-
S-(2-oxopentadecyl)-coenzyme A (or other test inhibitors)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.5 mM EGTA, 0.45 mM 2-mercaptoethanol, 1% Triton X-100[11]
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, a known concentration of the peptide substrate, and the recombinant NMT enzyme.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of the test compound (e.g., S-(2-oxopentadecyl)-coenzyme A) to the reaction mixture. A control reaction without any inhibitor is also prepared.
-
Initiation of Reaction: Start the enzymatic reaction by adding radiolabeled myristoyl-CoA to the mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[11]
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper discs.[11]
-
Washing: Wash the P81 discs to remove unreacted radiolabeled myristoyl-CoA. The myristoylated peptide, being positively charged, will bind to the negatively charged phosphocellulose paper.
-
Quantification: Place the washed discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the NMT activity.
-
Data Analysis: The inhibitor dissociation constant (Ki) can be calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to the appropriate inhibition model (e.g., competitive inhibition).
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: NMT signaling pathway illustrating the myristoylation of a substrate protein.
Caption: Experimental workflow for determining NMT inhibition.
References
- 1. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery of Plasmodium vivax N–Myristoyltransferase Inhibitors: Screening, Synthesis, and Structural Characterization of their Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]
- 6. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 7. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Validating N-Myristoyltransferase as the Primary Target of S-(2-oxopentadecyl)-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed experimental validation of S-(2-oxopentadecyl)-CoA as a potent and specific inhibitor of N-myristoyltransferase (NMT). NMT is a critical enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins. This modification, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and subcellular trafficking. Consequently, NMT has emerged as a promising therapeutic target for various diseases, including cancer and infectious diseases.[1][2][3] S-(2-oxopentadecyl)-CoA, a non-hydrolyzable analog of the natural substrate myristoyl-CoA, has been identified as a powerful tool for studying NMT function.[4][5] This document outlines the experimental evidence supporting NMT as its primary cellular target.
Comparative Inhibitory Potency
S-(2-oxopentadecyl)-CoA demonstrates significant potency against NMT, comparable to other well-characterized inhibitors. Its efficacy stems from its design as a non-hydrolyzable analog of myristoyl-CoA, allowing it to competitively bind to the enzyme's active site without being transferred to a peptide substrate.[4][6] A preliminary structure-activity relationship study has highlighted the necessity of the adenosine moiety and the 2-keto group for its inhibitory activity.[6]
| Inhibitor | Type | Target | Reported Potency (Ki or IC₅₀) |
| S-(2-oxopentadecyl)-CoA | Non-hydrolyzable Myristoyl-CoA Analog | NMT | Ki = 24 nM[6] |
| IMP-1088 | Pyrazole-containing small molecule | Human NMT1/NMT2 | IC₅₀ < 1 nM[1][2][7] |
| DDD85646 (IMP-366) | Pyrazole-containing small molecule | Human NMT1/NMT2 | IC₅₀ = 3-22 nM[1][7] |
| 2-Hydroxymyristic Acid | Myristic acid analog | Claimed NMT inhibitor (disproven in cells) | Inactive in cells up to 100 µM[7] |
Experimental Validation of NMT as the Primary Target
The validation of NMT as the primary target of S-(2-oxopentadecyl)-CoA relies on a combination of biochemical, structural, and cellular assays.
Biochemical Assays
-
Direct Enzyme Inhibition: The inhibitory constant (Ki) of S-(2-oxopentadecyl)-CoA was determined using in vitro NMT enzyme assays. These assays typically measure the transfer of radiolabeled myristate from [³H]myristoyl-CoA to a synthetic peptide substrate.[8] The reduction in the rate of this transfer in the presence of S-(2-oxopentadecyl)-CoA allows for the calculation of its inhibitory potency. A Ki of 24 nM confirms a high-affinity interaction between the compound and NMT.[6]
-
Mechanism of Action: Kinetic studies suggest that S-(2-oxopentadecyl)-CoA acts as a competitive inhibitor with respect to myristoyl-CoA. It is proposed that it may block the reaction at the stage of an acyl-CoA-NMT-peptide complex.[6]
Structural Evidence
While a co-crystal structure of S-(2-oxopentadecyl)-CoA specifically with human NMT is not publicly available, crystal structures of human NMT1 and NMT2 have been solved in complex with a very similar non-hydrolyzable myristoyl-CoA analog, S-(2-oxopentadecyl)-CoA (NHM).[9] These structures reveal that the analog occupies the same binding pocket as the natural substrate, myristoyl-CoA, providing a structural basis for its competitive inhibition.[9][10] The acyl chain is buried within a hydrophobic channel, and the CoA moiety makes extensive contacts with the enzyme.
Cellular Target Engagement
To confirm that S-(2-oxopentadecyl)-CoA engages NMT in a cellular context, several methods can be employed.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding.[11] An increase in the melting temperature of NMT in cells treated with S-(2-oxopentadecyl)-CoA would provide direct evidence of target engagement.
-
Quantitative N-myristoylation Profiling: This chemical proteomics approach uses metabolic labeling with an alkyne- or azide-functionalized myristic acid analog. After cell lysis, "click" chemistry is used to attach a reporter tag, allowing for the enrichment and quantification of myristoylated proteins by mass spectrometry. A dose-dependent decrease in the myristoylation of known NMT substrates following treatment with S-(2-oxopentadecyl)-CoA would validate its on-target activity in cells.[7]
Experimental Protocols
Protocol 1: In Vitro NMT Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a continuous, fluorescence-based assay that detects the release of Coenzyme A (CoA-SH) during the myristoylation reaction.[12]
-
Reagents: Purified recombinant human NMT1 or NMT2, myristoyl-CoA, a peptide substrate (e.g., from a known NMT target like Src), S-(2-oxopentadecyl)-CoA, and a thiol-reactive fluorescent probe like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).
-
Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, and 0.1% (v/v) Triton® X-100.[1]
-
Procedure:
-
Prepare serial dilutions of S-(2-oxopentadecyl)-CoA in the assay buffer.
-
In a 96-well black plate, add the NMT enzyme and the inhibitor dilutions. Incubate for 15 minutes at room temperature.
-
Add the peptide substrate and myristoyl-CoA to initiate the reaction.
-
Add the CPM probe. The reaction of CPM with the free thiol of the released CoA results in a fluorescent adduct.
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~390 nm, emission ~470 nm).
-
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence curves. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cellular N-myristoylation Profiling
This protocol outlines a general workflow for assessing the impact of an NMT inhibitor on the cellular myristoylated proteome.[7]
-
Metabolic Labeling: Culture human cells (e.g., HeLa or HEK293T) in the presence of an azide-functionalized myristic acid analog (e.g., 13-azidomyristic acid) and varying concentrations of S-(2-oxopentadecyl)-CoA for several hours.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors.
-
Click Chemistry: To the cell lysate, add a biotin-alkyne reporter tag. Catalyze the azide-alkyne cycloaddition reaction using copper (I). This will biotinylate the azide-labeled, myristoylated proteins.
-
Enrichment: Use streptavidin-coated beads to capture the biotinylated proteins from the lysate.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the captured proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the myristoylated proteins.
-
Data Analysis: Compare the relative abundance of identified myristoylated proteins across the different inhibitor concentrations to determine the dose-dependent effect of S-(2-oxopentadecyl)-CoA on protein N-myristoylation.
Visualizations
Caption: N-myristoylation pathway and its inhibition.
Caption: Workflow for a fluorescence-based NMT inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of S-(2-oxopentadecyl)-coenzyme A Cross-reactivity with Acyl-CoA Binding Proteins
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a comparative guide on the cross-reactivity of S-(2-oxopentadecyl)-coenzyme A, a non-hydrolyzable analog of myristoyl-CoA, with other acyl-CoA binding proteins (ACBPs). While S-(2-oxopentadecyl)-coenzyme A is a well-documented potent inhibitor of N-myristoyltransferase (NMT)[1][2][3], its direct interaction with the broader family of ACBPs has not been extensively quantified in publicly available literature. This guide synthesizes available data on the binding affinities of various acyl-CoAs to ACBPs to provide a framework for assessing potential cross-reactivity.
Executive Summary
S-(2-oxopentadecyl)-coenzyme A is a critical tool for studying protein N-myristoylation, a key post-translational modification. Its stability against hydrolysis makes it an ideal candidate for investigating enzyme kinetics and for potential therapeutic development.[1] However, its specificity is a crucial consideration. Acyl-CoA Binding Proteins are ubiquitous and essential for intracellular fatty acid transport and metabolism, exhibiting distinct ligand preferences.[4] Understanding the potential for S-(2-oxopentadecyl)-coenzyme A to interact with these off-target proteins is vital for interpreting experimental results and for preclinical assessment. This guide provides a comparative look at the binding affinities of natural acyl-CoAs to ACBPs, offering insights into the structural features that govern these interactions and, by extension, the likely cross-reactivity profile of S-(2-oxopentadecyl)-coenzyme A.
Data on Acyl-CoA Binding to Acyl-CoA Binding Proteins
To date, specific binding affinities for S-(2-oxopentadecyl)-coenzyme A with various ACBP isoforms are not available in the literature. However, by examining the binding of natural acyl-CoAs, we can infer the potential for interaction based on acyl chain length and structure. The following table summarizes the dissociation constants (Kd) of several acyl-CoA esters with bovine Acyl-CoA Binding Protein (ACBP), also known as Diazepam Binding Inhibitor (DBI)[4][5][6][7].
| Ligand | Acyl Chain Length | Dissociation Constant (Kd) | Reference |
| Octanoyl-CoA | C8:0 | (0.24 ± 0.02) x 10-6 M | [8][9] |
| Dodecanoyl-CoA | C12:0 | (0.65 ± 0.2) x 10-8 M | [8][9] |
| Myristoyl-CoA | C14:0 | Data not available in searched sources | |
| Hexadecanoyl-CoA | C16:0 | (0.45 ± 0.2) x 10-13 M | [8][9] |
| Oleoyl-CoA | C18:1 | High affinity, specific Kd not stated | [10] |
| cis-Parinaroyl-CoA | C18:2 | High affinity, specific Kd not stated |
Note: S-(2-oxopentadecyl)-coenzyme A possesses a 15-carbon acyl chain analog.
The data clearly indicate that the binding affinity of ACBPs for acyl-CoAs is strongly dependent on the length of the acyl chain, with a marked preference for long-chain acyl-CoA esters (C14-C22).[11][12] The affinity increases significantly from C8 to C16, suggesting that S-(2-oxopentadecyl)-coenzyme A, with its 15-carbon equivalent chain, is likely to bind to ACBPs with high affinity.
Signaling Pathways and Experimental Workflow
To facilitate the understanding of the biological context and the experimental approaches to studying these interactions, the following diagrams are provided.
Caption: Acyl-CoA Metabolism and Potential ACBP Interaction.
References
- 1. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 2. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 5. Diazepam-binding inhibitor: a neuropeptide and/or an acyl-CoA ester binding protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Atlas of expression of acyl CoA binding protein/diazepam binding inhibitor (ACBP/DBI) in human and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA-binding protein (ACBP) can mediate intermembrane acyl-CoA transport and donate acyl-CoA for beta-oxidation and glycerolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamics of ligand binding to acyl-coenzyme A binding protein studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of ligand binding to acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NMT1 and NMT2 Inhibition by S-(2-oxopentadecyl)-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibition of human N-myristoyltransferase 1 (NMT1) and N-myristoyltransferase 2 (NMT2) by S-(2-oxopentadecyl)-CoA, a non-hydrolyzable analog of myristoyl-CoA. This document summarizes key inhibitory data, presents detailed experimental protocols for assessing NMT inhibition, and visualizes the distinct signaling pathways regulated by NMT1 and NMT2.
Executive Summary
N-myristoylation, the covalent attachment of myristate to the N-terminal glycine of proteins, is a critical modification for the function of numerous proteins involved in signal transduction, oncogenesis, and infectious disease. This process is catalyzed by N-myristoyltransferases (NMTs), with humans expressing two isoforms, NMT1 and NMT2. While both isoforms catalyze the same fundamental reaction, they exhibit partially overlapping functions, and their distinct roles in cellular processes make them attractive targets for therapeutic intervention. S-(2-oxopentadecyl)-CoA is a potent inhibitor of NMT activity. This guide delves into its comparative effects on NMT1 and NMT2.
Data Presentation: Inhibitory Potency of S-(2-oxopentadecyl)-CoA
The following table summarizes the available quantitative data for the inhibition of NMT1 and NMT2 by S-(2-oxopentadecyl)-CoA.
| Enzyme Target | Inhibitor | Inhibition Constant (K_i) | Comments |
| Human NMT1 | S-(2-oxopentadecyl)-CoA | 14.7 ± 2.2 nM[1] | Determined using a competitive inhibition assay. |
| General NMT | S-(2-oxopentadecyl)-CoA | 24 nM[2] | Determined in an in vitro NMT enzyme assay. The specific isoform was not designated in this early study. |
| Human NMT2 | S-(2-oxopentadecyl)-CoA | Not explicitly reported | While a specific K_i value for human NMT2 has not been reported in the reviewed literature, S-(2-oxopentadecyl)-CoA has been used to form a binary complex with NMT2 for crystallographic studies, indicating strong binding.[3] Given the high conservation of the active sites between NMT1 and NMT2, a similar nanomolar inhibitory potency is anticipated.[3] |
Experimental Protocols
A detailed methodology for determining the inhibitory activity of compounds against NMT1 and NMT2 is crucial for reproducible research. Below is a representative protocol for an in vitro NMT inhibition assay using a non-radioactive, fluorescence-based method.
Protocol: In Vitro NMT Inhibition Assay (Fluorescence-Based)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of S-(2-oxopentadecyl)-CoA for human NMT1 and NMT2.
2. Materials:
-
Recombinant human NMT1 and NMT2 enzymes
-
S-(2-oxopentadecyl)-CoA
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like c-Src)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT
-
Detection Reagent: A thiol-sensitive fluorophore (e.g., 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin, CPM) to detect the release of Coenzyme A (CoA)
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of recombinant NMT1 and NMT2 in assay buffer.
-
Prepare stock solutions of the peptide substrate and myristoyl-CoA in assay buffer.
-
Prepare a serial dilution of S-(2-oxopentadecyl)-CoA in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, the NMT enzyme (either NMT1 or NMT2), and the desired concentration of S-(2-oxopentadecyl)-CoA (or vehicle control).
-
Initiate the reaction by adding the peptide substrate and myristoyl-CoA. The final reaction volume is typically 50-100 µL.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and add the CPM reagent. CPM reacts with the free thiol group of the CoA released during the myristoylation reaction, resulting in a fluorescent product.
-
Incubate for a short period to allow the reaction between CoA and CPM to complete.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 485 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme or substrate).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The Ki value for competitive inhibitors can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of myristoyl-CoA is known.
-
Signaling Pathways and Experimental Workflows
The inhibition of NMT1 and NMT2 has distinct downstream effects on cellular signaling. The following diagrams, generated using Graphviz, illustrate these differences and a typical experimental workflow for assessing NMT inhibition.
Caption: NMT1-mediated signaling pathway and its inhibition.
Caption: NMT2-regulated apoptotic pathway and its inhibition.
References
- 1. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Myristoyltransferase Inhibitors: In Vitro and In Vivo Efficacy of S-(2-oxopentadecyl)-coenzyme A and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of S-(2-oxopentadecyl)-coenzyme A, a potent inhibitor of N-myristoyltransferase (NMT), with other notable NMT inhibitors. N-myristoylation is a critical lipid modification of numerous proteins involved in key cellular processes, including signal transduction and oncogenesis, making NMT an attractive target for therapeutic intervention, particularly in oncology.
Executive Summary
S-(2-oxopentadecyl)-coenzyme A is a non-hydrolyzable analog of myristoyl-CoA that demonstrates potent inhibition of N-myristoyltransferase. While it has been a valuable research tool, newer small molecule inhibitors have emerged with promising preclinical and clinical data. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate an objective comparison of these compounds.
Data Presentation: Quantitative Comparison of NMT Inhibitors
The following tables summarize the in vitro inhibitory and cytotoxic activities of S-(2-oxopentadecyl)-coenzyme A and selected alternative NMT inhibitors.
Table 1: In Vitro NMT Inhibitory Activity
| Compound | Target | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| S-(2-oxopentadecyl)-coenzyme A | NMT | 24 | - | Enzyme Assay | [1] |
| IMP-366 (DDD85646) | hNMT1 | - | ~20 | Recombinant Enzyme Assay | [2] |
| IMP-1088 | hNMT1/2 | - | <1 | Recombinant Enzyme Assay | [3] |
| Zelenirstat (PCLX-001) | NMT1 | - | 5 | Enzyme Assay | |
| Zelenirstat (PCLX-001) | NMT2 | - | 8 | Enzyme Assay |
Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Zelenirstat (PCLX-001) | Hs 578T | Breast | 100-200 | |
| Zelenirstat (PCLX-001) | BT-20 | Breast | >28,000 | |
| IMP-1088 | - | Vaccinia Virus Infected Cells (EC50) | 100 |
Table 3: In Vivo Efficacy of NMT Inhibitors
| Compound | Model | Cancer Type | Key Findings | Reference |
| Zelenirstat (PCLX-001) | MDA-MB-231 Xenograft (mice) | Breast Cancer | Significant dose-dependent tumor growth inhibition. | |
| Zelenirstat (PCLX-001) | Phase 1 Clinical Trial | Advanced Solid Tumors & B-cell Lymphomas | Well-tolerated with early signs of anticancer activity. | |
| NMTi-ADC | Xenograft Models | Solid Tumors | Complete and durable tumor regression. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
In Vitro N-Myristoyltransferase (NMT) Activity Assay
This protocol is based on a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like Src)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
NMT inhibitors (S-(2-oxopentadecyl)-coenzyme A and alternatives)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant NMT enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding myristoyl-CoA and the peptide substrate.
-
Immediately add CPM, which reacts with the free thiol group of the released CoA to produce a fluorescent product.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the CPM-CoA adduct (e.g., 390 nm excitation and 460 nm emission).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the cytotoxic effects of NMT inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
NMT inhibitors
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well clear microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the NMT inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add the MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways Affected by NMT Inhibition
Inhibition of NMT disrupts the localization and function of numerous myristoylated proteins, impacting multiple signaling pathways crucial for cancer cell proliferation and survival.
Caption: Inhibition of NMT blocks protein myristoylation, leading to mislocalization of key signaling proteins and subsequent apoptosis and cell cycle arrest in cancer cells.
Experimental Workflow: In Vitro NMT Inhibitor Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of NMT inhibitors.
Caption: A streamlined workflow for the identification and validation of novel NMT inhibitors, from initial enzymatic screening to cellular cytotoxicity assessment.
Logical Relationship: Mechanism of Action of S-(2-oxopentadecyl)-coenzyme A
This diagram illustrates the mechanism by which S-(2-oxopentadecyl)-coenzyme A inhibits N-myristoyltransferase.
Caption: S-(2-oxopentadecyl)-CoA acts as a dead-end inhibitor by forming a stable, non-productive complex with NMT and the peptide substrate, thus blocking the myristoylation reaction.
References
Orthogonal methods to validate findings from S-(2-oxopentadecyl)-CoA experiments
An Objective Comparison of Techniques to Strengthen Findings from S-(2-oxopentadecyl)-CoA Experiments
S-(2-oxopentadecyl)-CoA is a potent inhibitor of N-myristoyltransferase (NMT), an essential enzyme that attaches a myristoyl group to the N-terminal glycine of numerous proteins. This lipid modification is critical for protein localization and function in a multitude of signaling pathways, including those involved in oncogenesis and viral replication. As a non-hydrolyzable analog of myristoyl-CoA, S-(2-oxopentadecyl)-CoA serves as a crucial tool for investigating the consequences of NMT inhibition.
This guide provides a comparative overview of key orthogonal methods to validate findings related to S-(2-oxopentadecyl)-CoA, focusing on both direct target engagement and downstream cellular effects.
Validating the Direct Interaction: S-(2-oxopentadecyl)-CoA and NMT
The primary finding to validate is the direct binding and inhibition of NMT by S-(2-oxopentadecyl)-CoA. While initial enzyme activity assays can determine an IC50 or Ki value, biophysical methods provide deeper insights into the binding thermodynamics and kinetics. The two most common and powerful orthogonal techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Comparison of Biophysical Methods
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Measurement | Heat change upon binding | Change in refractive index upon binding |
| Key Outputs | Dissociation Constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Association Rate (kon), Dissociation Rate (koff), Dissociation Constant (KD) |
| Sample State | Both molecules are in solution, label-free | One molecule (ligand) is immobilized, analyte is in solution |
| Throughput | Low to medium | Medium to high |
| Sample Consumption | Relatively high | Relatively low |
| Representative KD for NMT Inhibitors | 10 nM - 5 µM | 1 nM - 10 µM |
| Representative ΔH for NMT Inhibitors | -5 to -20 kcal/mol (Exothermic) | Not directly measured |
| Representative kon for NMT Inhibitors | Not measured | 104 - 106 M-1s-1 |
| Representative koff for NMT Inhibitors | Not measured | 10-2 - 10-4 s-1 |
Note: Representative data are based on typical values for potent small-molecule kinase and transferase inhibitors and may vary.
Validating the Cellular Consequences of NMT Inhibition
Beyond direct binding, it is crucial to confirm that S-(2-oxopentadecyl)-CoA engages NMT inside the cell and elicits the expected biological effects. Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in a cellular environment, while Immunofluorescence Microscopy can visualize the downstream consequences of inhibiting NMT-dependent protein localization.
Comparison of Cellular Validation Methods
| Parameter | Cellular Thermal Shift Assay (CETSA) | Immunofluorescence (IF) Microscopy |
| Primary Measurement | Change in protein thermal stability upon ligand binding | Spatial localization and quantity of a protein using fluorescent antibodies |
| Key Outputs | Target engagement confirmation, Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) | Visualization of protein mislocalization (e.g., from membrane to cytosol), Co-localization analysis |
| Cellular Context | Intact cells or cell lysates | Fixed and permeabilized cells |
| Throughput | Medium to high (plate-based formats available) | Low to medium |
| Key Advantage | Confirms target binding in a native, physiological context | Provides direct visual evidence of the functional consequence of inhibition |
| Representative ΔTm | +2 to +10 °C shift for stabilized targets | Not applicable |
| Representative Observation | Loss of membrane-associated staining for myristoylated proteins (e.g., Src) | Not applicable |
Experimental Workflows and Signaling Pathways
Visualizing the experimental logic and the biological context is essential for understanding the validation process.
Caption: Experimental workflow for orthogonal validation of NMT inhibition.
Caption: NMT signaling pathway and its inhibition.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile (KD, ΔH, ΔS, n) of S-(2-oxopentadecyl)-CoA binding to purified NMT.
-
Sample Preparation:
-
Express and purify recombinant human NMT1 or NMT2.
-
Prepare a concentrated stock solution of S-(2-oxopentadecyl)-CoA.
-
Thoroughly dialyze the purified NMT against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the S-(2-oxopentadecyl)-CoA in the exact final dialysis buffer to minimize heats of dilution.[1]
-
Accurately determine the concentrations of both protein and inhibitor.[1]
-
Degas both solutions immediately before the experiment.[1]
-
-
ITC Experiment Setup:
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[3]
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Perform a control titration (inhibitor into buffer) and subtract this data to correct for heat of dilution.[3]
-
Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. ΔS is calculated from these values.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (kon, koff) and affinity (KD) of S-(2-oxopentadecyl)-CoA binding to NMT.
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 dextran chip).
-
Activate the chip surface using a mixture of EDC/NHS.
-
Immobilize purified NMT (the ligand) to the surface via amine coupling to achieve a desired response level (e.g., ~7000 RU).[4] A reference channel should be activated and deactivated without protein immobilization.
-
-
Analyte Binding:
-
Prepare a series of dilutions of S-(2-oxopentadecyl)-CoA (the analyte) in running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[4] Start with a blank buffer injection.
-
Monitor the association phase during injection and the dissociation phase as running buffer flows over the chip.[5]
-
-
Regeneration (if necessary):
-
Inject a regeneration solution (e.g., a low pH glycine solution) to strip the bound analyte from the ligand, preparing the surface for the next injection. This step must be optimized to ensure it does not denature the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to simultaneously calculate the association rate (kon) and dissociation rate (koff).
-
The dissociation constant (KD) is calculated as koff/kon.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of S-(2-oxopentadecyl)-CoA with NMT in intact cells.
-
Cell Treatment:
-
Culture cells (e.g., HeLa or a relevant cancer cell line) to ~80% confluency.
-
Treat cells with either vehicle control or varying concentrations of S-(2-oxopentadecyl)-CoA for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by immediate cooling.[6]
-
-
Lysis and Protein Quantification:
-
Data Analysis:
-
Analyze the amount of soluble NMT in each sample using Western blotting or an ELISA-based method (e.g., AlphaScreen).[6]
-
Plot the percentage of soluble NMT against temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.[8]
-
Immunofluorescence (IF) Microscopy
Objective: To visualize the effect of NMT inhibition on the subcellular localization of a known myristoylated protein.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat the cells with vehicle or S-(2-oxopentadecyl)-CoA for a time sufficient to affect protein localization (e.g., 6-24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with a solution like 4% paraformaldehyde (PFA).[9]
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).[9]
-
Incubate with a primary antibody specific to a known NMT substrate (e.g., anti-Src).
-
Wash, then incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
A nuclear counterstain like DAPI can also be included.[9][10]
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Analyze the images to compare the subcellular localization of the target protein between control and treated cells. A successful inhibition of NMT should result in the mislocalization of myristoylated proteins, for example, a shift from the plasma membrane to the cytoplasm.[11]
-
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. Super‐resolved highly multiplexed immunofluorescence imaging for precise protein localization and podocyte ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S-(2-oxopentadecyl)-CoA Inhibition Across N-Myristoyltransferases of Different Species
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory profile of S-(2-oxopentadecyl)-CoA, a potent, non-hydrolyzable analogue of myristoyl-CoA, against N-myristoyltransferases (NMTs) from various species. N-myristoylation is a critical lipid modification of proteins in eukaryotes, playing a vital role in signal transduction, protein targeting, and cellular regulation. Its essential nature in a wide range of organisms, including humans, fungi, and protozoan parasites, has made NMT a compelling target for therapeutic intervention.
S-(2-oxopentadecyl)-CoA mimics the natural substrate myristoyl-CoA but is resistant to enzymatic hydrolysis, making it a valuable tool for studying NMT kinetics and a scaffold for inhibitor design.[1][2] Its inhibitory mechanism is believed to involve the formation of a stable ternary complex with the enzyme and the peptide substrate, effectively halting the myristoylation process.[1][3] Key structural features for its potent inhibitory activity include the adenosine moiety and the 2-keto group within the acyl chain.[1][3]
Comparative Inhibitory Profile
The following table summarizes the available quantitative data on the inhibition of NMTs from different species by S-(2-oxopentadecyl)-CoA. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Species | NMT Isoform(s) | Inhibitory Constant (Ki) | IC50 | Notes |
| Bos taurus (Bovine) | NMT | ~24 nM[1] | Not Reported | Early studies on NMT inhibition often utilized bovine brain extracts. This value is frequently cited as a benchmark for the potency of S-(2-oxopentadecyl)-CoA. The inhibition was found to be competitive with respect to myristoyl-CoA.[4] |
| Homo sapiens (Human) | NMT1, NMT2 | Data Not Available | Data Not Available | While human NMTs are a key focus for therapeutic development, specific Ki or IC50 values for S-(2-oxopentadecyl)-CoA are not readily available in the reviewed literature. The existence of two isoforms, NMT1 and NMT2, with distinct tissue distributions, suggests the potential for developing isoform-specific inhibitors.[3][5] |
| Leishmania donovani | NMT | Data Not Available | Data Not Available | S-(2-oxopentadecyl)-CoA has been successfully used to form a crystalline complex with L. donovani NMT, indicating a strong and stable interaction. This structural data is crucial for understanding the binding mode of inhibitors but does not provide a quantitative measure of inhibitory potency. |
| Candida albicans | NMT | Data Not Available | Data Not Available | NMT is an essential enzyme for the viability of this pathogenic fungus. While it is a validated antifungal target, specific inhibitory data for S-(2-oxopentadecyl)-CoA against C. albicans NMT is not available in the reviewed literature. |
| Trypanosoma brucei | NMT | Data Not Available | Data Not Available | NMT is a validated drug target for African sleeping sickness. Despite extensive research into T. brucei NMT inhibitors, specific quantitative data for S-(2-oxopentadecyl)-CoA is not reported in the available literature. |
Experimental Protocols
The determination of NMT inhibitory activity is crucial for drug discovery and biochemical studies. The following are detailed methodologies for key experiments cited in the literature for assessing NMT inhibition.
In Vitro NMT Inhibition Assay (Fluorescence-based)
This assay measures the release of Coenzyme A (CoA) during the NMT-catalyzed myristoylation reaction. The free thiol group of CoA reacts with a fluorogenic maleimide derivative, leading to an increase in fluorescence.
Materials:
-
Purified recombinant NMT enzyme
-
S-(2-oxopentadecyl)-CoA or other test inhibitors
-
Myristoyl-CoA (substrate)
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like Src)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.1% Triton X-100)
-
Fluorogenic maleimide reagent (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor, S-(2-oxopentadecyl)-CoA, in the assay buffer containing a constant concentration of the fluorogenic maleimide reagent.
-
In the wells of the microplate, add the inhibitor dilutions, a fixed concentration of the NMT enzyme, and the peptide substrate.
-
Initiate the reaction by adding a fixed concentration of myristoyl-CoA.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined by performing the assay with varying concentrations of myristoyl-CoA and analyzing the data using the Cheng-Prusoff equation for competitive inhibition.
Scintillation Proximity Assay (SPA) for NMT Activity
This radiometric assay measures the incorporation of a radiolabeled myristoyl group into a biotinylated peptide substrate.
Materials:
-
Purified recombinant NMT enzyme
-
S-(2-oxopentadecyl)-CoA or other test inhibitors
-
[³H]Myristoyl-CoA (radiolabeled substrate)
-
Biotinylated peptide substrate with an N-terminal glycine
-
Assay buffer
-
Streptavidin-coated SPA beads
-
96-well microplates suitable for scintillation counting
-
Microplate scintillation counter
Procedure:
-
In the wells of the microplate, add the inhibitor at various concentrations, the NMT enzyme, and the biotinylated peptide substrate.
-
Initiate the reaction by adding [³H]Myristoyl-CoA.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of non-radiolabeled myristoyl-CoA and EDTA).
-
Add streptavidin-coated SPA beads to each well. The biotinylated and now radiolabeled peptide will bind to the beads.
-
When the radiolabeled peptide is in close proximity to the scintillant in the SPA bead, it will emit light.
-
Measure the light output using a microplate scintillation counter.
-
The amount of light emitted is proportional to the amount of [³H]myristate transferred to the peptide.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the N-myristoylation pathway and the experimental workflow for inhibitor testing.
Caption: The N-myristoylation signaling pathway.
Caption: Experimental workflow for NMT inhibitor testing.
References
- 1. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. N-Myristoyltransferase from Leishmania donovani: Structural and Functional Characterisation of a Potential Drug Target for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cellular Specificity of S-(2-oxopentadecyl)-coenzyme A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of S-(2-oxopentadecyl)-coenzyme A (OP-CoA), a potent inhibitor of N-myristoyltransferase (NMT), within a cellular context. Its performance is objectively compared with other NMT inhibitors, supported by experimental data and detailed methodologies for key experiments.
Introduction to S-(2-oxopentadecyl)-coenzyme A (OP-CoA)
S-(2-oxopentadecyl)-coenzyme A is a non-hydrolyzable analog of myristoyl-CoA, the substrate for the enzyme N-myristoyltransferase (NMT). NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular proteins. This modification, known as N-myristoylation, is crucial for protein localization, stability, and function, playing a vital role in various signaling pathways.
OP-CoA acts as a potent competitive inhibitor of NMT by binding to the enzyme's active site, effectively blocking the transfer of myristate to substrate proteins.[1] Its proposed mechanism of action involves halting the NMT reaction at the stage of the acyl-CoA-NMT-peptide complex.[1] The stability of OP-CoA and its high affinity for NMT make it a valuable tool for studying the physiological roles of N-myristoylation and as a potential therapeutic agent.
Comparative Analysis of NMT Inhibitor Potency
The efficacy of OP-CoA as an NMT inhibitor is best understood in comparison to other known inhibitors. The following table summarizes the in vitro potency of OP-CoA and other selected NMT inhibitors against NMT.
| Inhibitor | Target | Potency (Ki / IC50) | Reference |
| S-(2-oxopentadecyl)-coenzyme A (OP-CoA) | N-myristoyltransferase | Ki: 14.7 - 24 nM | [2] |
| IMP-366 (DDD85646) | Human NMT1 | IC50: 29 nM | |
| IMP-1088 | Human NMT1 | IC50: 0.24 nM | |
| PCLX-001 (Zelenirstat) | Pan-NMT inhibitor | Not specified | [2][3][4][5][6] |
| 2-Hydroxymyristic acid | Human NMT | Inactive up to 100 µM in cells | |
| D-NMAPPD | Human NMT | Non-specifically cytotoxic | |
| Tris-DBA palladium | Human NMT | Non-specifically cytotoxic |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. It is important to note that some widely used NMT inhibitors have been shown to have off-target effects or lack cellular activity, underscoring the need for careful validation.
Experimental Protocols for Cellular Specificity Evaluation
To assess the specificity of OP-CoA in a cellular context, several robust experimental approaches can be employed. These methods aim to confirm target engagement and evaluate off-target effects.
Metabolic Labeling with Clickable Myristic Acid Analogs
This method allows for the direct visualization of N-myristoylation in living cells and the assessment of its inhibition.
Principle: Cells are incubated with a myristic acid analog containing a "clickable" functional group, such as an alkyne or an azide. This analog is metabolically incorporated into proteins by NMT. After cell lysis, the clickable group is ligated to a reporter tag (e.g., a fluorophore or biotin) via a bio-orthogonal click chemistry reaction. The extent of protein myristoylation can then be quantified by methods such as in-gel fluorescence or affinity purification followed by western blotting.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with varying concentrations of OP-CoA or a vehicle control for a specified pre-incubation period.
-
Metabolic Labeling: Add a clickable myristic acid analog (e.g., 12-azidododecanoic acid) to the cell culture medium and incubate for a period sufficient for metabolic incorporation (e.g., 4-18 hours).[7][8]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add the reporter tag (e.g., an alkyne-fluorophore) and the click chemistry reaction cocktail (e.g., copper(I) catalyst, ligand, and reducing agent). Incubate to allow the ligation to proceed.
-
Analysis:
-
In-gel fluorescence: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using an appropriate imager. A decrease in fluorescence intensity in OP-CoA-treated samples compared to the control indicates inhibition of N-myristoylation.
-
Affinity Purification and Western Blot: If a biotinylated reporter was used, the labeled proteins can be enriched using streptavidin beads. The enriched proteins can then be identified by mass spectrometry or specific antibodies via western blot.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[9][10][11][12][13]
Principle: The binding of a ligand, such as OP-CoA, can increase the thermal stability of its target protein, NMT. In a CETSA experiment, cell lysates or intact cells are treated with the compound and then heated to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified. An increase in the melting temperature of NMT in the presence of OP-CoA indicates direct target engagement.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with OP-CoA or a vehicle control. Lyse the cells to obtain a total protein extract.
-
Heating: Aliquot the cell lysate and heat the samples to a range of temperatures for a fixed duration (e.g., 3-5 minutes).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Quantification of Soluble NMT: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble NMT in each sample using a specific antibody via western blot or ELISA.
-
Data Analysis: Plot the fraction of soluble NMT as a function of temperature for both the treated and control samples. A rightward shift in the melting curve for the OP-CoA-treated sample indicates stabilization of NMT and therefore, direct binding.
Chemoproteomic Profiling for Off-Target Identification
To provide a comprehensive assessment of specificity, it is crucial to investigate potential off-target interactions of OP-CoA.
Principle: This approach utilizes a modified version of OP-CoA that incorporates a clickable tag. Cells are treated with this tagged probe, and after lysis, the probe-bound proteins are enriched and identified by mass spectrometry. This allows for an unbiased, proteome-wide identification of proteins that interact with OP-CoA.
Protocol Outline:
-
Synthesis of a Clickable OP-CoA Probe: Synthesize an analog of OP-CoA with a clickable handle (e.g., an alkyne group) that does not significantly alter its binding properties.
-
Cellular Labeling and Lysis: Treat cells with the clickable OP-CoA probe.
-
Click Chemistry and Affinity Purification: Lyse the cells and perform a click reaction to attach a biotin tag to the probe-bound proteins. Enrich the biotinylated proteins using streptavidin affinity chromatography.
-
Mass Spectrometry: Elute the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the probe-treated sample compared to a control. These proteins represent potential on- and off-targets of OP-CoA.
Signaling Pathways and Downstream Effects of NMT Inhibition
Inhibition of NMT by OP-CoA can have profound effects on various cellular signaling pathways that are dependent on protein myristoylation. One of the most well-characterized downstream targets is the Src family of non-receptor tyrosine kinases.
Caption: Inhibition of NMT by OP-CoA blocks Src myristoylation and downstream signaling.
Myristoylation is essential for the proper localization of Src kinases to the cell membrane, where they participate in signaling cascades that regulate cell proliferation, survival, and migration.[14][15] By inhibiting NMT, OP-CoA prevents the myristoylation of Src, leading to its mislocalization in the cytoplasm and a subsequent reduction in its kinase activity.[14][15][16] This disruption of Src signaling can, in turn, induce cell cycle arrest and apoptosis in cancer cells.[4][6]
Experimental Workflow for Assessing OP-CoA's Effect on Src Localization
Caption: Workflow for analyzing Src kinase localization upon NMT inhibition by OP-CoA.
Logical Relationship of Cellular Specificity Evaluation
Caption: Logical framework for evaluating the cellular specificity of OP-CoA.
Conclusion
S-(2-oxopentadecyl)-coenzyme A is a potent and valuable tool for the study of N-myristoylation. Its high in vitro potency against NMT is well-documented. However, as with any chemical probe, rigorous evaluation of its specificity within a cellular context is paramount. The experimental strategies outlined in this guide, including metabolic labeling, CETSA, and chemoproteomic profiling, provide a robust framework for researchers to confidently assess the on-target activity and potential off-target effects of OP-CoA. Such a thorough evaluation is essential for the accurate interpretation of experimental results and for the potential development of NMT inhibitors as therapeutic agents.
References
- 1. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 2. Targeting N-myristoylation for therapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Pacylex - Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics [pacylex.reportablenews.com]
- 5. researchgate.net [researchgate.net]
- 6. Pacylex - Pacylex Pharmaceuticals Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in the Journal of Translational Medicine [pacylex.reportablenews.com]
- 7. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the On-Target Effects of S-(2-oxopentadecyl)-CoA using Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proteomic approaches to confirm the on-target effects of S-(2-oxopentadecyl)-CoA, a potent inhibitor of N-myristoyltransferase (NMT). We present a detailed analysis of S-(2-oxopentadecyl)-CoA alongside alternative methods, supported by experimental data and detailed protocols to aid in the design and execution of your research.
Introduction to S-(2-oxopentadecyl)-CoA and N-Myristoylation
S-(2-oxopentadecyl)-CoA is a non-hydrolyzable analog of myristoyl-CoA, the substrate for N-myristoyltransferase (NMT). This modification, known as N-myristoylation, involves the covalent attachment of a myristate group to the N-terminal glycine residue of a wide range of proteins. This lipid modification is crucial for protein localization, stability, and function, playing a vital role in numerous cellular signaling pathways. Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT a compelling therapeutic target.
S-(2-oxopentadecyl)-CoA acts as a potent inhibitor by blocking the NMT reaction at the stage of the acyl-CoA-NMT-peptide complex[1]. This property makes it a valuable tool for studying the functional consequences of NMT inhibition and for identifying NMT substrate proteins on a proteome-wide scale.
Comparative Analysis of Proteomic Strategies
The on-target effects of S-(2-oxopentadecyl)-CoA can be confirmed and compared with other methods using several proteomic strategies. Here, we compare three distinct approaches:
-
Affinity-Based Probing with S-(2-oxopentadecyl)-CoA: Utilizing the inherent binding properties of S-(2-oxopentadecyl)-CoA to NMT to isolate and identify the enzyme and its potential interacting partners.
-
Chemical Proteomics with Metabolic Labeling: Employing bio-orthogonal analogs of myristic acid to tag and enrich N-myristoylated proteins. This approach is often used in conjunction with potent and specific NMT inhibitors like IMP-1088.
-
Label-Free Quantification using Sortase A: An indirect method that quantifies the inhibition of N-myristoylation by measuring the appearance of free N-terminal glycines.
Data Presentation: Quantitative Proteomic Comparison
The following tables summarize quantitative data from studies employing different strategies to profile N-myristoylation and its inhibition.
Table 1: Quantitative Proteomic Analysis of NMT Inhibition using Metabolic Labeling with YnMyr and the NMT Inhibitor IMP-1088
| Protein | Function | Fold Change upon IMP-1088 Treatment | Reference |
| Host Proteins | |||
| NDUFAF4 | Mitochondrial complex I assembly factor | ↓ | [2] |
| SRC | Proto-oncogene tyrosine-protein kinase | ↓ | [3] |
| ARF1 | ADP-ribosylation factor 1 | ↓ | [4] |
| GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | ↓ | [4] |
| Viral Proteins | |||
| L1 | Vaccinia virus entry protein | ↓ | [4] |
| A16 | Vaccinia virus fusion complex component | ↓ | [4] |
| G9 | Vaccinia virus membrane protein | ↓ | [4] |
| VP0 | Rhinovirus capsid protein | ↓ | [5] |
Note: This table compiles data from multiple studies using the alkyne-tagged myristic acid analog YnMyr in combination with the potent NMT inhibitor IMP-1088. The "Fold Change" indicates a decrease (↓) in the abundance of the myristoylated form of the protein upon inhibitor treatment.
Table 2: Quantitative Proteomic Analysis of NMT Inhibition using Sortase A-Mediated Labeling
| Protein | Function | Fold Change of N-terminal Glycine Labeling upon IMP-1088 Treatment | Reference |
| ARL1 | ADP-ribosylation factor-like protein 1 | ↑ | [6] |
| GNAI3 | Guanine nucleotide-binding protein G(i) subunit alpha-3 | ↑ | [6] |
| NPEP | Puromycin-sensitive aminopeptidase | ↑ | [6] |
| CYB5R3 | Cytochrome b5 reductase 3 | ↑ | [6] |
| ARF3 | ADP-ribosylation factor 3 | ↑ | [6] |
Note: This table presents data from a study using a Sortase A-based method to label newly exposed N-terminal glycines following NMT inhibition with IMP-1088. The "Fold Change" indicates an increase (↑) in the labeling of the unmyristoylated form of the protein.
Experimental Protocols
Affinity Chromatography with S-(2-oxopentadecyl)-CoA (Generalized Protocol)
This protocol describes a general workflow for using S-(2-oxopentadecyl)-CoA as a probe to enrich for N-myristoyltransferase from cell lysates.
a. Preparation of Affinity Resin:
-
S-(2-oxopentadecyl)-CoA is synthesized with a linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated sepharose beads).
-
The S-(2-oxopentadecyl)-CoA conjugate is incubated with the activated beads according to the manufacturer's instructions to create the affinity resin.
-
The resin is washed extensively to remove non-covalently bound probe.
b. Cell Lysis and Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
c. Affinity Purification:
-
Equilibrate the S-(2-oxopentadecyl)-CoA affinity resin with lysis buffer.
-
Incubate the cell lysate with the equilibrated resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin several times with wash buffer (lysis buffer with a slightly higher salt concentration) to remove non-specific binders.
d. Elution and Sample Preparation for Mass Spectrometry:
-
Elute bound proteins using a competitive eluent (e.g., a high concentration of myristoyl-CoA or a denaturing elution buffer).
-
Precipitate the eluted proteins (e.g., using TCA) and resuspend in a buffer suitable for downstream proteomic analysis.
-
Perform in-solution or in-gel digestion of the proteins with trypsin.
-
Desalt the resulting peptides and analyze by LC-MS/MS.
Chemical Proteomics with Metabolic Labeling (YnMyr and IMP-1088)
This protocol is adapted from studies profiling N-myristoylation using a clickable myristic acid analog.
a. Metabolic Labeling and NMT Inhibition:
-
Culture cells to the desired confluency.
-
Treat cells with the NMT inhibitor IMP-1088 (or vehicle control) at the desired concentration for a specified time (e.g., 24 hours).
-
During the inhibitor treatment, supplement the culture medium with the alkyne-tagged myristic acid analog, YnMyr.
b. Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne-modified proteins.
c. Enrichment of Biotinylated Proteins:
-
Incubate the biotin-labeled proteome with streptavidin-conjugated beads to enrich for myristoylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
d. On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Collect the resulting peptides and analyze by LC-MS/MS for identification and quantification.
Label-Free Quantification using Sortase A
This protocol is based on the work of Goya Grocin et al. and provides a "gain-of-signal" method for assessing NMT inhibition.
a. Cell Treatment and Lysis:
-
Treat cells with an NMT inhibitor (e.g., IMP-1088) or vehicle control.
-
Harvest and lyse the cells in a buffer compatible with Sortase A activity.
b. Sortase A-Mediated Labeling:
-
Incubate the cell lysate with a high-activity pentamutant of Staphylococcus aureus Sortase A (SrtA) and a biotinylated depsipeptide substrate (e.g., Biotin-ALPET-Haa). SrtA will ligate the biotin probe to proteins with a free N-terminal glycine.
c. Enrichment of Biotinylated Proteins:
-
Enrich the biotin-labeled proteins using streptavidin-conjugated beads.
d. Sample Preparation and Mass Spectrometry:
-
Perform on-bead digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS for protein identification and label-free quantification.
Mandatory Visualizations
Signaling Pathways Affected by NMT Inhibition
Experimental Workflow for Affinity-Based Proteomics
Logical Relationship of Proteomic Methodologies
Conclusion
Confirming the on-target effects of S-(2-oxopentadecyl)-CoA and other NMT inhibitors is crucial for their development as research tools and potential therapeutics. This guide provides a comparative framework of different proteomic strategies, each with its own strengths and applications.
-
S-(2-oxopentadecyl)-CoA serves as a valuable probe for direct NMT engagement studies through affinity-based methods.
-
Chemical proteomics with metabolic labeling offers a powerful approach to globally profile changes in the N-myristoylated proteome upon inhibitor treatment.
-
Sortase A-mediated labeling provides an innovative, gain-of-signal method to quantify NMT inhibition without the need for metabolic incorporation of probes.
The choice of method will depend on the specific research question, available resources, and the biological system under investigation. By presenting quantitative data, detailed protocols, and visual workflows, this guide aims to facilitate the effective use of proteomics in the study of N-myristoylation and the validation of NMT inhibitors.
References
- 1. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
Validating N-myristoyltransferase Function: A Comparative Guide to Chemical and Genetic Approaches
For researchers, scientists, and drug development professionals, validating the function of N-myristoyltransferase (NMT) is crucial for understanding its role in cellular processes and its potential as a therapeutic target. This guide provides a comprehensive comparison of two primary methodologies for NMT functional validation: the use of the chemical inhibitor S-(2-oxopentadecyl)-coenzyme A and genetic approaches such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout.
This document outlines the experimental protocols for these techniques, presents quantitative data to compare their efficacy, and visualizes the impact of NMT inhibition on a key signaling pathway.
Comparing Chemical and Genetic Inhibition of NMT
The choice between chemical and genetic approaches for studying NMT function depends on the specific research question, the desired speed of results, and the need for reversible versus permanent inhibition. S-(2-oxopentadecyl)-coenzyme A is a potent, non-hydrolyzable analog of myristoyl-CoA that acts as a competitive inhibitor of NMT.[1][2][3] In contrast, genetic methods directly target the expression of the NMT enzymes (NMT1 and NMT2) at the mRNA or genomic level.
| Feature | S-(2-oxopentadecyl)-coenzyme A | Genetic Approaches (siRNA, CRISPR) |
| Mechanism of Action | Competitive inhibition of NMT by mimicking the myristoyl-CoA substrate.[1] | Downregulation of NMT expression at the mRNA (siRNA) or genomic (CRISPR) level. |
| Speed of Onset | Rapid, dependent on cell permeability and inhibitor concentration. | Slower, requires time for mRNA/protein turnover (siRNA) or gene editing and subsequent protein depletion (CRISPR). |
| Reversibility | Reversible upon removal of the compound. | siRNA effects are transient; CRISPR-mediated knockout is permanent. |
| Specificity | Can be highly specific for NMTs, but potential for off-target effects exists with any small molecule. | High specificity for the target NMT gene(s), though off-target gene editing can occur with CRISPR. |
| Quantitative Efficacy | Potent in vitro inhibition with a reported inhibitor dissociation constant (Ki) of 24 nM.[1] | siRNA can achieve significant knockdown, with studies showing up to an 80% decrease in myristoylation activity. CRISPR can lead to complete protein ablation. |
Experimental Protocols
In Vitro NMT Inhibition Assay with S-(2-oxopentadecyl)-coenzyme A
This protocol is adapted from standard NMT activity assays and is designed to determine the inhibitory potential of S-(2-oxopentadecyl)-coenzyme A.
Materials:
-
Recombinant human NMT1 or NMT2
-
S-(2-oxopentadecyl)-coenzyme A
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like Src)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Detection reagent (e.g., a fluorescent probe that reacts with the free coenzyme A produced in the reaction)[4]
Procedure:
-
Prepare a series of dilutions of S-(2-oxopentadecyl)-coenzyme A in the assay buffer.
-
In a microplate, add the recombinant NMT enzyme to the assay buffer.
-
Add the diluted S-(2-oxopentadecyl)-coenzyme A or vehicle control to the wells containing the enzyme and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Add the detection reagent to quantify the amount of free coenzyme A produced.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of S-(2-oxopentadecyl)-coenzyme A and determine the IC50 value.
Genetic Knockdown of NMT using siRNA
This protocol outlines the steps for transiently reducing the expression of NMT1 and NMT2 in mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Reagents for validation (RT-qPCR and Western blotting)
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed the cells in antibiotic-free medium so that they reach 50-70% confluency at the time of transfection.[6]
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the NMT-targeting siRNAs and the control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[6]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
RT-qPCR: Harvest RNA from the cells and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of NMT1 and NMT2.[7][8][9][10] Normalize the results to a housekeeping gene.
-
Western Blotting: Prepare cell lysates and perform Western blotting to assess the protein levels of NMT1 and NMT2.[11][12][13][14] Use an antibody specific for each NMT isoform and a loading control (e.g., GAPDH or β-actin).
-
CRISPR/Cas9-Mediated Knockout of NMT
This protocol provides a general workflow for generating stable NMT knockout cell lines.
Materials:
-
Mammalian cell line of interest
-
CRISPR/Cas9 plasmids co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting a constitutive exon of NMT1 or NMT2.[15][16] A pool of multiple gRNAs can increase knockout efficiency.
-
Control plasmid (e.g., expressing Cas9 and a non-targeting gRNA)
-
Transfection reagent or electroporation system
-
Media for cell culture and selection (if applicable)
-
Reagents for validation (PCR, sequencing, and Western blotting)
Procedure:
-
gRNA Design: Design and clone gRNAs targeting the early exons of NMT1 and NMT2 to ensure a functional knockout.
-
Transfection/Transduction: Introduce the CRISPR/Cas9 plasmids into the target cells using an appropriate method.
-
Clonal Selection:
-
If the CRISPR plasmid contains a selection marker, apply the appropriate selection agent.
-
Perform single-cell cloning to isolate individual cell colonies.[16]
-
-
Expansion of Clones: Expand the isolated clones into stable cell lines.
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the clones and perform PCR to amplify the targeted region. Sequence the PCR products to confirm the presence of insertions or deletions (indels).
-
Western Blotting: Perform Western blotting to confirm the absence of NMT1 and NMT2 protein expression in the knockout clones.[11][12][13][14]
-
Visualizing the Impact of NMT Inhibition on Src Signaling
N-myristoylation is essential for the proper localization and function of many signaling proteins, including the non-receptor tyrosine kinase Src.[17][18] Inhibition of NMT disrupts the membrane association of Src, thereby inhibiting its kinase activity and downstream signaling pathways involved in cell proliferation, survival, and migration.[19][20]
Caption: NMT-mediated myristoylation of Src and its inhibition.
Quantitative Proteomics Workflow for NMT Substrate Identification
To identify the full spectrum of proteins affected by NMT inhibition, a label-free quantitative proteomics approach can be employed.[21][22][23][24][25]
Experimental Workflow:
-
Cell Culture and Treatment: Culture cells in the presence of an NMT inhibitor (e.g., S-(2-oxopentadecyl)-CoA or another validated inhibitor) or a vehicle control. Alternatively, use NMT knockdown or knockout cell lines and their corresponding controls.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequences and abundances.
-
Data Analysis:
-
Protein Identification: Search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Protein Quantification: Compare the peak intensities or spectral counts of peptides between the inhibitor-treated/knockdown and control samples to determine the relative abundance of each protein.
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly altered in abundance upon NMT inhibition.
-
-
Bioinformatics Analysis: Analyze the list of differentially expressed proteins to identify enriched pathways and cellular functions affected by NMT inhibition.
By combining chemical and genetic approaches with advanced proteomic techniques, researchers can gain a comprehensive understanding of NMT's role in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. cdn.origene.com [cdn.origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. genemedi.net [genemedi.net]
- 17. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 22. Label-Free Quantitative Proteomics Workflow for Discovery-Driven Host-Pathogen Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. An overview of label-free quantitation methods in proteomics by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
Assessing the Reversibility of NMT Inhibition by S-(2-oxopentadecyl)-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-(2-oxopentadecyl)-CoA, a reversible inhibitor of N-myristoyltransferase (NMT), with other notable NMT inhibitors. We present supporting experimental data, detailed protocols for assessing inhibitor reversibility, and visualizations of key signaling pathways affected by NMT inhibition.
Introduction to N-Myristoyltransferase and Its Inhibition
N-myristoyltransferase (NMT) is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins. This process, known as N-myristoylation, is vital for protein localization, signal transduction, and protein-protein interactions. NMT substrates are involved in numerous critical signaling pathways, including those mediated by Src family kinases, Ras, and G proteins. Consequently, NMT has emerged as a promising therapeutic target for various diseases, including cancer and infectious diseases.
S-(2-oxopentadecyl)-CoA is a synthetic, nonhydrolyzable analog of myristoyl-CoA that acts as a potent and reversible competitive inhibitor of NMT.[1][2] Its reversibility is a key characteristic that influences its pharmacological profile, potentially offering advantages in terms of safety and dosing flexibility compared to irreversible inhibitors. This guide will delve into the methods for assessing this reversibility and compare its performance with other well-characterized NMT inhibitors.
Comparative Analysis of NMT Inhibitors
The efficacy and nature of NMT inhibitors can be quantitatively compared using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). While IC50 values are dependent on experimental conditions, Ki provides a measure of the intrinsic binding affinity of the inhibitor to the enzyme. For reversible inhibitors, the off-rate (k_off) and residence time (1/k_off) are critical parameters that describe the duration of the enzyme-inhibitor complex.
| Inhibitor | Type | Target | Ki | IC50 | Reversibility Profile |
| S-(2-oxopentadecyl)-CoA | Myristoyl-CoA analog | NMT | 0.11 to 24 µM[1] | Not widely reported | Reversible, Competitive[1] |
| DDD85646 (IMP-366) | Small molecule | NMT1/NMT2 | Not widely reported | ~2-4 nM[3][4][5] | Reported as reversible[6] |
| IMP-1088 | Small molecule | NMT1/NMT2 | <210 pM (Kd)[7] | <1 nM[5][7] | Slowly reversible[8] |
| PCLX-001 (Zelenirstat) | Small molecule | NMT1/NMT2 | Not widely reported | 5 nM (NMT1), 8 nM (NMT2)[9] | Under investigation in clinical trials[10][11] |
Note: The Ki value for S-(2-oxopentadecyl)-CoA shows a wide range as reported in early studies. Modern assays would be required for a more precise determination. Data for other inhibitors are collated from various sources and may have been determined using different assay conditions.
Experimental Protocols for Assessing Reversibility
Determining the reversibility of an NMT inhibitor is crucial for understanding its mechanism of action and predicting its in vivo behavior. The two primary methods for this assessment are the jump-dilution kinetics assay and the dialysis method.
Jump-Dilution Kinetics Assay
This method is used to measure the dissociation rate constant (k_off) of a reversible inhibitor. The principle involves pre-incubating the enzyme with a saturating concentration of the inhibitor to form the enzyme-inhibitor (EI) complex. This complex is then rapidly diluted into a reaction mixture containing the substrate, effectively "jumping" the inhibitor concentration to a level well below its Ki. The recovery of enzyme activity over time is monitored, which corresponds to the dissociation of the inhibitor from the enzyme.
Protocol:
-
Preparation of Reagents:
-
Recombinant human NMT1 or NMT2 enzyme.
-
NMT assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 5 mM MgCl2).
-
Myristoyl-CoA (substrate).
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like Src).
-
S-(2-oxopentadecyl)-CoA and other inhibitors of interest.
-
Detection reagent for monitoring the reaction (e.g., a fluorescent probe to detect Coenzyme A release).
-
-
Pre-incubation:
-
Incubate a concentrated solution of NMT with a saturating concentration of the inhibitor (typically 10-100 times the Ki) in the assay buffer for a sufficient time to allow the formation of the EI complex to reach equilibrium.
-
-
Jump Dilution and Activity Measurement:
-
Rapidly dilute the pre-incubated EI complex (e.g., 100-fold) into the pre-warmed assay buffer containing myristoyl-CoA and the peptide substrate. The final inhibitor concentration should be significantly below its Ki.
-
Immediately begin monitoring the enzyme activity over time by measuring the rate of product formation. For a fluorescent assay, this would involve continuous measurement of the fluorescence signal.
-
-
Data Analysis:
-
Plot the enzyme activity (reaction rate) as a function of time.
-
The recovery of enzyme activity will follow a first-order kinetic model. Fit the data to the following equation to determine the off-rate constant (k_off): Activity(t) = Activity_final * (1 - e^(-k_off * t)) where Activity(t) is the activity at time t, and Activity_final is the steady-state activity after the inhibitor has dissociated.
-
The residence time of the inhibitor is calculated as 1/k_off.
-
Below is a DOT script for the jump-dilution experimental workflow.
Caption: Workflow for the jump-dilution kinetics assay to determine inhibitor off-rate.
Dialysis Method
The dialysis method provides a qualitative or semi-quantitative assessment of reversibility. The principle is to physically separate the unbound inhibitor from the enzyme-inhibitor complex using a semi-permeable membrane. If the inhibitor is reversible, it will dissociate from the enzyme and diffuse out of the dialysis bag, leading to the recovery of enzyme activity.
Protocol:
-
Preparation of Materials:
-
Recombinant NMT enzyme.
-
S-(2-oxopentadecyl)-CoA and other inhibitors.
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that retains the enzyme but allows the inhibitor to pass through.
-
Large volume of dialysis buffer (e.g., NMT assay buffer).
-
-
Inhibitor Incubation:
-
Incubate the NMT enzyme with a concentration of the inhibitor sufficient to achieve significant inhibition (e.g., 5-10 times the IC50).
-
-
Dialysis:
-
Place the enzyme-inhibitor mixture into the dialysis bag and seal it.
-
Submerge the dialysis bag in a large volume of cold dialysis buffer.
-
Stir the buffer gently at 4°C for an extended period (e.g., 12-24 hours), with several buffer changes to ensure complete removal of the unbound inhibitor.
-
As a control, prepare a sample of the enzyme incubated with the inhibitor that is not subjected to dialysis.
-
-
Activity Assay:
-
After dialysis, recover the enzyme from the dialysis bag.
-
Measure the activity of the dialyzed enzyme and the undialyzed control using a standard NMT activity assay.
-
Compare the activity of the dialyzed sample to that of a control enzyme sample that was never exposed to the inhibitor.
-
-
Interpretation of Results:
-
Reversible Inhibition: The activity of the dialyzed enzyme will be significantly recovered compared to the undialyzed control and will be close to the activity of the untreated enzyme.
-
Irreversible Inhibition: The activity of the dialyzed enzyme will remain low, similar to the undialyzed control, as the inhibitor is covalently bound to the enzyme and cannot be removed by dialysis.
-
Below is a DOT script for the dialysis experimental workflow.
Caption: Workflow for the dialysis method to assess inhibitor reversibility.
Signaling Pathways Affected by NMT Inhibition
NMT inhibition disrupts the function of numerous myristoylated proteins, leading to the perturbation of multiple signaling pathways critical for cell survival, proliferation, and oncogenesis. Below are diagrams of key pathways affected by NMT inhibition.
Src Signaling Pathway
The Src family of non-receptor tyrosine kinases are key substrates of NMT. Myristoylation is essential for their localization to the cell membrane, which is a prerequisite for their activation and downstream signaling. Inhibition of NMT prevents Src myristoylation, thereby disrupting its signaling cascade that regulates cell adhesion, migration, and proliferation.
Caption: NMT-dependent Src signaling pathway.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway involved in apoptosis, inflammation, and cell differentiation. Studies have shown that NMT inhibition can lead to cellular stress, such as endoplasmic reticulum (ER) stress, which in turn activates the JNK pathway, contributing to apoptosis in cancer cells.
Caption: Activation of the JNK pathway by NMT inhibition-induced stress.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism. Some NMT substrates are components or regulators of this pathway. By inhibiting the myristoylation of these proteins, NMT inhibitors can modulate PI3K/AKT signaling, often leading to decreased cell survival and proliferation.
Caption: Modulation of the PI3K/AKT pathway by NMT inhibition.
Conclusion
S-(2-oxopentadecyl)-CoA is a valuable tool for studying the biological functions of N-myristoyltransferase due to its potent and reversible inhibitory activity. Understanding the reversibility of NMT inhibitors is critical for their development as therapeutic agents. The experimental protocols provided in this guide offer a framework for assessing the reversibility of S-(2-oxopentadecyl)-CoA and other NMT inhibitors. Comparative analysis of their kinetic parameters and their effects on key signaling pathways will aid researchers in selecting the most appropriate inhibitor for their specific research needs and in the design of novel therapeutic strategies targeting NMT.
References
- 1. Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Pacylex - Pacylex Pharmaceuticals Presents New Data on the Mechanism of Action of Myristoylation Inhibition [pacylex.reportablenews.com]
Safety Operating Guide
Navigating the Disposal of Coenzyme A, S-(2-oxopentadecyl)-: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is critical to handle Coenzyme A, S-(2-oxopentadecyl)- with appropriate personal protective equipment (PPE). Based on the safety data for Coenzyme A, this substance should be treated as a potential skin and eye irritant.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
Disposal Protocol: A Step-by-Step Approach
In the absence of a specific SDS, a conservative approach to disposal is recommended. This involves treating the compound as a chemical waste and following institutional and local regulations for hazardous waste disposal. The general recommendation is to dispose of the contents and container at an approved waste disposal plant.
Experimental Protocol for Waste Preparation:
-
Segregation: Isolate waste containing Coenzyme A, S-(2-oxopentadecyl)- from other laboratory waste streams to prevent unintentional reactions.
-
Containerization: Use a dedicated, properly labeled, and sealed waste container. The label should clearly identify the contents, including the full chemical name "Coenzyme A, S-(2-oxopentadecyl)-" and its CAS number (121124-66-1).[2]
-
Small Quantities: For trace amounts, such as residues on contaminated labware (e.g., pipette tips, tubes), collect these items in a designated solid waste container lined with a chemically resistant bag.
-
Solutions: Collect solutions containing the compound in a sealed, leak-proof container. Do not mix with other solvent wastes unless compatibility is confirmed.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department to determine the specific requirements for chemical waste pickup and disposal. Provide them with all available information on the compound.
Decision Workflow for Disposal
The following diagram outlines the logical steps for making informed decisions regarding the disposal of Coenzyme A, S-(2-oxopentadecyl)-.
Caption: Disposal Decision Workflow for Coenzyme A, S-(2-oxopentadecyl)-.
Hazardous Waste Classification
Without specific regulatory data for Coenzyme A, S-(2-oxopentadecyl)-, it is prudent to manage it as a chemical waste. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes into several lists (F, K, U, and P).[3][4] It is unlikely that this compound would be a listed waste unless it is a component of a specifically listed commercial chemical product. However, it is the responsibility of the generator (the laboratory) to determine if a waste is hazardous. Consulting with your institution's EHS office is the most reliable way to ensure proper classification and compliance with all applicable regulations.
References
- 1. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-(2-oxopentadecyl)-coenzyme A | 121124-66-1 [amp.chemicalbook.com]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling Coenzyme A, S-(2-oxopentadecyl)-
This document provides crucial safety protocols and logistical information for the handling and disposal of Coenzyme A, S-(2-oxopentadecyl)-, a non-hydrolyzable analog of myristoyl-CoA used in research, particularly as a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase.[1] Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact which can cause serious irritation.[2] |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin irritation upon contact.[2] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a full-face respirator is recommended. | To avoid inhalation, which may cause respiratory tract irritation.[2][3] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Ensure adequate ventilation in the handling area.[3][4] Avoid the formation of dust and direct contact with the substance.[3] Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[2][3] For long-term stability, storage in a freezer is often recommended.[4] Keep away from strong oxidizing agents and direct sunlight.[3][4]
Spill Management: In case of a spill, avoid dust formation.[2][4] Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, sweep up the spilled solid material, and place it into a suitable container for disposal.[4]
Disposal: Dispose of the substance and its container at an appropriate treatment and disposal facility.[2] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[4]
First Aid Measures
Immediate action is critical in case of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.[2][3] |
Physicochemical Data
The following data is for the parent compound, Coenzyme A, and should be used as a reference.
| Property | Value | Source |
| CAS Number | 121124-66-1 (for S-(2-oxopentadecyl)-CoA) | [5] |
| Molecular Formula | C36H64N7O17P3S | [6] |
| Molecular Weight | 991.9 g/mol | [6] |
| Appearance | Solid | [3] |
| Solubility | Insoluble in water. Soluble in Acetone, Diethyl ether. | [3] |
Procedural Workflow: Chemical Spill Response
The following diagram outlines the immediate steps to be taken in the event of a chemical spill involving Coenzyme A, S-(2-oxopentadecyl)-.
Caption: Workflow for a safe and effective response to a chemical spill.
References
- 1. S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. (S-(2-oxo)pentadecyl-CoA) | C36H64N7O17P3S | CID 452663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Coenzyme A, S-(2-oxopentadecyl)- | Benchchem [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
